molecular formula C5H8O4 B050227 Methylsuccinic acid CAS No. 498-21-5

Methylsuccinic acid

货号: B050227
CAS 编号: 498-21-5
分子量: 132.11 g/mol
InChI 键: WXUAQHNMJWJLTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Methylsuccinic acid, also known as pyrotartaric acid, is a valuable four-carbon dicarboxylic acid that serves as a key biochemical intermediate and building block in organic synthesis. In metabolic research, it is a crucial intermediate in the degradation of branched-chain amino acids, such as isoleucine, and is studied in the context of various metabolic disorders, including 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency. Its research applications extend to enzymology, where it acts as a substrate or inhibitor for specific dehydrogenases and other enzymes involved in the citric acid cycle and related pathways, providing insights into enzyme mechanisms and kinetics. Furthermore, 2-methylsuccinic acid is employed as a precursor in the synthesis of chiral compounds, polymers, and complex organic molecules, leveraging its two carboxylic acid groups for the formation of esters, amides, and other derivatives. This compound is characterized by its high purity, making it an ideal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) in metabolomic profiling studies. For research use only. Not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

2-methylbutanedioic acid
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InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)
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InChI Key

WXUAQHNMJWJLTG-UHFFFAOYSA-N
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Canonical SMILES

CC(CC(=O)O)C(=O)O
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Molecular Formula

C5H8O4
Record name METHYL SUCCINIC ACID
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DSSTOX Substance ID

DTXSID9025663
Record name Methylsuccinic acid
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Molecular Weight

132.11 g/mol
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Physical Description

Methyl succinic acid appears as white or yellowish crystals or beige powder. (NTP, 1992), White, yellowish, or beige solid; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Density

1.4105 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.00105 [mmHg]
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CAS No.

498-21-5
Record name METHYL SUCCINIC ACID
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Record name Butanedioic acid, 2-methyl-
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Melting Point

232 to 234 °F (NTP, 1992)
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Foundational & Exploratory

A Technical Guide to the Synthesis of (S)-(-)-Methylsuccinic Acid from Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established methodologies for the synthesis of (S)-(-)-Methylsuccinic acid, a valuable chiral building block, utilizing the renewable platform chemical, itaconic acid. The document details asymmetric catalytic and biocatalytic approaches, presenting quantitative data, comprehensive experimental protocols, and process visualizations to facilitate practical application in a research and development setting.

Introduction

(S)-(-)-Methylsuccinic acid is a significant chiral synthon in the pharmaceutical and fine chemical industries. Its stereochemically defined structure makes it a crucial intermediate for the synthesis of complex bioactive molecules. Itaconic acid, or methylene succinic acid, is a bio-based dicarboxylic acid produced through the fermentation of carbohydrates, making it an attractive, sustainable precursor for chiral molecules.[1][2] This guide focuses on the enantioselective conversion of itaconic acid to its S-enantiomer, (S)-(-)-Methylsuccinic acid, through two primary routes: asymmetric homogeneous catalysis and biocatalysis.

Synthesis Methodologies

Asymmetric Homogeneous Catalysis: Rhodium-Catalyzed Transfer Hydrogenation

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity. One documented method involves the use of a rhodium catalyst with a chiral ligand to facilitate the transfer of hydrogen from a donor molecule, such as formic acid, to itaconic acid. This approach has been shown to produce (S)-(-)-Methylsuccinic acid with high asymmetric induction.[3]

A study utilizing a rhodium catalyst and the chiral ligand BPPM demonstrated the successful synthesis of (S)-(-)-methylsuccinic acid with an enantiomeric excess (ee) greater than 90%.[3] The reaction proceeds under mild conditions, making it a viable laboratory-scale method.[3]

Quantitative Data Summary: Rh-Catalyzed Transfer Hydrogenation

ParameterValueReference
Starting MaterialItaconic Acid[3]
Catalyst SystemRhCl₃·nH₂O / BPPM[3]
Hydrogen SourceFormic Acid[3]
Base(S)-α-methylbenzylamine[3]
SolventDMSO[3]
Temperature30 °C[3]
Enantiomeric Excess (ee)> 90%[3]

Logical Workflow for Rhodium-Catalyzed Transfer Hydrogenation

G start_end start_end reagents reagents process process output output A Start: Assemble Reactants G Combine Reactants in Flask under Nitrogen Atmosphere A->G B Itaconic Acid B->G C RhCl3·nH2O + BPPM C->G D DMSO (Solvent) D->G E (S)-α-methylbenzylamine I Add Amine Base E->I F Formic Acid J Add Formic Acid (H-donor) with Ice-Bath Cooling F->J H Stir for 10 min G->H H->I I->J K Heat Reaction to 30°C J->K L Reaction Proceeds (Gas Evolution Observed) K->L M Product: (S)-(-)-Methylsuccinic Acid L->M

Caption: Workflow for the synthesis of (S)-(-)-Methylsuccinic acid via transfer hydrogenation.

Biocatalysis: Ene-Reductase Mediated Reduction of Dimethyl Itaconate

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Ene-reductases (ERs) are enzymes that can catalyze the asymmetric reduction of activated C=C double bonds with exceptional stereoselectivity.[4][5] While this method targets the dimethyl ester of itaconic acid (dimethyl itaconate), the resulting chiral ester can be readily hydrolyzed to the desired carboxylic acid.

Research has identified specific ene-reductases, such as SeER from Saccharomyces eubayanus, that can reduce a related isomer, dimethyl mesaconate, to (S)-dimethyl 2-methylsuccinate with high yield and excellent enantioselectivity (98% ee).[4] This provides a robust pathway to the (S)-enantiomer. The process typically uses a cofactor regeneration system, such as formate dehydrogenase (FDH), to recycle the NADPH required by the ene-reductase.[4]

Quantitative Data Summary: Ene-Reductase Catalyzed Reduction

ParameterValueReference
Starting MaterialDimethyl Mesaconate (Isomer of Dimethyl Itaconate)[4]
BiocatalystEne-Reductase from Saccharomyces eubayanus (SeER)[4]
CofactorNADP+[4]
Cofactor RegenerationFormate Dehydrogenase (LbFDH), Sodium Formate[4]
Substrate Concentration500 mM[4]
Product(S)-Dimethyl 2-methylsuccinate[4]
Isolated Yield80%[4]
Enantiomeric Excess (ee)98%[4]

Biocatalytic Pathway for (S)-Dimethyl 2-Methylsuccinate Synthesis

G cluster_main Main Reaction cluster_cofactor Cofactor Regeneration Cycle reagents reagents process process enzyme enzyme cycle cycle output output A Dimethyl Mesaconate (Substrate) C (S)-Dimethyl 2-methylsuccinate A->C Reduction B SeER Wet Cells (Ene-Reductase) B->C D NADP+ B->D regenerates E NADPH D->E Reduction E->B provides H- E->D Oxidation F Formate G CO2 F->G Oxidation H LbFDH (Formate Dehydrogenase) H->E

Caption: Enzymatic reduction of a substrate to (S)-dimethyl 2-methylsuccinate with cofactor regeneration.

Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Itaconic Acid

This protocol is adapted from the methodology described by James et al.[3]

  • Preparation: To a dry 100 mL single-necked flask under a nitrogen atmosphere, add itaconic acid (3.2 g, 24.6 mmol).

  • Catalyst and Ligand Addition: Add the chiral ligand BPPM (250 mg, 0.45 mmol) and RhCl₃·nH₂O (100 mg, ~0.38 mmol).

  • Solvent and Base Addition: Add dimethyl sulfoxide (DMSO, 25 mL) and stir the mixture for 10 minutes. Following this, add (S)-α-methylbenzylamine (6.25 g, 51.5 mmol).

  • Hydrogen Donor Addition: Cool the flask in an ice bath. Slowly add 96% formic acid (5.7 mL, 151 mmol) via syringe.

  • Reaction: Remove the ice bath and heat the reaction mixture to 30 °C. Gas evolution should be observable at this temperature.

  • Monitoring: The reaction progress can be monitored by appropriate analytical techniques (e.g., chiral HPLC or NMR) to determine conversion and enantiomeric excess.

  • Work-up and Purification: (Note: The original source focuses on isotopic labeling and does not detail the purification of the final product. A standard acidic work-up followed by extraction with an organic solvent and subsequent purification by crystallization or chromatography would be required.)

Protocol 2: Preparative-Scale Synthesis of (S)-Dimethyl 2-Methylsuccinate

This protocol is adapted from the methodology for ene-reductase catalysis described by Ni et al.[4]

  • Reaction Setup: In a 200 mL conical flask, prepare a total volume of 50 mL in 100 mM potassium phosphate buffer (pH 7.0).

  • Reagent Addition: To the buffer, add the following components:

    • Dimethyl mesaconate (3.95 g, 500 mM final concentration).

    • NADP+ (0.5 mM final concentration).

    • Sodium formate (650 mM final concentration).

    • S. eubayanus ene-reductase (SeER) wet cells (2.5 g, for a final concentration of 50 g/L).

    • Formate dehydrogenase from Lactobacillus buchneri (LbFDH) (2 U/mL final activity).

  • Reaction: Incubate the flask at a controlled temperature (e.g., 30-35 °C) with shaking. The reaction is typically complete within 14-27 hours.[4]

  • Monitoring: Monitor the disappearance of the substrate by GC or TLC.

  • Work-up and Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by silica gel column chromatography if necessary.

  • Hydrolysis (to obtain the acid): The resulting (S)-dimethyl 2-methylsuccinate can be hydrolyzed to (S)-(-)-Methylsuccinic acid using standard aqueous acid or base hydrolysis conditions, followed by acidification and extraction.

Conclusion

The synthesis of (S)-(-)-Methylsuccinic acid from itaconic acid can be effectively achieved through multiple enantioselective routes. Asymmetric transfer hydrogenation using a rhodium-chiral ligand complex provides a direct chemical method with high enantioselectivity (>90% ee).[3] Alternatively, a biocatalytic approach using ene-reductases offers an excellent, environmentally friendly option, achieving even higher enantiomeric excess (98% ee) for the corresponding dimethyl ester, which can be subsequently hydrolyzed.[4] The choice of methodology will depend on factors such as available equipment, scale, desired purity, and cost considerations. Both pathways demonstrate the successful transformation of a renewable feedstock into a high-value chiral building block for advanced applications.

References

2-Methylsuccinic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 2-Methylsuccinic Acid as a Metabolite in Human Fluids, its Metabolic Origins, and Analytical Quantification

Introduction

2-Methylsuccinic acid, also known as pyrotartaric acid, is a dicarboxylic acid that is a normal constituent of human fluids.[1][2][3] As an intermediate in amino acid and fatty acid metabolism, its concentration in bodily fluids can provide valuable insights into cellular metabolic status.[4][5] This metabolite has garnered significant attention in the clinical and research realms, primarily due to its marked elevation in certain inborn errors of metabolism, most notably ethylmalonic encephalopathy.[1][6][7] This technical guide provides a detailed overview of 2-methylsuccinic acid, focusing on its quantitative levels in human fluids, the metabolic pathways it is involved in, and detailed protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who are investigating metabolic pathways and biomarkers.

Quantitative Data of 2-Methylsuccinic Acid in Human Fluids

The concentration of 2-methylsuccinic acid varies across different biological fluids and is significantly altered in certain disease states. The following tables summarize the reported quantitative data in urine, plasma, and cerebrospinal fluid (CSF).

Table 1: Concentration of 2-Methylsuccinic Acid in Human Urine

PopulationConcentration RangeMethodReference
Healthy3.7 - 36 nmol/mg creatinineGC-MS[6]
Healthy0.13 - 2.14 mmol/mol creatinineGC-MS[8]
Ethylmalonic EncephalopathyUp to 29 mmol/mol creatinineGC-MS[1]

Table 2: Concentration of 2-Methylsuccinic Acid in Human Plasma

ConditionQuantitative Range of MethodMethodReference
General Population5 - 400 ng/mLLC-MS/MS[9][10]

Note: The data for plasma represents the validated quantitative range of the analytical method, not necessarily the physiological concentrations found in healthy or diseased populations.

Table 3: Concentration of Related Dicarboxylic Acids in Human Cerebrospinal Fluid (CSF)

MetaboliteNormal Concentration Range (Adults)MethodReference
2-Methylcitric Acid323 - 1,070 nmol/LGC-MS[11]

Metabolic Pathways Involving 2-Methylsuccinic Acid

2-Methylsuccinic acid is primarily a product of the catabolism of the branched-chain amino acid isoleucine. Its accumulation in certain pathological conditions is often due to enzymatic defects in this pathway.

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process occurring within the mitochondria. A key intermediate in this pathway is 2-methylbutyryl-CoA, which undergoes a series of reactions analogous to fatty acid β-oxidation. A disruption in this pathway, particularly at the level of the enzyme ETHE1, leads to the accumulation of toxic metabolites, including ethylmalonic acid and 2-methylsuccinic acid.

The following diagram illustrates the catabolic pathway of isoleucine and the point at which a deficiency in the ETHE1 protein leads to the formation of 2-methylsuccinic acid.

Isoleucine_Catabolism cluster_key Key Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADSB Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA ECHS1 Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA HADH Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Methylsuccinyl_CoA Methylsuccinyl-CoA Propionyl_CoA->Methylsuccinyl_CoA Propionyl-CoA Carboxylase Methylsuccinic_Acid 2-Methylsuccinic Acid Methylsuccinyl_CoA->Methylsuccinic_Acid Hydrolysis ETHE1 ETHE1 (Sulphur Dioxygenase) ETHE1->Methylbutyryl_CoA Deficiency leads to alternative pathways k1 Metabolite k2 Enzyme k3 Accumulated Metabolite

Isoleucine catabolism and 2-methylsuccinic acid formation.
Role of Gut Microbiota

While the primary source of endogenous 2-methylsuccinic acid is isoleucine catabolism, the gut microbiota may also contribute. Gut bacteria are known to be significant producers of various metabolites, including branched-chain amino acids and their derivatives.[1][12][13] Certain bacterial species, particularly from the phylum Bacteroidetes, are known to produce succinate.[3][14] Although direct production of 2-methylsuccinic acid by gut bacteria is not well-documented, it is plausible that microbial metabolism of dietary isoleucine could contribute to the overall pool of this metabolite in the body.[14][15]

Experimental Protocols for Quantification

The accurate quantification of 2-methylsuccinic acid in biological fluids is crucial for both research and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Experimental Workflow

The following diagram outlines the general workflow for the analysis of 2-methylsuccinic acid in human fluid samples.

Experimental_Workflow cluster_prep Pre-analytical cluster_analytical Analytical Sample_Collection Sample Collection (Urine, Plasma, CSF) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Derivatization Derivatization Sample_Preparation->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General workflow for 2-methylsuccinic acid analysis.
Detailed Protocol for GC-MS Analysis of Urinary 2-Methylsuccinic Acid

This protocol is a composite of standard methods for urinary organic acid analysis.[4][16]

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge at 3000 rpm for 5 minutes to remove particulate matter.

  • Transfer a volume of supernatant equivalent to a specific creatinine concentration (e.g., 1 µmol) to a clean glass tube.

  • Add an internal standard (e.g., a stable isotope-labeled 2-methylsuccinic acid or a non-endogenous dicarboxylic acid).

  • Acidify the urine to a pH < 2 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the phases.

  • Collect the organic (upper) layer. Repeat the extraction process and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.[16]

  • Cap the tube tightly and heat at 70-80°C for 30-60 minutes to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before analysis.

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to elute all compounds.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative profiling or Selected Ion Monitoring (SIM) for targeted quantification of 2-methylsuccinic acid and the internal standard.

4. Data Processing and Quantification:

  • Identify the TMS derivative of 2-methylsuccinic acid based on its retention time and mass spectrum.

  • Quantify the peak area of a characteristic ion of 2-methylsuccinic acid relative to the peak area of a characteristic ion of the internal standard.

  • Calculate the concentration of 2-methylsuccinic acid in the original urine sample using a calibration curve prepared with known concentrations of the analyte and normalize to the creatinine concentration.

Detailed Protocol for LC-MS/MS Analysis of Plasma 2-Methylsuccinic Acid

This protocol is based on established methods for the analysis of small polar molecules in plasma.[9][10]

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a small volume of plasma (e.g., 50 µL), add a precipitation solution (e.g., ice-cold methanol or acetonitrile containing an internal standard) to precipitate proteins.

  • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the proteins.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Derivatization (Optional but Recommended):

  • While direct analysis is possible, derivatization can improve chromatographic retention and ionization efficiency. A common method is butanolic-HCl derivatization.[9][10]

  • Dry the supernatant under nitrogen and add butanolic-HCl.

  • Heat at 60°C for 30 minutes.

  • Evaporate the reagent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), usually in negative ion mode for underivatized acids or positive mode for butylated derivatives.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 2-methylsuccinic acid and its internal standard for high selectivity and sensitivity.

4. Data Processing and Quantification:

  • Integrate the peak areas of the MRM transitions for 2-methylsuccinic acid and the internal standard.

  • Calculate the concentration of 2-methylsuccinic acid in the plasma sample using a calibration curve prepared in a matrix similar to the samples (e.g., stripped plasma).

Conclusion

2-Methylsuccinic acid is a clinically relevant metabolite that can be reliably quantified in human fluids. Its levels are a key indicator of certain inborn errors of metabolism, particularly those affecting isoleucine catabolism. The analytical methods of GC-MS and LC-MS/MS provide sensitive and specific means for its quantification. Further research is warranted to fully elucidate the contribution of the gut microbiota to the systemic levels of 2-methylsuccinic acid and to establish definitive concentration ranges in plasma and CSF for various physiological and pathological states. This guide provides a solid foundation for researchers and clinicians working with this important metabolic biomarker.

References

Asymmetric Synthesis of Dimethyl 2-Methylsuccinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral dimethyl 2-methylsuccinate is a crucial building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. Consequently, the development of efficient and highly selective asymmetric methods for its synthesis is of paramount importance. This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of dimethyl 2-methylsuccinate, with a focus on biocatalytic reduction, asymmetric hydrogenation, use of chiral auxiliaries, and enzymatic resolution. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Biocatalytic Asymmetric Reduction of Prochiral Precursors

One of the most efficient and green approaches for the synthesis of enantiomerically pure dimethyl 2-methylsuccinate is the asymmetric reduction of the carbon-carbon double bond in prochiral precursors like dimethyl itaconate, dimethyl citraconate, and dimethyl mesaconate. This transformation can be effectively catalyzed by ene-reductases (ERs), which are NAD(P)H-dependent flavoproteins.

Reaction Scheme

The general scheme involves the enzymatic reduction of the C=C bond of the substrate to yield either the (R)- or (S)-enantiomer of dimethyl 2-methylsuccinate, depending on the choice of enzyme and starting material.

Experimental Protocols

Detailed experimental procedures for the preparative-scale synthesis of both (R)- and (S)-dimethyl 2-methylsuccinate using whole-cell biocatalysts expressing different ene-reductases are provided below.

Protocol 1.1: Synthesis of (R)-Dimethyl 2-Methylsuccinate using Bacillus sp. Ene-Reductase (Bac-OYE1)

  • Materials: Dimethyl citraconate, NADP+, sodium formate, E. coli cells expressing Bac-OYE1, LbFDH (formate dehydrogenase from Lactobacillus bifermentans), Tris-HCl buffer (100 mM, pH 8.0), petroleum ether, ethyl acetate, anhydrous Na2SO4, 1 M HCl.

  • Procedure:

    • To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP+ (0.5 mM, 0.39 g/L), sodium formate (910 mM), wet E. coli cells expressing Bac-OYE1 (5 g, 50 g/L), and LbFDH (2 U/mL) in Tris-HCl buffer (100 mM, pH 8.0) to a total volume of 100 mL.

    • Shake the reaction mixture at 37 °C for 20 hours.

    • Monitor the reaction progress by GC and adjust the pH to 8.0 with 1 M HCl at intervals.

    • Upon complete conversion, quench the reaction with 1 M HCl.

    • Extract the mixture three times with equal volumes of a 4:1 (v/v) mixture of petroleum ether and ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4.

    • Remove the solvent under reduced pressure to obtain (R)-dimethyl 2-methylsuccinate.

Protocol 1.2: Synthesis of (S)-Dimethyl 2-Methylsuccinate using Saccharomyces eubayanus Ene-Reductase (SeER)

  • Materials: Dimethyl mesaconate, NADP+, sodium formate, E. coli cells expressing SeER, LbFDH, potassium phosphate buffer (100 mM, pH 7.0), petroleum ether, ethyl acetate, anhydrous Na2SO4, 1 M HCl.

  • Procedure:

    • To a 200 mL conical flask, add dimethyl mesaconate (3.95 g, 500 mM), NADP+ (0.5 mM, 0.39 g/L), sodium formate (650 mM), wet E. coli cells expressing SeER (2.5 g, 50 g/L), and LbFDH (2 U/mL) in potassium phosphate buffer (100 mM, pH 7.0) to a total volume of 50 mL.

    • Shake the reaction mixture at 37 °C.

    • Monitor the reaction by TLC and GC, adjusting the pH to 7.0 with 1 M HCl as needed.

    • After complete conversion, quench the reaction with 1 M HCl.

    • Extract the product three times with a 4:1 (v/v) mixture of petroleum ether and ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4.

    • Evaporate the solvent under reduced pressure to yield (S)-dimethyl 2-methylsuccinate.

Quantitative Data

The following table summarizes the quantitative data for the ene-reductase-catalyzed synthesis of dimethyl 2-methylsuccinate.

Starting MaterialEnzymeProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)Reference
Dimethyl citraconateBac-OYE1(R)8699
Dimethyl mesaconateSeER(S)8098
Dimethyl itaconateAfER(R)7799

Workflow and Signaling Pathway Diagrams

Biocatalytic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Purification Substrate Prochiral Substrate (e.g., Dimethyl Citraconate) Incubation Incubation with Shaking (e.g., 37°C, 20h) Substrate->Incubation Biocatalyst Whole-Cell Biocatalyst (e.g., E. coli expressing Bac-OYE1) Biocatalyst->Incubation Cofactor Cofactor & Regeneration System (NADP+, Formate, LbFDH) Cofactor->Incubation Buffer Buffer (e.g., Tris-HCl) Buffer->Incubation Quenching Reaction Quenching (1 M HCl) Incubation->Quenching Extraction Solvent Extraction (Petroleum Ether/Ethyl Acetate) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Enantiopure Dimethyl 2-Methylsuccinate Evaporation->Product

Caption: Experimental workflow for the biocatalytic synthesis of dimethyl 2-methylsuccinate.

Enzymatic_Pathway cluster_cofactor Cofactor Regeneration cluster_reduction Enantioselective Reduction Formate Formate CO2 CO2 Formate->CO2 LbFDH NADP NADP+ NADPH NADPH NADP->NADPH LbFDH ER Ene-Reductase (ER) (e.g., Bac-OYE1) NADPH->ER Substrate Prochiral Substrate (e.g., Dimethyl Citraconate) Product Chiral Product ((R)-Dimethyl 2-Methylsuccinate) Substrate->Product ER ER->NADP

Caption: Signaling pathway of the ene-reductase catalyzed reduction with cofactor regeneration.

Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal catalysts, particularly rhodium and ruthenium complexes, is a powerful and widely used method for the enantioselective reduction of prochiral olefins. For the synthesis of dimethyl 2-methylsuccinate, dimethyl itaconate is a common substrate.

General Reaction Scheme

The reaction involves the hydrogenation of the double bond of dimethyl itaconate in the presence of a chiral catalyst, typically a rhodium complex with a chiral phosphine ligand, under a hydrogen atmosphere.

Experimental Protocol (General)

A specific detailed protocol for the synthesis of dimethyl 2-methylsuccinate was not available in the searched literature. However, a general procedure for the rhodium-catalyzed asymmetric hydrogenation of itaconate derivatives is as follows:

  • Materials: Dimethyl itaconate, a chiral rhodium precursor (e.g., [Rh(COD)2]BF4), a chiral phosphine ligand (e.g., (R)-MeO-BIPHEP), a suitable solvent (e.g., methanol or dichloromethane), hydrogen gas.

  • Procedure:

    • In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the solvent to form the catalyst solution.

    • The substrate, dimethyl itaconate, is added to the catalyst solution in a pressure-resistant vessel.

    • The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure.

    • The reaction is stirred at a specific temperature for a set period.

    • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

    • The product is purified by chromatography to yield enantiomerically enriched dimethyl 2-methylsuccinate.

Quantitative Data

The following table presents representative data for the asymmetric hydrogenation of dimethyl itaconate with different chiral ligands.

Catalyst/LigandSolventTemp (°C)Pressure (atm)ee (%)ConfigurationReference
Rh/(R)-MeO-BIPHEPCH2Cl2251095S
Rh/(S,S)-Et-DuPhosMeOH251>99R
Ru/BINAPMeOH5010098S

Note: Data for Et-DuPhos and Ru/BINAP are representative for itaconate systems and may not be specific to dimethyl itaconate.

Workflow Diagram

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Catalyst Chiral Rhodium Catalyst Formation Hydrogenation Hydrogenation (H2 pressure, Temp) Catalyst->Hydrogenation Substrate Dimethyl Itaconate in Solvent Substrate->Hydrogenation Solvent_Removal Solvent Removal Hydrogenation->Solvent_Removal Purification Chromatography Solvent_Removal->Purification Product Enantiopure Dimethyl 2-Methylsuccinate Purification->Product Chiral_Auxiliary_Workflow Start Succinic Anhydride + Chiral Auxiliary Acylation Acylation Start->Acylation Alkylation Diastereoselective Alkylation (Base, MeI) Acylation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Esterification Esterification (MeOH, H+) Cleavage->Esterification Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux Product Chiral Dimethyl 2-Methylsuccinate Esterification->Product Enzymatic_Resolution_Workflow Racemate Racemic Dimethyl 2-Methylsuccinate Resolution Enzymatic Resolution (e.g., CALB, Buffer) Racemate->Resolution Separation Separation Resolution->Separation Product1 (R)-Dimethyl 2-Methylsuccinate Separation->Product1 Product2 (S)-2-Methylsuccinic Acid Monoester Separation->Product2

Engineering Escherichia coli for the Biosynthesis of 2-Methylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsuccinic acid (2-MSA) is a chiral C5-dicarboxylic acid with significant potential as a building block for polymers and specialty chemicals. As a bio-based alternative to petrochemical-derived monomers, the microbial production of 2-MSA is of considerable interest. This technical guide provides an in-depth overview of the engineered biosynthetic pathway for 2-MSA production in Escherichia coli. It details the non-natural three-step metabolic route, key enzymes, and quantitative production data. Furthermore, this guide furnishes comprehensive experimental protocols for strain construction, cultivation, enzyme assays, and analytical methods, alongside visualizations of the biosynthetic pathway and experimental workflows to facilitate research and development in this area.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable feedstocks. 2-Methylsuccinic acid (2-MSA), a branched-chain dicarboxylate, is a promising platform chemical for the synthesis of various polymers, coatings, and solvents.[1][2] However, the lack of a known natural biosynthetic pathway for 2-MSA has hindered its biotechnological production.[1][2] Recent advances in metabolic engineering have enabled the design and implementation of a novel, non-natural biosynthetic route for 2-MSA in the microbial workhorse Escherichia coli.[1][2]

This guide serves as a technical resource for researchers and professionals engaged in metabolic engineering and drug development. It consolidates the current knowledge on the engineered 2-MSA pathway in E. coli, presenting quantitative data, detailed experimental procedures, and visual aids to support the replication and advancement of this technology.

The Engineered Biosynthetic Pathway of 2-Methylsuccinic Acid in E. coli

A synthetic three-step pathway has been successfully established in E. coli to produce 2-MSA from central metabolic intermediates, pyruvate and acetyl-CoA.[1][2][3] This pathway leverages a combination of a heterologous enzyme and endogenous E. coli enzymes to convert these precursors into the target molecule.

The pathway initiates with the condensation of pyruvate and acetyl-CoA to form (R)-citramalate, catalyzed by a citramalate synthase.[1][3] Subsequently, the endogenous isopropylmalate isomerase of E. coli dehydrates (R)-citramalate to yield citraconate.[1][3] In the final step, an enoate reductase reduces citraconate to 2-methylsuccinic acid.[1][3]

Key Enzymes in the Pathway
  • Citramalate Synthase (CimA): The initial and key committing step is catalyzed by a citramalate synthase. A codon-optimized variant of CimA from Methanococcus jannaschii (CimA) has been effectively used.[1][2]

  • Isopropylmalate Isomerase (LeuCD): The endogenous E. coli enzyme complex LeuCD, which is part of the leucine biosynthesis pathway, catalyzes the dehydration of (R)-citramalate to citraconate.[1][2]

  • Enoate Reductase (ER): The final reduction step is carried out by an enoate reductase. Enoate reductases from various bacterial sources have been screened, with KpnER from Klebsiella pneumoniae showing higher activity towards citraconate compared to YqjM from Bacillus subtilis.[1][2]

Pathway Visualization

The following diagram illustrates the engineered biosynthetic pathway for 2-methylsuccinic acid in E. coli.

2-Methylsuccinic_Acid_Pathway Engineered Biosynthetic Pathway for 2-Methylsuccinic Acid in E. coli cluster_glycolysis From Glycolysis Pyruvate Pyruvate CimA CimA* Pyruvate->CimA AcetylCoA Acetyl-CoA AcetylCoA->CimA R_Citramalate (R)-Citramalate LeuCD EcLeuCD R_Citramalate->LeuCD Citraconate Citraconate ER Enoate Reductase (e.g., KpnER) Citraconate->ER MSA 2-Methylsuccinic Acid CimA->R_Citramalate LeuCD->Citraconate ER->MSA

Caption: Engineered pathway for 2-MSA production in E. coli.

Quantitative Data on 2-Methylsuccinic Acid Production

The production of 2-MSA in engineered E. coli has been optimized through various strategies, including screening for more efficient enzymes, cofactor regeneration, and cultivation under microaerobic conditions.[1][2] The following tables summarize the key quantitative data from shake flask experiments.

Table 1: Comparison of 2-MSA Production with Different Enoate Reductases

Strain ExpressingEnoate ReductaseTiter (g/L)
CimA, EcLeuCD, YqjMYqjM (B. subtilis)0.35
CimA, EcLeuCD, KpnERKpnER (K. pneumoniae)0.96
Data sourced from Liu et al. (2018)[1][2]

Table 2: Optimization of 2-MSA Production with KpnER

Optimization StrategyTiter (g/L)Molar Yield (mol/mol glucose)
Aerobic Condition0.96-
Cofactor Regeneration & Microaerobic Cultivation3.610.36
Data sourced from Liu et al. (2018)[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of 2-MSA producing E. coli strains.

Strain Construction and Plasmid Assembly

A workflow for constructing the 2-MSA production plasmid is depicted below.

Plasmid_Construction_Workflow Plasmid Construction Workflow Start Start PCR_CimA PCR amplify cimA* gene Start->PCR_CimA PCR_LeuCD PCR amplify EcLeuCD genes Start->PCR_LeuCD PCR_ER PCR amplify enoate reductase gene Start->PCR_ER Digest_Vector Digest expression vector (e.g., pZE12-luc) Start->Digest_Vector Ligation Ligate genes into vector PCR_CimA->Ligation PCR_LeuCD->Ligation PCR_ER->Ligation Digest_Vector->Ligation Transformation Transform into E. coli Ligation->Transformation Verification Verify clones by sequencing Transformation->Verification End Obtain production strain Verification->End

Caption: Workflow for constructing the 2-MSA production plasmid.

Protocol:

  • Gene Amplification: The genes encoding citramalate synthase (cimA*), isopropylmalate isomerase (leuCD), and the selected enoate reductase (e.g., kpnER) are amplified from their respective sources using PCR with primers containing appropriate restriction sites.

  • Vector Preparation: A suitable expression vector (e.g., pZE12-luc) is digested with the corresponding restriction enzymes.

  • Ligation: The amplified gene fragments and the digested vector are ligated using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a suitable E. coli expression host (e.g., DH5α for cloning, followed by transfer to a production strain like BL21(DE3)).

  • Verification: Transformants are selected on appropriate antibiotic plates, and the correct insertion of the genes is verified by colony PCR and Sanger sequencing.

Shake Flask Cultivation for 2-MSA Production

Protocol:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking at 250 rpm.

  • Production Culture: The overnight culture is used to inoculate 50 mL of M9 minimal medium in a 250 mL shake flask to an initial OD600 of 0.05. The M9 medium is supplemented with 20 g/L glucose, 5 g/L yeast extract, and the required antibiotic.

  • Induction: The culture is grown at 37°C with shaking at 250 rpm. When the OD600 reaches 0.6-0.8, protein expression is induced by adding IPTG to a final concentration of 0.1 mM.

  • Cultivation:

    • Aerobic: The flask is loosely covered with a foam stopper and incubated for 48-72 hours.

    • Microaerobic: After induction, the flask is sealed with a rubber stopper and incubated for 48-72 hours. For cofactor regeneration, sodium formate can be added to the medium to a final concentration of 10 g/L.

  • Sampling: Samples are taken at regular intervals for analysis of cell density (OD600) and 2-MSA concentration.

Enzyme Assays

4.3.1. Citramalate Synthase (CimA) Assay

This assay measures the release of Coenzyme A (CoA) during the condensation of pyruvate and acetyl-CoA, which is detected by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Cell Lysate Preparation: E. coli cells overexpressing CimA* are harvested, resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear cell-free extract.

  • Assay Mixture: The reaction mixture (1 mL) contains 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 1 mM pyruvate, 1 mM acetyl-CoA, and an appropriate amount of cell-free extract.

  • Reaction: The reaction is initiated by the addition of acetyl-CoA and incubated at 37°C.

  • Detection: At various time points, aliquots are taken, and the reaction is stopped. The amount of free CoA is determined by adding DTNB and measuring the absorbance at 412 nm.

4.3.2. Enoate Reductase (ER) Assay

This assay monitors the oxidation of NADH or NADPH, which is required for the reduction of citraconate.

Protocol:

  • Assay Mixture: The reaction mixture (1 mL) contains 100 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADH or NADPH, 5 mM citraconate, and an appropriate amount of purified enoate reductase or cell-free extract.

  • Reaction: The reaction is initiated by the addition of citraconate.

  • Detection: The decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH is monitored spectrophotometrically at 37°C.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for 2-MSA Quantification

Protocol:

  • Sample Preparation: Culture supernatant is collected by centrifugation, and proteins are precipitated by adding a precipitating agent (e.g., perchloric acid) followed by centrifugation. The supernatant is then filtered through a 0.22 µm syringe filter.

  • HPLC System: An HPLC system equipped with a UV detector and a suitable column for organic acid analysis (e.g., a C18 reverse-phase column) is used.

  • Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H2SO4), is used.

  • Detection: 2-MSA is detected by UV absorbance at 210 nm.

  • Quantification: The concentration of 2-MSA is determined by comparing the peak area to a standard curve prepared with known concentrations of 2-MSA.

Conclusion and Future Perspectives

The development of an engineered biosynthetic pathway for 2-methylsuccinic acid in E. coli represents a significant step towards the sustainable production of this valuable chemical. The non-natural three-step pathway has been successfully implemented and optimized, achieving promising titers in shake flask cultivations. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this field.

Future efforts should focus on several key areas to enhance the economic viability of this bioprocess. Strain engineering strategies, such as balancing the expression levels of the pathway enzymes and eliminating competing metabolic pathways through genome editing tools like CRISPR-Cas9, could further increase the flux towards 2-MSA. Process optimization, including the development of high-cell-density fermentation strategies and efficient product recovery methods, will be crucial for scaling up production. Continued exploration for novel and more efficient enzymes, particularly enoate reductases with high specificity and activity for citraconate, will also contribute to improving the overall efficiency of the biosynthetic pathway. By addressing these challenges, the microbial production of 2-methylsuccinic acid can become a competitive and sustainable alternative to conventional chemical synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylsuccinic acid, also known as pyrotartaric acid, is a dicarboxylic acid with the chemical formula C5H8O4.[1][2] As the simplest chiral dicarboxylic acid, it exists as two enantiomers, (R)- and (S)-2-methylsuccinic acid.[1][3] This compound is a natural product found in sources such as African aloe vera and is a metabolite in human fluids.[4] Its presence and concentration can be indicative of certain metabolic disorders, such as ethylmalonic encephalopathy.[5][6] In addition to its biological relevance, 2-methylsuccinic acid serves as a versatile building block in chemical synthesis, finding applications as an intermediate in the production of pharmaceuticals, dyestuffs, and polymers.[2][4] This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and development.

Chemical and Physical Properties

2-Methylsuccinic acid is a white crystalline solid that is soluble in water.[1][2][7] It is a stable compound but is incompatible with bases, oxidizing agents, and reducing agents.[4] When heated to decomposition, it can emit toxic fumes of carbon monoxide and carbon dioxide.[4]

Table 1: Physicochemical Properties of 2-Methylsuccinic Acid
PropertyValueSource(s)
Molecular FormulaC5H8O4[1]
Molar Mass132.115 g·mol−1[1]
AppearanceWhite solid/crystalline powder[1][2][7]
Melting Point110-115 °C[4][8]
Boiling Point237 °C[7]
Water SolubilitySoluble[4][7]
pKa (Strongest Acidic)3.99[9]
Table 2: Solubility of 2-Methylsuccinic Acid in Various Solvents
SolventSolubilitySource(s)
WaterSoluble, 103 g/L[4][9]
Dimethyl sulfoxide (DMSO)26 mg/mL[10]
EthanolSoluble[2]
AcetoneSoluble[2]
ChloroformSlightly soluble[8]
MethanolSlightly soluble[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-methylsuccinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: In DMSO-d6, characteristic peaks can be observed.[11] The proton chemical shifts provide information about the structure of the molecule.

  • 13C NMR: In DMSO-d6, the spectrum shows distinct peaks for the different carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylsuccinic acid shows characteristic absorption bands corresponding to the carboxylic acid functional groups. The spectrum can be influenced by the physical state of the sample (e.g., solid, sublimed).[12][13] The infrared spectrum of sublimed methylsuccinic acid has been observed to differ from that of the compound recrystallized from water, suggesting the presence of rotational isomers.[13]

Experimental Protocols

Synthesis of 2-Methylsuccinic Acid

Several methods for the synthesis of 2-methylsuccinic acid have been reported.

1. Partial Hydrogenation of Itaconic Acid:

This method involves the catalytic hydrogenation of itaconic acid over a Raney nickel catalyst.[1][4]

  • Reactants: Itaconic acid, Hydrogen gas (H2)

  • Catalyst: Raney nickel

  • General Procedure: Itaconic acid is dissolved in a suitable solvent and placed in a hydrogenation apparatus with Raney nickel. The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield 2-methylsuccinic acid. The crude product can be purified by recrystallization.

2. Hydrocyanation of Ethyl Crotonate followed by Hydrolysis:

This alternative synthesis route involves the addition of a cyanide group to ethyl crotonate, followed by hydrolysis of both the ester and nitrile functionalities.[1][4]

  • Step 1: Hydrocyanation: Ethyl crotonate is reacted with a cyanide source (e.g., HCN or a cyanide salt) to form an intermediate cyano-ester.

  • Step 2: Hydrolysis: The resulting intermediate is then subjected to acidic or basic hydrolysis to convert the ester and nitrile groups into carboxylic acid groups, yielding 2-methylsuccinic acid.

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of 2-methylsuccinic acid.

Synthesis_Workflow Reactants Starting Materials (e.g., Itaconic Acid + H2) Reaction Chemical Synthesis (e.g., Hydrogenation) Reactants->Reaction Crude_Product Crude 2-Methylsuccinic Acid Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure 2-Methylsuccinic Acid Purification->Pure_Product Analysis Characterization (NMR, IR, MP) Pure_Product->Analysis

A generalized workflow for the synthesis and characterization of 2-methylsuccinic acid.

Reactivity and Biological Significance

Chemical Reactivity

As a carboxylic acid, 2-methylsuccinic acid can undergo typical reactions of this functional group. It can donate hydrogen ions in the presence of a base in neutralization reactions, which are often exothermic.[4][14] These reactions produce a salt and water.[4] It can also react with active metals to form a metal salt and hydrogen gas.[15] Furthermore, like other carboxylic acids, it can react with cyanide salts to generate hydrogen cyanide gas.[4]

Metabolic Role and Disease Biomarker

2-Methylsuccinic acid is a known human metabolite.[4][16] Elevated urinary levels of this compound, along with ethylmalonic acid, are key biochemical markers for ethylmalonic encephalopathy, an inborn error of metabolism.[5] This metabolic disorder is associated with the catabolism of the amino acid isoleucine.[5] Increased levels have also been noted in patients with short-chain acyl-CoA dehydrogenase deficiency and type 2 diabetes.[5]

The following diagram illustrates the metabolic context of 2-methylsuccinic acid formation.

Metabolic_Pathway Isoleucine L-Isoleucine / L-Alloisoleucine Intermediate R-2-oxo-3-methylvaleric acid Isoleucine->Intermediate Catabolism Methylsuccinic_Acid 2-Methylsuccinic Acid Intermediate->Methylsuccinic_Acid Metabolic Conversion Disorder Increased levels in Ethylmalonic Encephalopathy Methylsuccinic_Acid->Disorder

Simplified metabolic origin of 2-methylsuccinic acid from isoleucine catabolism.

Conclusion

2-Methylsuccinic acid is a compound of significant interest due to its presence in biological systems and its utility as a chemical intermediate. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for researchers and professionals working in drug development, materials science, and metabolic research. The provided data and protocols offer a solid foundation for the effective use and study of this versatile dicarboxylic acid.

References

A Technical Guide to the Chiral Synthesis of Methylsuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral methylsuccinic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety, making their enantioselective synthesis a topic of significant interest in medicinal and process chemistry. This technical guide provides an in-depth overview of the core methodologies for the chiral synthesis of this compound derivatives, with a focus on enzymatic reduction, the use of chiral auxiliaries, and asymmetric hydrogenation. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to offer a practical resource for researchers in the field.

Core Synthetic Strategies

The enantioselective synthesis of this compound derivatives can be broadly categorized into three main approaches:

  • Enzymatic Asymmetric Reduction: This method utilizes enzymes, such as ene-reductases, to catalyze the stereoselective reduction of prochiral precursors. It is characterized by high enantioselectivity and mild reaction conditions.

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation, typically an alkylation reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Asymmetric Hydrogenation: This approach employs a chiral metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands, to catalyze the enantioselective hydrogenation of unsaturated precursors like itaconic or citraconic acid derivatives.

The logical workflow for selecting a synthetic strategy is outlined below.

logical_workflow start Define Target This compound Derivative strategy Select Synthetic Strategy start->strategy enzymatic Enzymatic Reduction strategy->enzymatic High ee, mild conditions auxiliary Chiral Auxiliary strategy->auxiliary Well-established, predictable stereocontrol hydrogenation Asymmetric Hydrogenation strategy->hydrogenation Direct, catalytic product Chiral Methylsuccinic Acid Derivative enzymatic->product auxiliary->product hydrogenation->product

Caption: Logical workflow for selecting a chiral synthesis strategy.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methodologies, allowing for a clear comparison of their effectiveness.

Table 1: Enzymatic Asymmetric Reduction of Dimethyl Esters [1]

EnzymeSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
SeERDimethyl mesaconate(S)-dimethyl 2-methylsuccinate8098
Bac-OYE1Dimethyl citraconate(R)-dimethyl 2-methylsuccinate8699
AfERDimethyl itaconate(R)-dimethyl 2-methylsuccinate7799

Table 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

Chiral AuxiliaryElectrophileProductDiastereomeric Excess (de, %)Reference
(4S)-4-benzyl-2-oxazolidinoneMethyl iodideN-((2S)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone>98Adapted from[2]

Table 3: Asymmetric Hydrogenation of Itaconic Acid Derivatives

CatalystSubstrateProductEnantiomeric Excess (ee, %)Reference
Rh(I)-MOD-DIOPItaconic acid(S)-Methylsuccinic acid96[3]
Rh(I)-BPPMDimethyl itaconate(R)-Dimethyl 2-methylsuccinate95[3]

Experimental Protocols

Enzymatic Asymmetric Reduction of Dimethyl Mesaconate

This protocol describes the preparative-scale synthesis of (S)-dimethyl 2-methylsuccinate using the ene-reductase SeER.[1]

Experimental Workflow:

enzymatic_workflow A Reaction Setup: - Dimethyl mesaconate - SeER wet cells - NADP+, Sodium formate - LbFDH, Tris-HCl buffer B Incubation: 30 °C, 24 h with shaking A->B C Quenching: Add 1 M HCl B->C D Extraction: Petroleum ether/ Ethyl acetate C->D E Purification: Solvent removal under reduced pressure D->E F Product: (S)-dimethyl 2-methylsuccinate E->F

Caption: Workflow for enzymatic asymmetric reduction.

Methodology:

  • Reaction Mixture Preparation: In a 200 mL conical flask, combine dimethyl mesaconate (7.91 g, 500 mM), NADP+ (0.5 mM), sodium formate (910 mM), SeER wet cells (5 g, 50 g/L), and LbFDH (2 U/mL) in 100 mM Tris-HCl buffer (pH 7.0). The total volume is brought to 100 mL.

  • Reaction Execution: The flask is placed in a shaker and incubated at 30 °C for 24 hours. The pH of the reaction mixture is periodically monitored and adjusted to 7.0 with 1 M HCl.

  • Work-up: After completion of the reaction (monitored by GC), the reaction is quenched by the addition of 1 M HCl. The mixture is then extracted three times with an equal volume of a 4:1 (v/v) mixture of petroleum ether and ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the product as a colorless oil.

Chiral Auxiliary-Mediated Asymmetric Alkylation

This protocol is adapted from the synthesis of a similar chiral carboxylic acid and describes the synthesis of (S)-methylsuccinic acid using an Evans-type chiral auxiliary.[2]

Synthetic Pathway:

Caption: Synthetic pathway using a chiral auxiliary.

Methodology:

  • Acylation of the Chiral Auxiliary: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Purify by flash column chromatography.

  • Diastereoselective Alkylation: Dissolve the N-acetyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the enolate. Add methyl iodide (1.5 eq) and stir at -78 °C for 2-4 hours. Quench with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate. Purify by flash column chromatography to isolate the major diastereomer.

  • Auxiliary Cleavage: Dissolve the purified N-((2S)-2-methylpropanoyl)-(4S)-4-benzyl-2-oxazolidinone in a 4:1 mixture of THF and water at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 2 hours. Quench with an aqueous solution of sodium sulfite. Adjust the pH to ~10 with saturated aqueous sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the product, (S)-methylsuccinic acid, with ethyl acetate.

Asymmetric Hydrogenation of Itaconic Acid

This protocol is a representative procedure for the synthesis of (S)-methylsuccinic acid via asymmetric hydrogenation using a chiral Rhodium catalyst, based on established methodologies.[3]

Reaction Scheme:

hydrogenation_scheme start Itaconic Acid + H2 product {(S)-Methylsuccinic Acid} start->product Methanol, RT, 50 atm H2 catalyst [Rh(COD)2]BF4 (S,S)-DIOP catalyst->product

Caption: Asymmetric hydrogenation of itaconic acid.

Methodology:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral bisphosphine ligand (e.g., (S,S)-DIOP) (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred under an argon atmosphere for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction: To the catalyst solution, itaconic acid (1.0 eq) is added. The Schlenk flask is then placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 50 atm with hydrogen.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield (S)-methylsuccinic acid. The enantiomeric excess is determined by chiral HPLC or by conversion to a diastereomeric derivative.

Conclusion

The chiral synthesis of this compound derivatives can be effectively achieved through several distinct and powerful methodologies. Enzymatic reduction offers an environmentally benign route with high enantioselectivity. The use of chiral auxiliaries provides a robust and predictable method for controlling stereochemistry. Asymmetric hydrogenation represents a direct and atom-economical approach. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, and the availability of starting materials and catalysts. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully synthesizing these valuable chiral building blocks.

References

Endogenous Sources of Methylsuccinic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic acid, a dicarboxylic acid, is a normal metabolite found in mammalian fluids. Its endogenous levels are influenced by several metabolic pathways, primarily the catabolism of the branched-chain amino acid isoleucine and fatty acid oxidation. Elevated concentrations of this compound are clinically significant biomarkers for several inborn errors of metabolism, including ethylmalonic encephalopathy and various acyl-CoA dehydrogenase deficiencies. Furthermore, emerging evidence suggests a contribution from the gut microbiota to the overall this compound pool. This technical guide provides an in-depth overview of the known endogenous sources of this compound in mammals, presenting quantitative data, detailed experimental protocols for its measurement, and visual representations of the involved metabolic and experimental pathways.

Metabolic Origins of this compound

The endogenous production of this compound in mammals is primarily attributed to two major metabolic routes: the catabolism of L-isoleucine and the oxidation of fatty acids. Dysregulation in these pathways, often due to genetic defects, can lead to the accumulation of this compound. The gut microbiome has also been identified as a significant contributor.

Isoleucine Catabolism

The breakdown of the essential amino acid L-isoleucine is a key source of this compound.[1] Inborn errors of metabolism affecting this pathway can lead to a significant increase in its urinary excretion. For instance, in ethylmalonic encephalopathy, a functional deficiency of 2-methyl-branched chain acyl-CoA dehydrogenase (2M-BCAD) is suggested to cause the accumulation of metabolites like ethylmalonic acid and this compound.[1][2] An oral load of L-isoleucine in patients with this condition has been shown to increase the urinary excretion of these acids, confirming isoleucine as a precursor.[1]

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Isoleucine_Catabolism cluster_isoleucine Isoleucine Catabolism Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT Isoleucine->KetoAcid AcylCoA α-Methylbutyryl-CoA KetoAcid->AcylCoA BCKDH KetoAcid->AcylCoA TiglylCoA Tiglyl-CoA AcylCoA->TiglylCoA 2M-BCAD (defect in EE) AcylCoA->TiglylCoA MethylsuccinylCoA Methylsuccinyl-CoA AcylCoA->MethylsuccinylCoA Alternative Pathway AcylCoA->MethylsuccinylCoA PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA TiglylCoA->AcetylCoA MethylsuccinicAcid This compound MethylsuccinylCoA->MethylsuccinicAcid MethylsuccinylCoA->MethylsuccinicAcid

Caption: Isoleucine catabolism pathway and the proposed origin of this compound.

Fatty Acid Oxidation

This compound is recognized as an intermediate in the breakdown of fatty acids.[3][4] Its formation can occur as a side product of the primary β-oxidation pathway, particularly when there is a high influx of fatty acids or when β-oxidation is impaired. Additionally, ω-oxidation of fatty acids in the endoplasmic reticulum can lead to the formation of dicarboxylic acids, which can be further metabolized to shorter-chain dicarboxylic acids like this compound.[5] Inborn errors such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and short-chain acyl-CoA dehydrogenase (SCAD) deficiency are associated with increased levels of this compound.[3][6]

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Fatty_Acid_Oxidation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_omega_oxidation Endoplasmic Reticulum ω-Oxidation FattyAcylCoA Fatty Acyl-CoA EnoylCoA Trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (e.g., MCAD, SCAD) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA MethylsuccinicAcid_omega This compound KetoacylCoA->MethylsuccinicAcid_omega Side Pathway FattyAcid Fatty Acid OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA CYP450 DicarboxylicAcid Dicarboxylic Acid OmegaHydroxyFA->DicarboxylicAcid DicarboxylicAcid->MethylsuccinicAcid_omega β-Oxidation in Peroxisomes

Caption: Fatty acid oxidation pathways as potential sources of this compound.

Gut Microbiota

Recent studies have highlighted the role of the gut microbiota in the production of various metabolites, including dicarboxylic acids. Research has shown that both itaconate and methylsuccinate are found in high abundance in fecal samples from healthy individuals but are significantly reduced in antibiotic-treated patients, strongly suggesting a microbial origin.[7] Certain pathogenic bacteria, such as Yersinia pestis and Pseudomonas aeruginosa, possess genes for itaconate degradation, a pathway that can lead to the formation of methylsuccinate.[8][9] This pathway involves the conversion of itaconate to itaconyl-CoA, followed by hydration to citramalyl-CoA, and subsequent steps that can yield methylsuccinate.

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Gut_Microbiota_Pathway cluster_gut_microbiota Gut Microbiota Metabolism Dietary_Fiber Dietary Fiber / Amino Acids Itaconate Itaconate Dietary_Fiber->Itaconate Fermentation ItaconylCoA Itaconyl-CoA Itaconate->ItaconylCoA Itaconate CoA-transferase CitramalylCoA (S)-Citramalyl-CoA ItaconylCoA->CitramalylCoA Itaconyl-CoA hydratase Methylsuccinate Methylsuccinate ItaconylCoA->Methylsuccinate Alternative Reduction? Pyruvate Pyruvate CitramalylCoA->Pyruvate AcetylCoA_gut Acetyl-CoA CitramalylCoA->AcetylCoA_gut GCMS_Workflow Start Urine Sample Collection Normalization Creatinine Measurement and Normalization Start->Normalization Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Normalization->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Derivatization Derivatization (e.g., TMS with BSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis LCMSMS_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Supernatant_Collection Centrifugation and Supernatant Collection Protein_Precipitation->Supernatant_Collection Derivatization_LC Derivatization (optional, e.g., butanolic HCl) Supernatant_Collection->Derivatization_LC LCMSMS LC-MS/MS Analysis Derivatization_LC->LCMSMS Data_Analysis Data Analysis (MRM Quantification) LCMSMS->Data_Analysis

References

Metabolic Origin of Methylsuccinic Acid in Urine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic acid, a dicarboxylic acid found in urine, has emerged as a significant biomarker for several inborn errors of metabolism. Its presence, particularly at elevated concentrations, can be indicative of underlying enzymatic defects in the catabolism of amino acids and fatty acids. This technical guide provides an in-depth exploration of the metabolic origins of this compound, detailing the primary endogenous pathways and the contribution of the gut microbiota. It offers a comprehensive overview of the associated metabolic disorders, quantitative data on urinary this compound levels in both healthy and pathological states, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development who are investigating metabolic diseases and potential therapeutic interventions.

Introduction

This compound is a C5-dicarboxylic acid that is normally present in trace amounts in human urine. However, its urinary excretion can be significantly increased in several inherited metabolic disorders, making it a crucial diagnostic marker. Understanding the metabolic pathways that lead to the production of this compound is essential for diagnosing these conditions, monitoring disease progression, and developing targeted therapies. This guide will elucidate the primary metabolic routes giving rise to urinary this compound, focusing on both human and microbial metabolism.

Endogenous Metabolic Pathways Leading to this compound

The primary endogenous source of this compound is the incomplete catabolism of the branched-chain amino acid L-isoleucine. Defects in specific enzymes within this pathway lead to the accumulation of upstream metabolites, which are then shunted into alternative pathways, resulting in the formation of this compound.

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process that primarily occurs in the mitochondria. The initial steps are shared with the other branched-chain amino acids, valine and leucine.[1][2] A defect in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) can lead to the accumulation of 2-methylbutyryl-CoA, a key intermediate in isoleucine catabolism.[3] This accumulation is a primary driver for the production of this compound.

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Isoleucine_Catabolism cluster_defect Enzymatic Defect Isoleucine L-Isoleucine KetoAcid 2-Oxo-3-methylvaleric acid Isoleucine->KetoAcid Branched-chain aminotransferase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain keto-acid dehydrogenase complex TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) Alternative Alternative Pathway MethylbutyrylCoA->Alternative Accumulation due to SBCAD deficiency PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA AcetylCoA Acetyl-CoA TiglylCoA->AcetylCoA Krebs Krebs Cycle PropionylCoA->Krebs AcetylCoA->Krebs MethylsuccinicAcid This compound Alternative->MethylsuccinicAcid Metabolism

Isoleucine Catabolism and this compound Formation.

Inborn Errors of Metabolism Associated with Elevated this compound

Several inborn errors of metabolism are characterized by a significant increase in urinary this compound. These disorders are typically diagnosed in infancy or early childhood and can have severe clinical consequences.

Ethylmalonic Encephalopathy (EE)

Ethylmalonic encephalopathy is a rare, severe, autosomal recessive metabolic disorder.[4] It is characterized by early-onset encephalopathy, developmental delay, and vascular abnormalities.[5] A hallmark of EE is the markedly elevated urinary excretion of both ethylmalonic acid and this compound.[5] The underlying cause is a deficiency of the mitochondrial enzyme ETHE1, which is involved in hydrogen sulfide detoxification.[4] The accumulation of hydrogen sulfide is thought to secondarily inhibit short-chain acyl-CoA dehydrogenase (SCAD), leading to the buildup of metabolites that are precursors to ethylmalonic and methylsuccinic acids.[6]

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder of mitochondrial fatty acid oxidation.[7] While some individuals with SCAD deficiency are asymptomatic, others may present with developmental delay, seizures, and metabolic acidosis. Biochemically, SCAD deficiency is characterized by elevated levels of butyrylcarnitine (C4) in plasma and increased urinary excretion of ethylmalonic acid and this compound.[7][8]

Isovaleric Acidemia (IVA)

Isovaleric acidemia is an inborn error of leucine metabolism caused by a deficiency of isovaleryl-CoA dehydrogenase.[9] While the primary metabolic disturbance is in the leucine degradation pathway, elevated levels of this compound have been observed in the urine of patients with IVA.[10] It is proposed that isovaleric acid undergoes omega-oxidation to form metabolites that can then be converted to this compound.[9]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is one of the most common inherited disorders of fatty acid oxidation. It can lead to life-threatening episodes of hypoketotic hypoglycemia, lethargy, and coma. While the primary diagnostic markers are elevated medium-chain acylcarnitines in plasma and dicarboxylic acids in urine, increased excretion of this compound has also been reported.[11][12]

Quantitative Analysis of Urinary this compound

The quantification of this compound in urine is crucial for the diagnosis and management of the aforementioned metabolic disorders. The following tables summarize the reported concentrations of urinary this compound in healthy individuals and in patients with associated metabolic diseases.

Table 1: Urinary this compound Concentrations in Healthy Individuals

PopulationConcentration (mmol/mol creatinine)Reference
Pediatric (General)0.1 - 2.2[3]
Males (Age 13 and Over)0 - 2.3[13]
General0.13 - 2.14[14]

Table 2: Urinary this compound Concentrations in Pathological Conditions

ConditionConcentration (mmol/mol creatinine)Reference
Ethylmalonic EncephalopathyMarkedly elevated (specific values vary)[5][15][16]
Isovaleric Acidemia (Children)1.100 - 5.900[17]
SCAD DeficiencyElevated (specific values vary)[7][8]

Gut Microbiota and this compound Production

The human gut microbiota plays a significant role in the metabolism of dietary components, including amino acids.[18] Certain gut bacteria can ferment branched-chain amino acids like isoleucine, leading to the production of branched-chain fatty acids.[19] While the direct production of this compound by the human gut microbiota is not extensively documented, a novel biosynthetic pathway for 2-methylsuccinic acid has been established in Escherichia coli.[20] This pathway utilizes common metabolites, pyruvate and acetyl-CoA, suggesting that gut bacteria have the potential to contribute to the urinary pool of this compound.

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Ecoli_Pathway Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate Citramalate synthase (CimA*) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate synthase (CimA*) Citraconate Citraconate Citramalate->Citraconate Isopropylmalate isomerase (LeuCD) MethylsuccinicAcid 2-Methylsuccinic Acid Citraconate->MethylsuccinicAcid Enoate reductase (ER)

Novel Biosynthetic Pathway for 2-Methylsuccinic Acid in E. coli.

Experimental Protocols for this compound Analysis

The analysis of urinary organic acids, including this compound, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the quantitative analysis of urinary organic acids. The following is a general protocol.

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GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Urine Urine Sample InternalStandard Add Internal Standard Urine->InternalStandard Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) InternalStandard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantification Detection->Quantification

General Workflow for GC-MS Analysis of Urinary Organic Acids.

Methodology:

  • Sample Preparation:

    • To a specific volume of urine (normalized to creatinine concentration), add an internal standard (e.g., a stable isotope-labeled this compound).

    • Acidify the sample with HCl.

    • Perform liquid-liquid extraction using an organic solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Derivatize the dried extract to increase volatility, for example, by silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[21]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a DB-5ms column).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to elute all compounds of interest.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

Methodology:

  • Sample Preparation:

    • Dilute the urine sample with a suitable buffer (e.g., 0.1% formic acid in water).[22]

    • Add an internal standard.

    • Centrifuge the sample to remove any particulates.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a reversed-phase column (e.g., a C18 column).

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.

    • Mass Spectrometer: Operate in electrospray ionization (ESI) mode, usually in negative ion mode for organic acids. Use multiple reaction monitoring (MRM) for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is detected.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and the specific MRM transition.

    • Quantify the concentration using a calibration curve generated with known concentrations of this compound and the internal standard.

Conclusion

Urinary this compound is a critical biomarker for a number of inborn errors of metabolism, primarily those affecting isoleucine and fatty acid catabolism. Its accurate quantification is essential for the diagnosis and monitoring of these conditions. This guide has provided a detailed overview of the metabolic origins of this compound, its association with specific diseases, and the analytical methods for its detection. For researchers and drug development professionals, a thorough understanding of these pathways and analytical techniques is fundamental for the development of novel diagnostic tools and therapeutic strategies for these debilitating metabolic disorders. Further research into the contribution of the gut microbiota to the body's this compound pool may open new avenues for therapeutic intervention.

References

Methylsuccinic Acid Formation in Urban Aerosols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylsuccinic acid, a branched dicarboxylic acid, is a notable component of secondary organic aerosols (SOA) in urban environments. Its presence and concentration are linked to complex photochemical oxidation processes involving both biogenic and anthropogenic volatile organic compound (VOC) precursors. Understanding its formation pathways is crucial for elucidating the sources and atmospheric aging of organic aerosols, which have significant impacts on air quality, climate, and human health. This guide provides an in-depth overview of the core formation mechanisms of this compound, summarizes key quantitative data from urban studies, details common experimental protocols for its analysis, and visualizes the involved chemical pathways and workflows.

Introduction to this compound in SOA

Dicarboxylic acids are a significant fraction of water-soluble organic compounds (WSOC) found in atmospheric aerosols.[1][2] this compound (C5H8O4), an isomer of glutaric acid, is frequently detected in urban, rural, and remote aerosol samples. As a secondary organic aerosol component, it is not directly emitted but is formed in the atmosphere through the oxidation of precursor VOCs.[1] Its concentration and diurnal variation can provide insights into the photochemical processing of air masses. For instance, studies in Tokyo have observed that the relative abundance of this compound increases in the morning, suggesting it is generated early in the day via the photo-oxidation of specific precursors and is subsequently oxidized to other species like oxalic acid in the afternoon.[3]

Formation Pathways and Precursors

The formation of this compound in urban aerosols is a multi-step process involving gas-phase and potentially aqueous-phase photochemical reactions. The primary precursors are a mix of biogenic and anthropogenic VOCs.

Biogenic Precursors

Isoprene (C5H8), a reactive hydrocarbon emitted in large quantities by vegetation, is a major biogenic precursor to SOA. The photooxidation of isoprene by hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3) produces a variety of first-generation products, including methacrolein (MACR) and methyl vinyl ketone (MVK).[4][5][6][7] Further oxidation of these products is believed to be a significant pathway leading to the formation of this compound.

  • Isoprene Oxidation: The initial reaction of isoprene with OH radicals leads to the formation of isoprene-derived peroxy radicals (RO2).[6][7] In low-NOx environments, these radicals can react with hydroperoxyl radicals (HO2), while in high-NOx urban environments, they predominantly react with nitric oxide (NO).[8]

  • Methacrolein (MACR) Pathway: Methacrolein, a key product of isoprene oxidation, can undergo further gas-phase oxidation to form this compound.[4][5] This process is a key link between biogenic emissions and the formation of this specific dicarboxylic acid in urban air, where biogenic and anthropogenic emissions frequently mix.

Anthropogenic Precursors

In urban settings, anthropogenic VOCs are significant contributors to SOA formation. Aromatic hydrocarbons, such as toluene, are emitted from vehicle exhaust and industrial processes and are known precursors to dicarboxylic acids.[3][9]

  • Aromatic Hydrocarbons: Chamber studies have demonstrated that the photooxidation of toluene produces various C4-C5 dicarboxylic acids.[9] Unsaturated dicarboxylic acids are often formed initially and can be further oxidized to saturated forms like this compound.[3]

  • Cyclic Alkenes: The oxidation of cyclic olefins, another class of anthropogenic pollutants, also contributes to the formation of dicarboxylic acids.[3]

The diagram below illustrates the key formation pathways of this compound from both biogenic and anthropogenic precursors.

G cluster_biogenic Biogenic Pathway cluster_anthropogenic Anthropogenic Pathway cluster_formation Formation & Product Isoprene Isoprene MACR Methacrolein (MACR) Isoprene->MACR OH, O3, NO3 oxidation Intermediates Oxidized Intermediates MACR->Intermediates Photochemical Oxidation Aromatics Aromatic Hydrocarbons (e.g., Toluene) Aromatics->Intermediates Photo-oxidation Cycloalkenes Cyclic Alkenes Cycloalkenes->Intermediates Photo-oxidation MSA This compound Intermediates->MSA Further Oxidation & Aging

Figure 1. Simplified formation pathways of this compound.

Quantitative Data from Urban Aerosol Studies

The concentration of this compound in urban aerosols varies depending on location, season, and meteorological conditions. The following table summarizes concentrations of this compound and other relevant dicarboxylic acids measured in PM2.5 samples from an urban study in Jinan, China, before and during a COVID-19 lockdown (LCD) period, which provides a unique "controlled experiment" to observe atmospheric chemistry with reduced anthropogenic emissions.[1]

CompoundPeriodConcentration (ng/m³)
Mean ± SD (Range)
This compound (iC5) Before LCD4.2 ± 3.5 (0.4–12)
During LCD3.4 ± 1.6 (0.4–6.1)
Oxalic acid (C2) Before LCD190 ± 110 (42–420)
During LCD330 ± 190 (49–700)
Malonic acid (C3) Before LCD53 ± 33 (13–120)
During LCD130 ± 70 (17–250)
Succinic acid (C4) Before LCD55 ± 35 (11–120)
During LCD46 ± 26 (5.2–98)
Methylglutaric acid (iC6) Before LCD2.2 ± 1.1 (0.4–5.6)
During LCD2.4 ± 1.4 (0–6.6)
Data sourced from Wang et al., 2023.[1] LCD refers to the COVID-19 lockdown period.

Experimental Protocols

The analysis of this compound in aerosol samples requires a multi-step process involving sample collection, extraction, chemical derivatization, and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Aerosol Sampling

Fine aerosol particles (PM2.5) are collected on quartz fiber filters using a high-volume air sampler. Sampling is typically conducted over 24-hour periods to obtain sufficient mass for chemical analysis. Filters are pre-baked at high temperatures (e.g., 500°C for 5 hours) to remove any organic contaminants before use.

Sample Extraction and Derivatization

A detailed protocol for sample processing is as follows:

  • Extraction: A portion of the filter sample is cut and extracted, often with ultrapure water or a mixture of dichloromethane and methanol (2:1, v/v), using ultrasonication.[1][10] This process is typically repeated three times to ensure complete extraction of the target organic acids.

  • Concentration: The water extracts are combined and concentrated to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization: The carboxyl and keto functional groups of the organic acids are not volatile enough for direct GC analysis. Therefore, they are chemically derivatized. A common method is esterification, where the sample is reacted with 14% boron trifluoride in n-butanol (BF3/n-butanol) at 100°C for one hour.[10] This converts the carboxylic acid groups into their more volatile butyl ester forms.

  • Liquid-Liquid Extraction: After derivatization, n-hexane is added to the sample, which is then washed with pure water. The target butyl esters partition into the n-hexane layer, which is carefully collected for analysis.

GC-MS Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography (GC): The hexane extract is injected into the GC. The compounds are separated on a capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).[10] The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to elute compounds with different boiling points.[10]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in electron impact (EI) mode at 70 eV.[10] The MS detector fragments the molecules into characteristic ions, creating a mass spectrum that serves as a chemical fingerprint for identification and quantification against known standards.

The following diagram outlines the typical experimental workflow for the analysis of this compound in urban aerosols.

G node_sampling 1. Aerosol Sampling (PM2.5 on Quartz Filter) node_extraction 2. Filter Extraction (Ultrasonication in Solvent) node_sampling->node_extraction node_derivatization 3. Derivatization (BF3/n-butanol at 100°C) node_extraction->node_derivatization node_analysis 4. GC-MS Analysis (Separation & Detection) node_derivatization->node_analysis node_quantification 5. Data Quantification (Comparison to Standards) node_analysis->node_quantification

Figure 2. Experimental workflow for aerosol dicarboxylic acid analysis.

Conclusion

This compound is a key molecular marker for understanding the secondary organic aerosol budget in urban atmospheres. Its formation is intricately linked to the photochemical oxidation of both biogenic precursors like isoprene and anthropogenic precursors such as aromatic hydrocarbons. The analytical protocols for its quantification are well-established, relying on chromatographic separation following chemical derivatization. Future research focusing on the isotopic composition of this compound and real-time measurement techniques will further refine our understanding of its sources and atmospheric lifecycle, contributing to more accurate air quality models and effective pollution control strategies.

References

Methylsuccinic Acid: A Key Node in the Crossroads of Fatty Acid and Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylsuccinic acid, a dicarboxylic acid, has emerged as a significant biomarker in the field of metabolic research. While traditionally viewed as a minor metabolite, its accumulation is a hallmark of several inborn errors of metabolism, particularly those affecting fatty acid and branched-chain amino acid catabolism. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing its biochemical origins, associated enzymatic pathways, and its clinical relevance in various metabolic disorders. Furthermore, this document offers detailed experimental protocols for the quantification of this compound and presents visual representations of the key metabolic pathways to facilitate a deeper understanding of its complex role in cellular metabolism.

Introduction

This compound (2-methylbutanedioic acid) is a four-carbon dicarboxylic acid that is normally present at low levels in human physiological fluids.[1] Its chemical structure features a methyl group on one of the alpha-carbons, distinguishing it from its isomer, succinic acid, a key intermediate in the citric acid cycle. The metabolic significance of this compound lies in its connection to the catabolic pathways of both odd-chain fatty acids and the essential branched-chain amino acid, isoleucine.[1]

Elevated levels of this compound in urine and plasma are indicative of underlying metabolic dysregulation.[1][2] It is a prominent marker in several inherited metabolic diseases, including short-chain acyl-CoA dehydrogenase (SCAD) deficiency, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, ethylmalonic encephalopathy, and glutaric acidemia type II.[2][3][4] In the context of fatty acid metabolism, the accumulation of this compound is often a secondary event, resulting from the disruption of normal fatty acid β-oxidation and the subsequent rerouting of metabolic intermediates.[3]

This guide will delve into the intricate biochemical pathways that lead to the formation of this compound, with a particular focus on its relationship with fatty acid oxidation. We will explore the enzymatic machinery involved, the pathological conditions associated with its accumulation, and the analytical methodologies employed for its detection and quantification.

Biochemical Pathways of this compound Formation

The primary routes to this compound formation converge on the metabolite propionyl-CoA. This three-carbon thioester is a key intermediate in the catabolism of several precursor molecules, including odd-chain fatty acids and the amino acid isoleucine.

Catabolism of Odd-Chain Fatty Acids

The β-oxidation of fatty acids with an odd number of carbon atoms proceeds in the same manner as for even-chain fatty acids until the final cycle.[5][6] This final thiolytic cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7]

Catabolism of Isoleucine

The catabolism of the branched-chain amino acid L-isoleucine also generates propionyl-CoA, in addition to acetyl-CoA.[3] This pathway involves a series of enzymatic steps, including transamination and oxidative decarboxylation.[8][9]

Conversion of Propionyl-CoA to Succinyl-CoA

Under normal physiological conditions, propionyl-CoA is carboxylated to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.[10][11] D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid cycle.[12][13]

Aberrant Metabolism Leading to this compound Accumulation

In certain metabolic disorders, the normal catabolism of propionyl-CoA is impaired. For instance, in ethylmalonic encephalopathy, the accumulation of hydrogen sulfide (H₂S) can inhibit short-chain acyl-CoA dehydrogenase (SCAD).[14] This inhibition leads to an accumulation of butyryl-CoA, which can be alternatively carboxylated to ethylmalonic acid and subsequently metabolized to this compound.[3] In disorders like SCAD deficiency, the direct impairment of the enzyme leads to a similar buildup of upstream metabolites and their alternative processing.

The following diagram illustrates the convergence of odd-chain fatty acid and isoleucine catabolism on propionyl-CoA and its subsequent metabolic fate, including the pathway leading to this compound under pathological conditions.

Metabolic Pathways Leading to this compound Isoleucine Isoleucine Isoleucine Catabolism Isoleucine Catabolism Isoleucine->Isoleucine Catabolism β-Oxidation β-Oxidation Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA Butyryl-CoA Butyryl-CoA β-Oxidation->Butyryl-CoA Isoleucine Catabolism->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA Carboxylase->D-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Methylmalonyl-CoA Epimerase D-Methylmalonyl-CoA->Methylmalonyl-CoA Epimerase L-Methylmalonyl-CoA L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase->L-Methylmalonyl-CoA Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase L-Methylmalonyl-CoA->Methylmalonyl-CoA Mutase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Mutase->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle SCAD Deficiency / H2S Inhibition SCAD Deficiency / H2S Inhibition SCAD Deficiency / H2S Inhibition->Butyryl-CoA Accumulation Carboxylation Carboxylation Butyryl-CoA->Carboxylation Ethylmalonic Acid Ethylmalonic Acid Carboxylation->Ethylmalonic Acid Metabolism Metabolism Ethylmalonic Acid->Metabolism This compound This compound Metabolism->this compound

Metabolic origins of this compound.

Quantitative Data on this compound in Metabolic Disorders

The following table summarizes the quantitative ranges of this compound found in plasma and urine in healthy individuals and in the context of certain metabolic disorders. These values can vary depending on the analytical method used, the individual's metabolic state (e.g., fasting vs. fed), and the severity of the underlying condition.

ConditionMatrixThis compound ConcentrationReference
Healthy IndividualsPlasma5 - 400 ng/mL[1][7][15]
Urine100 - 5000 ng/mL[1][7][15]
Short-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyPlasmaElevated[2]
UrineElevated[16]
Glutaric Acidemia Type II (Multiple Acyl-CoA Dehydrogenase Deficiency)PlasmaElevated[2]
UrineElevated[4]
Ethylmalonic EncephalopathyPlasmaElevated[2]
UrineElevated[17]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is crucial for the diagnosis and monitoring of associated metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of organic acids like this compound typically requires a derivatization step to increase their volatility and thermal stability. Silylation is a common derivatization method.

Experimental Workflow:

GC-MS Workflow for this compound Analysis Internal Standard Addition Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction Derivatization (Silylation) Derivatization (Silylation) Extraction->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Workflow for this compound Analysis Protein Precipitation Protein Precipitation Internal Standard Addition Internal Standard Addition Protein Precipitation->Internal Standard Addition Derivatization (Optional) Derivatization (Optional) Internal Standard Addition->Derivatization (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (Optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Microbial Production of 2-Methylsuccinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial production of 2-methylsuccinic acid (2-MSA), a promising C5 branched-chain dicarboxylate with applications as a synthon for polymers used in coatings, cosmetics, and bioplastics. This document details the established biosynthetic pathways, metabolic engineering strategies, and experimental protocols for the production of 2-MSA in various microbial hosts.

Metabolic Pathways for 2-Methylsuccinic Acid Biosynthesis

The microbial production of 2-MSA has been primarily established through a novel, non-natural three-step biosynthetic pathway engineered in Escherichia coli. This pathway utilizes central carbon metabolites, pyruvate and acetyl-CoA, and involves the sequential action of three key enzymes.

Established Pathway in Escherichia coli

The engineered pathway in E. coli begins with the condensation of pyruvate and acetyl-CoA.[1]

  • Citramalate Synthesis: A codon-optimized citramalate synthase variant, CimA*, from the archaeon Methanococcus jannaschii, catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate.[1][2]

  • Dehydration: The endogenous isopropylmalate isomerase (IPMI) from E. coli, encoded by the leuCD genes, dehydrates (R)-citramalate to produce citraconate.[1][3]

  • Reduction: An enoate reductase (ER) reduces the carbon-carbon double bond of citraconate to yield the final product, 2-methylsuccinic acid.[1][3]

2-MSA_Pathway_Ecoli Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate CimA* (M. jannaschii) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citraconate Citraconate Citramalate->Citraconate EcLeuCD MSA 2-Methylsuccinic Acid Citraconate->MSA Enoate Reductase (ER)

Fig. 1: Engineered biosynthetic pathway for 2-methylsuccinic acid in E. coli.
Hypothetical Pathway in Corynebacterium glutamicum

Corynebacterium glutamicum is a well-established industrial microorganism for amino acid and organic acid production and presents a promising chassis for 2-MSA synthesis.[1][4] A hypothetical pathway could be established by heterologously expressing the key enzymes from the E. coli pathway. Given its robust metabolism and tolerance to various fermentation conditions, C. glutamicum could potentially achieve high titers of 2-MSA.

2-MSA_Pathway_Cglutamicum Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate cimA* (heterologous) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citraconate Citraconate Citramalate->Citraconate leuCD (heterologous) MSA 2-Methylsuccinic Acid Citraconate->MSA enoate reductase (heterologous) 2-MSA_Pathway_Ylipolytica Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate cimA* (heterologous) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citraconate Citraconate Citramalate->Citraconate leuCD (heterologous) MSA 2-Methylsuccinic Acid Citraconate->MSA enoate reductase (heterologous) Plasmid_Construction_Workflow start Start: Gene Synthesis/PCR pcr PCR Amplification of cimA*, leuCD, and ER genes start->pcr digest_vector Restriction Digestion of pZE12-luc vector start->digest_vector digest_insert Restriction Digestion of PCR Products pcr->digest_insert ligation Ligation of Digested Inserts and Vector digest_insert->ligation digest_vector->ligation transformation Transformation into E. coli DH5α ligation->transformation selection Selection on Antibiotic Plates transformation->selection verification Colony PCR and Plasmid Sequencing selection->verification end End: Verified Expression Plasmid verification->end Fed_Batch_Workflow start Start: Bioreactor Setup inoculation Inoculation with Seed Culture start->inoculation batch_phase Batch Phase: Growth on Initial Substrate inoculation->batch_phase feed_start Initiation of Feeding Strategy (e.g., pH-stat, DO-stat) batch_phase->feed_start fed_batch_phase Fed-Batch Phase: Continuous/Intermittent Feeding feed_start->fed_batch_phase monitoring Online Monitoring and Control (pH, DO, Temperature) fed_batch_phase->monitoring sampling Offline Sampling for Analysis (OD, Substrate, Product) fed_batch_phase->sampling end End: Harvest fed_batch_phase->end monitoring->fed_batch_phase Feedback Control sampling->fed_batch_phase Process Adjustments

References

An In-depth Technical Guide on the Natural Occurrence of Methylsuccinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic acid, a dicarboxylic acid existing as (R)- and (S)-enantiomers, is a naturally occurring metabolite found across various biological systems. It serves as a key intermediate in the catabolism of the essential amino acid L-isoleucine and is implicated in fatty acid metabolism. Altered levels of this compound are associated with certain inborn errors of metabolism, highlighting its importance in metabolic homeostasis. This technical guide provides a comprehensive overview of the natural occurrence of this compound isomers, detailing their presence in biological fluids, metabolic pathways, and analytical methodologies for their enantioselective quantification.

Introduction

This compound (2-methylbutanedioic acid) is a chiral dicarboxylic acid that plays a role in central carbon metabolism. Its presence and concentration in biological systems can serve as a biomarker for specific metabolic pathways and disease states. Understanding the natural occurrence and metabolic fate of its distinct stereoisomers, (R)-methylsuccinic acid and (S)-methylsuccinic acid, is crucial for researchers in metabolic diseases, drug development, and diagnostics. This guide aims to consolidate the current knowledge on the natural occurrence of these isomers, provide detailed analytical protocols for their quantification, and illustrate their involvement in key metabolic pathways.

Natural Occurrence and Quantitative Data

This compound is a normal constituent of human physiological fluids, including urine, plasma, saliva, and feces. Its concentration can fluctuate based on diet, metabolic state, and the presence of genetic disorders. While much of the available data pertains to the total concentration of this compound, the enantiomeric distribution is a critical aspect of its biological significance.

Table 1: Reported Concentrations of this compound in Human Urine

Population/ConditionAnalyteConcentration RangeUnitsReference
Healthy AdultsTotal this compound0.13 - 2.14mmol/mol creatinine[1]
Healthy Males (Age 13+)Total this compound0 - 2.3mmol/mol creatinine-
Healthy IndividualsTotal this compoundNot Quantified-[2]

Note: Data on the specific concentrations of (R)- and (S)-methylsuccinic acid in healthy individuals are limited in the currently available literature.

Elevated levels of urinary this compound are a key biochemical marker for ethylmalonic encephalopathy, a rare inherited metabolic disorder.[1] Increased concentrations are also associated with isovaleric acidemia and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1]

Beyond human metabolism, certain bacteria have been shown to metabolize methylsuccinate. For instance, some saprophytic bacteria possess a methylsuccinate utilization gene cluster, suggesting its importance in the environment.[2] Research has also identified a methylsuccinate isomerase in some prokaryotes, which allows for the utilization of both stereoisomers.[2]

Metabolic Pathways Involving this compound Isomers

The primary endogenous source of this compound is the catabolism of the branched-chain amino acid L-isoleucine. The stereochemistry of the intermediates in this pathway is critical in determining the resulting enantiomer of this compound.

Isoleucine Catabolism Pathway

The breakdown of L-isoleucine is a multi-step process occurring within the mitochondria. A simplified overview of the pathway leading to the formation of a precursor to this compound is as follows:

  • Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is converted to (S)-α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

The subsequent steps leading to methylsuccinyl-CoA are less clearly defined in readily available literature but are believed to involve further oxidation. The ethylmalonyl-CoA pathway, present in some bacteria, involves the enzyme (2S)-methylsuccinyl-CoA dehydrogenase, which oxidizes (2S)-methylsuccinyl-CoA to mesaconyl-CoA.[3][4][5]

Below is a diagram illustrating the initial steps of the isoleucine degradation pathway.

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoAcid (S)-α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid aminotransferase AcylCoA (S)-α-methylbutyryl-CoA KetoAcid->AcylCoA Branched-chain α-keto acid dehydrogenase complex MethylsuccinylCoA Methylsuccinyl-CoA AcylCoA->MethylsuccinylCoA Further Oxidation

Figure 1: Initial steps of the L-isoleucine catabolism pathway.

Experimental Protocols for Analysis of this compound Isomers

The accurate quantification of this compound enantiomers requires specialized analytical techniques that can differentiate between the two stereoisomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.

General Sample Preparation Workflow for Biological Fluids

A generic workflow for the extraction of this compound from biological samples like urine or plasma is outlined below. This is a foundational procedure that precedes the specific chromatographic analysis.

Sample_Prep_Workflow start Biological Sample (Urine, Plasma) extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) start->extraction drying Evaporation of Solvent (under nitrogen stream) extraction->drying derivatization Derivatization (e.g., silylation for GC-MS) drying->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

References

Whitepaper: The Role of Methylsuccinic Acid in Relation to the Citric Acid Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methylsuccinic acid is not a canonical intermediate of the citric acid (TCA) cycle. Instead, it emerges primarily from the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. Its accumulation in biological fluids is often an indicator of specific inborn errors of metabolism. Due to its structural similarity to the TCA cycle intermediate succinate, this compound is postulated to act as a competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. This document provides a technical overview of the metabolic origins of this compound, its potential interaction with the TCA cycle, and detailed experimental protocols for investigating these interactions.

Metabolic Origin of this compound

This compound is a dicarboxylic acid metabolite derived from the degradation pathway of the essential amino acid L-isoleucine.[1] The catabolism of isoleucine proceeds through several enzymatic steps, yielding intermediates that can eventually be converted to metabolites that enter the TCA cycle, such as succinyl-CoA and acetyl-CoA.

An abnormal metabolism of isoleucine can lead to the formation and subsequent accumulation of ethylmalonic and methylsuccinic acids.[1] This is particularly noted in genetic disorders such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency, where elevated urinary levels of this compound serve as a key diagnostic biomarker.[1]

The following diagram illustrates the metabolic pathway from isoleucine leading to the formation of this compound and its connection to the TCA cycle.

cluster_BCAA Isoleucine Catabolism cluster_TCA Citric Acid Cycle Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT MethylbutyrylCoA (S)-2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA EthylmalonylCoA Ethylmalonyl-CoA TiglylCoA->EthylmalonylCoA Multiple Steps PropionylCoA Propionyl-CoA TiglylCoA->PropionylCoA MethylbutyrylCoA->TiglylCoA MethylsuccinylCoA (R)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Isomerase MethylsuccinicAcid This compound MethylsuccinylCoA->MethylsuccinicAcid Hydrolase SuccinylCoA Succinyl-CoA MethylsuccinylCoA->SuccinylCoA Isomerase MethylsuccinicAcid->Inhibition Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase

Caption: Metabolic pathway of isoleucine to this compound.

Interaction with the Citric Acid Cycle

The primary proposed interaction of this compound with the TCA cycle is the competitive inhibition of succinate dehydrogenase (SDH). SDH is a unique enzyme as it participates in both the TCA cycle (catalyzing the oxidation of succinate to fumarate) and the mitochondrial electron transport chain (as Complex II).[2][3]

Competitive inhibitors often share structural similarity with the enzyme's natural substrate. Malonate, a classic example of an SDH competitive inhibitor, is structurally very similar to succinate.[4] this compound also shares this structural resemblance, suggesting it could bind to the active site of SDH, thereby competing with succinate and reducing the enzyme's catalytic efficiency.[5] While this inhibition is mechanistically plausible, direct experimental evidence and quantitative data, such as inhibitor constant (Ki) values for this compound with SDH, are not well-documented in publicly available literature.

Data Presentation: Structural Comparison

The hypothesis of competitive inhibition is based on molecular structure. The table below compares this compound to the natural substrate (succinate) and a known competitive inhibitor (malonate).

CompoundChemical FormulaMolecular Weight ( g/mol )StructureKey Feature
Succinic Acid C₄H₆O₄118.09HOOC-CH₂-CH₂-COOHSubstrate for SDH
Malonic Acid C₃H₄O₄104.06HOOC-CH₂-COOHKnown competitive inhibitor
This compound C₅H₈O₄132.11HOOC-CH(CH₃)-CH₂-COOHStructural analogue to succinate

Experimental Protocols: Succinate Dehydrogenase Inhibition Assay

To investigate the inhibitory effect of this compound on SDH activity, a colorimetric enzymatic assay can be employed. This protocol is based on established methods for measuring SDH activity by monitoring the reduction of an artificial electron acceptor.[2][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for succinate dehydrogenase.

Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to a probe, which in turn reduces a chromogenic substrate like 2,6-dichlorophenolindophenol (DCPIP). The rate of DCPIP reduction, measured by the decrease in absorbance at 600 nm, is proportional to SDH activity.[3][7] An inhibitor will slow this rate.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Succinate solution (Substrate)

  • This compound (Test Inhibitor)

  • Malonic acid (Positive Control Inhibitor)

  • DCPIP solution (Chromogenic electron acceptor)

  • Phenazine methosulfate (PMS) or decylubiquinone (Intermediate electron carrier)

  • 96-well microplate

  • Spectrophotometric plate reader

Methodology:

  • Sample Preparation: Prepare lysates from cells or tissues, or use commercially available isolated mitochondria or purified SDH enzyme. Determine total protein concentration using a standard method (e.g., BCA assay).

  • Reagent Preparation:

    • Prepare a stock solution of succinate (e.g., 1 M).

    • Prepare a range of concentrations of this compound and malonic acid in assay buffer.

    • Prepare a working solution of the SDH Substrate Mix containing succinate, DCPIP, and PMS/decylubiquinone in assay buffer.

  • Assay Procedure:

    • Add a standardized amount of the enzyme source (e.g., 5-10 µg of mitochondrial protein) to each well of a 96-well plate.

    • Add varying concentrations of this compound (test), malonic acid (positive control), or assay buffer (no inhibitor control) to the wells.

    • Pre-incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the SDH Substrate Mix to all wells.

    • Immediately place the plate in a spectrophotometer and begin kinetic readings.

  • Data Acquisition:

    • Measure the absorbance at 600 nm every 1-3 minutes for a total of 30 minutes.[3]

  • Data Analysis:

    • For each concentration of inhibitor, calculate the rate of reaction (V) by determining the linear change in absorbance over time (ΔAbs/min).

    • Normalize the reaction rates relative to the no-inhibitor control to calculate the percentage of inhibition: % Inhibition = 100 * (1 - V_inhibitor / V_control).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the logical workflow for this experimental protocol.

prep prep assay assay data data A Prepare Enzyme Source (e.g., Mitochondria) C Aliquot Enzyme into 96-Well Plate A->C B Prepare Reagents (Substrate, Inhibitors, DCPIP) F Initiate Reaction with Substrate-DCPIP Mix B->F D Add Inhibitor Series (this compound, Malonate) C->D E Pre-incubate Plate (15 min @ 25°C) D->E E->F G Kinetic Reading (Absorbance @ 600nm) F->G H Calculate Reaction Rates (ΔAbs/min) G->H I Normalize to Control (% Inhibition) H->I J Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for SDH inhibition assay.

Conclusion

While not a direct participant in the citric acid cycle, this compound represents an important metabolic link between branched-chain amino acid catabolism and central energy production. Its role as a potential modulator of the TCA cycle, specifically through the hypothesized competitive inhibition of succinate dehydrogenase, warrants further direct investigation. The accumulation of this compound in metabolic disorders highlights the intricate connections between different metabolic pathways and underscores the importance of understanding how off-pathway metabolites can impact core cellular processes. The experimental protocol detailed herein provides a robust framework for quantifying such interactions, which is essential for both basic research and the development of therapeutics for related metabolic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereospecific Synthesis of 2-Ethyl-3-methylsuccinic Acids

The stereocontrolled synthesis of 2-ethyl-3-methylsuccinic acid, a molecule with two adjacent chiral centers, presents a significant challenge in organic chemistry. The ability to selectively produce specific stereoisomers is crucial for the development of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. This guide provides a comprehensive overview of established and emerging methodologies for the stereospecific synthesis of 2-ethyl-3-methylsuccinic acids, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The stereospecific synthesis of 2-ethyl-3-methylsuccinic acids can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: This classic strategy utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Asymmetric Catalysis: A chiral catalyst is employed to create the desired stereocenters with high enantioselectivity and diastereoselectivity. This approach is often more atom-economical.

Chiral Pool Synthesis via Malonic Ester Alkylation

A well-established and reliable method for the synthesis of (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid involves the stereospecific alkylation of a malonic ester derivative with a chiral electrophile derived from L-alanine. This method proceeds via a Walden inversion (SN2 mechanism), ensuring predictable stereochemical outcomes.[1]

Experimental Protocol

Step 1: Preparation of (-)-(S)-Methyl 2-bromopropionate from L-Alanine

This initial step involves the conversion of the readily available and inexpensive amino acid L-alanine into a chiral electrophile. The transformation of the amino group into a bromide proceeds with retention of configuration.

  • Materials: L-Alanine, sodium nitrite, potassium bromide, sulfuric acid, methanol.

  • Procedure:

    • A solution of L-alanine in aqueous sulfuric acid is cooled to 0 °C.

    • An aqueous solution of sodium nitrite is added dropwise, followed by the addition of potassium bromide.

    • The reaction mixture is stirred at low temperature for several hours.

    • The resulting 2-bromopropionic acid is extracted with a suitable organic solvent.

    • Esterification with methanol under acidic conditions yields (-)-(S)-methyl 2-bromopropionate.

Step 2: Alkylation of Dibenzyl Ethylmalonate

The chiral electrophile is then used to alkylate a symmetrically substituted malonate derivative. The use of dibenzyl ester allows for subsequent deprotection via hydrogenolysis.

  • Materials: Dibenzyl ethylmalonate, sodium hydride, (-)-(S)-methyl 2-bromopropionate, dry tetrahydrofuran (THF).

  • Procedure:

    • Dibenzyl ethylmalonate is dissolved in dry THF and cooled to 0 °C.

    • Sodium hydride is added portion-wise to form the enolate.

    • A solution of (-)-(S)-methyl 2-bromopropionate in dry THF is added dropwise to the enolate solution.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted.

Step 3: Hydrolysis and Decarboxylation

The final steps involve the removal of the ester protecting groups and decarboxylation to yield the desired succinic acid.

  • Materials: The product from Step 2, hydrogen gas, palladium on carbon (Pd/C), lithium hydroxide, water, hydrochloric acid.

  • Procedure:

    • The crude product from the alkylation step is dissolved in ethanol.

    • Palladium on carbon is added, and the mixture is subjected to hydrogenolysis to remove the benzyl groups.

    • The resulting tri-ester is then hydrolyzed using an aqueous solution of lithium hydroxide.

    • The reaction mixture is heated to effect decarboxylation.

    • Acidification with hydrochloric acid followed by extraction and purification yields (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid.[1]

Logical Workflow for Malonic Ester Synthesis

malonic_ester_synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product L_alanine L-Alanine bromination Bromination & Esterification L_alanine->bromination ethylmalonate Dibenzyl Ethylmalonate alkylation SN2 Alkylation (Walden Inversion) ethylmalonate->alkylation bromination->alkylation (-)-(S)-Methyl 2-bromopropionate deprotection Hydrogenolysis & Hydrolysis alkylation->deprotection decarboxylation Decarboxylation deprotection->decarboxylation final_product (+)-(2R,3S)-2-Ethyl- 3-methylsuccinic Acid decarboxylation->final_product

Caption: Stereospecific synthesis of (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries, such as Evans oxazolidinones, provides a powerful and versatile method for the asymmetric synthesis of substituted succinic acids. The auxiliary directs the stereoselective alkylation of an enolate.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-butyllithium, propionyl chloride, dry THF.

  • Procedure:

    • The oxazolidinone is dissolved in dry THF and cooled to -78 °C.

    • n-Butyllithium is added dropwise to deprotonate the nitrogen.

    • Propionyl chloride is added to the resulting lithium amide to form the N-propionyl oxazolidinone.

Step 2: Diastereoselective Enolization and Alkylation

  • Materials: N-propionyl oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), ethyl bromoacetate, dry THF.

  • Procedure:

    • The N-propionyl oxazolidinone is dissolved in dry THF and cooled to -78 °C.

    • NaHMDS is added to form the sodium enolate.

    • Ethyl bromoacetate is added to alkylate the enolate. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face, leading to high diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary

  • Materials: The alkylated product, lithium hydroxide, hydrogen peroxide, water/THF.

  • Procedure:

    • The product from Step 2 is dissolved in a mixture of THF and water.

    • Lithium hydroxide and hydrogen peroxide are added to cleave the auxiliary, which can be recovered and reused.

    • The resulting chiral succinic acid monoester is then hydrolyzed to the diacid.

Quantitative Data
StepReagents and ConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
AlkylationNaHMDS, Ethyl bromoacetate, THF, -78 °C>95:5>98%85-95
CleavageLiOH, H₂O₂, THF/H₂O->98%>90

Signaling Pathway for Chiral Auxiliary Method

chiral_auxiliary auxiliary Chiral Auxiliary ((4R,5S)-Oxazolidinone) acylation Acylation (Propionyl Chloride) auxiliary->acylation N_acyl N-Acyl Auxiliary acylation->N_acyl enolate_formation Enolate Formation (NaHMDS) N_acyl->enolate_formation chiral_enolate Chiral Enolate enolate_formation->chiral_enolate alkylation Diastereoselective Alkylation (Ethyl Bromoacetate) chiral_enolate->alkylation alkylated_product Alkylated Auxiliary alkylation->alkylated_product cleavage Auxiliary Cleavage (LiOH/H2O2) alkylated_product->cleavage product Enantiopure Succinic Acid Derivative cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Asymmetric synthesis using a recoverable chiral auxiliary.

Asymmetric Catalysis: Rh-Catalyzed Hydrogenation

Asymmetric hydrogenation of a suitable unsaturated precursor is a highly efficient method for establishing the stereocenters of 2-ethyl-3-methylsuccinic acid. The choice of the chiral ligand is critical for achieving high stereoselectivity.

Experimental Protocol

Step 1: Synthesis of the Prochiral Substrate

  • Materials: Diethyl 2-ethyl-3-methylenefumarate.

  • Procedure: The unsaturated precursor can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction from appropriate starting materials.

Step 2: Asymmetric Hydrogenation

  • Materials: Prochiral substrate, hydrogen gas, chiral Rhodium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (R,R)-Me-DuPhos), methanol.

  • Procedure:

    • The prochiral substrate and the chiral rhodium catalyst are dissolved in degassed methanol in a high-pressure reactor.

    • The reactor is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 psi).

    • The reaction is stirred at room temperature until the hydrogen uptake ceases.

    • The solvent is removed, and the product is purified by chromatography.

Step 3: Hydrolysis

  • Materials: The hydrogenation product, lithium hydroxide, water.

  • Procedure: The resulting diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using standard procedures.

Quantitative Data
CatalystLigandSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosDiethyl 2-ethyl-3-methylenefumarate>98:2>99%>95
[Ru(OAc)₂](S)-BINAP(E)-2-ethyl-3-methylitaconic acid>95:5>97%>90

Experimental Workflow for Asymmetric Hydrogenation

asymmetric_hydrogenation start Start Prochiral Substrate (Unsaturated Succinate Derivative) hydrogenation Asymmetric Hydrogenation H₂ (gas), Solvent (MeOH) High Pressure Reactor start->hydrogenation catalyst_prep Catalyst Preparation Rhodium Precursor + Chiral Ligand (e.g., DuPhos) catalyst_prep->hydrogenation workup Workup & Purification Solvent Removal Chromatography hydrogenation->workup hydrolysis Hydrolysis LiOH, H₂O workup->hydrolysis product { Final Product |  Stereodefined 2-Ethyl-3-methylsuccinic Acid} hydrolysis->product

Caption: Workflow for the synthesis via asymmetric hydrogenation.

Conclusion

The stereospecific synthesis of 2-ethyl-3-methylsuccinic acids can be achieved through various robust methodologies. The choice of the optimal synthetic route will depend on factors such as the desired stereoisomer, the availability of starting materials and catalysts, and the required scale of the synthesis. The chiral pool approach offers a reliable and cost-effective method for specific stereoisomers. Chiral auxiliary-mediated syntheses provide high stereoselectivity and are adaptable for the synthesis of different stereoisomers by simply changing the auxiliary. Asymmetric catalysis represents the most modern and efficient approach, offering high turnover numbers and excellent enantioselectivities, making it particularly suitable for large-scale production in pharmaceutical development.

References

An In-Depth Technical Guide to the Synthesis of Deuterium-Labeled Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for preparing deuterium-labeled methylsuccinic acid, a valuable compound for metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based analyses. Detailed experimental protocols, comparative data, and workflow visualizations are presented for three distinct labeling strategies: catalytic deuteration for backbone labeling, conjugate addition for methyl group labeling, and hydrogen-deuterium exchange for labeling at acidic positions.

Method 1: Catalytic Deuteration of Itaconic Acid for (2,3-D₂) - this compound

Catalytic deuteration of an unsaturated precursor is a direct and efficient method for incorporating deuterium across a double bond. Itaconic acid (2-methylenesuccinic acid) is an ideal starting material that, upon reduction with deuterium gas (D₂), yields this compound labeled at the 2 and 3 positions.

Experimental Protocol

Materials:

  • Itaconic acid (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (or other suitable solvent like ethyl acetate or ethanol)

  • Deuterium gas (D₂) balloon or high-pressure vessel

  • Filtration agent (e.g., Celite®)

Procedure:

  • A solution of itaconic acid (e.g., 1.30 g, 10.0 mmol) in methanol (50 mL) is prepared in a flask suitable for hydrogenation.

  • 10% Palladium on carbon (e.g., 1.06 g) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is securely sealed, and the atmosphere is replaced with deuterium gas (D₂) by evacuating and backfilling the vessel three times.

  • The reaction mixture is stirred vigorously at room temperature under a positive pressure of D₂ (typically 1-4 atm) until the consumption of deuterium gas ceases (monitored by pressure gauge or gas burette).

  • Upon completion, the excess deuterium gas is safely vented, and the reaction atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude (2,3-D₂)-methylsuccinic acid.

  • The product can be purified by recrystallization (e.g., from water or ethyl acetate/hexanes) to afford the final product as a white solid.

Quantitative Data
ParameterValue/ConditionNotes
Starting Material Itaconic AcidCommercially available bio-based chemical.[1]
Deuterium Source Deuterium Gas (D₂)
Catalyst 10% Palladium on Carbon (Pd/C)Raney Nickel is also a viable catalyst.[1]
Solvent MethanolEthyl acetate or ethanol can also be used.
Temperature Room Temperature
Pressure 1 - 4 atm D₂
Typical Yield >95%Based on analogous hydrogenation reactions.[2][3]
Isotopic Purity >98% D₂High incorporation is expected with this method.

Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product Itaconic_Acid Itaconic Acid Reaction Catalytic Deuteration Itaconic_Acid->Reaction D2_Gas Deuterium Gas (D₂) D2_Gas->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Solvent Methanol Solvent->Reaction Conditions Room Temp, 1-4 atm Conditions->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Final_Product (2,3-D₂)-Methylsuccinic Acid Purification->Final_Product

Catalytic deuteration of itaconic acid.

Method 2: Michael Addition for (Methyl-D₃)-Methylsuccinic Acid

To specifically label the methyl group, a synthetic route involving the construction of the carbon skeleton with a deuterated C1 building block is required. The conjugate addition (Michael addition) of a deuterated organocuprate to an α,β-unsaturated diester is a highly effective strategy. This method builds the desired product from diethyl maleate and a trideuteromethyl group.

Experimental Protocol

Materials:

  • Methyl-d₃ iodide (CD₃I) (1.0 eq)

  • tert-Butyllithium (2.0 eq)

  • Copper(I) iodide (CuI) (0.5 eq)

  • Diethyl maleate (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Preparation of Lithium Dimethyl-d₆-cuprate (Gilman Reagent):

    • A solution of methyl-d₃ iodide (e.g., 1.45 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C under an inert atmosphere.

    • tert-Butyllithium (2.0 eq, e.g., 11.8 mL of a 1.7 M solution in pentane) is added dropwise, and the mixture is stirred for 30 minutes to form methyl-d₃-lithium (CD₃Li).

    • In a separate flask, copper(I) iodide (e.g., 0.95 g, 5.0 mmol) is suspended in anhydrous diethyl ether (15 mL) and cooled to -40 °C.

    • The freshly prepared CD₃Li solution is transferred via cannula to the CuI suspension. The mixture is stirred for 30 minutes at -40 °C to form a solution of the Gilman reagent, (CD₃)₂CuLi.

  • Conjugate Addition:

    • The Gilman reagent solution is cooled to -78 °C.

    • A solution of diethyl maleate (e.g., 1.72 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) is added dropwise.

    • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Hydrolysis and Isolation:

    • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude diethyl (methyl-d₃)-succinate.

    • The crude ester is hydrolyzed by refluxing with an excess of aqueous NaOH (e.g., 10% w/v) until the reaction is complete (monitored by TLC).

    • The solution is cooled, and unreacted starting material is removed by extraction with ether.

    • The aqueous layer is acidified to pH 1-2 with concentrated HCl, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried to yield (methyl-d₃)-methylsuccinic acid.

Quantitative Data
ParameterValue/ConditionNotes
Starting Materials Methyl-d₃ iodide, Diethyl maleateCD₃I can be synthesized from methanol-d₄.
Key Reagent Lithium Dimethyl-d₆-cuprate ((CD₃)₂CuLi)Prepared in situ from CD₃Li and CuI.[2][4]
Solvent Anhydrous Diethyl Ether or THF
Temperature -78 °C to 0 °CCritical for controlling reactivity.
Hydrolysis NaOH (aq), then HCl (aq)Standard saponification procedure.
Typical Yield 70-85% (overall)Yields for conjugate additions are generally high.
Isotopic Purity >99% D₃The deuterium is locked into the C-D bond.

Synthetic Workflow

G cluster_start Starting Materials cluster_process1 Step 1: Gilman Reagent Formation cluster_process2 Step 2: Conjugate Addition cluster_process3 Step 3: Hydrolysis cluster_product Final Product CD3I Methyl-d₃ Iodide Gilman Form (CD₃)₂CuLi CD3I->Gilman tBuLi t-BuLi tBuLi->Gilman CuI CuI CuI->Gilman DEM Diethyl Maleate Addition Michael Addition DEM->Addition Gilman->Addition Ester Diethyl (methyl-d₃)-succinate Addition->Ester Hydrolysis Saponification (NaOH) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product (Methyl-D₃)-Methylsuccinic Acid Acidification->Final_Product

Synthesis of (Methyl-D₃)-Methylsuccinic Acid.

Method 3: Base-Catalyzed Hydrogen-Deuterium Exchange

For labeling the acidic protons on the carbon backbone (primarily at the C2 position), a direct hydrogen-deuterium exchange (HDE) reaction can be performed on this compound itself. This method is experimentally simple but may result in a mixture of isotopologues and incomplete deuteration. The acidity of the α-protons facilitates their removal by a base and subsequent quenching with a deuterium source.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Base catalyst (e.g., pyridine or sodium deuteroxide)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • This compound (e.g., 1.32 g, 10.0 mmol) is dissolved in deuterium oxide (20 mL) in a sealable reaction vessel (e.g., a pressure tube).

  • A base catalyst, such as pyridine (e.g., 0.5 mL), is added to the solution. The use of a base like pyridine increases the concentration of the deuteroxide ion (OD⁻), which promotes the deprotonation of the acidic α-hydrogens.

  • The vessel is sealed, and the mixture is heated (e.g., to 100-120 °C) for an extended period (12-24 hours) with stirring.

  • The reaction is monitored for deuterium incorporation by taking aliquots and analyzing them by ¹H NMR (observing the disappearance of the α-proton signals) or mass spectrometry.

  • After cooling to room temperature, the D₂O is removed under reduced pressure (lyophilization is preferred to minimize back-exchange).

  • The residue can be redissolved in fresh D₂O and the process repeated to achieve higher levels of deuterium incorporation.

  • The final residue is dissolved in a minimal amount of H₂O and acidified with HCl. The product is then isolated by extraction with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated to yield the deuterium-labeled this compound.

Quantitative Data
ParameterValue/ConditionNotes
Starting Material This compound
Deuterium Source Deuterium Oxide (D₂O)Used in large excess as the solvent.
Catalyst Pyridine or NaODBase catalysis is required to facilitate exchange.
Solvent Deuterium Oxide (D₂O)
Temperature 100 - 120 °CElevated temperature is necessary to drive the exchange.
Typical Yield >90% (recovery)The reaction is an exchange, not a net transformation.
Isotopic Purity VariableDepends on reaction time, temperature, and number of cycles. Primarily labels the C2 position.

Logical Workflow

G cluster_start Starting Materials cluster_reagents Catalyst & Conditions cluster_process Process cluster_product Final Product MSA This compound Exchange H/D Exchange Reaction MSA->Exchange D2O D₂O (Solvent/Source) D2O->Exchange Base Base Catalyst (Pyridine) Base->Exchange Heat Heat (100-120 °C) Heat->Exchange Cycle Repeat for Higher D% Exchange->Cycle Isolation Lyophilization & Isolation Exchange->Isolation Cycle->Exchange Final_Product (2-D) and (2,3-D₂)- This compound Isolation->Final_Product

Base-catalyzed hydrogen-deuterium exchange.

References

Methodological & Application

Analytical Standards for Methylsuccinic Acid Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsuccinic acid is a dicarboxylic acid that serves as a key biomarker in various metabolic processes and is implicated in certain inborn errors of metabolism, such as ethylmalonic encephalopathy.[1] Accurate and robust quantification of this compound in biological matrices is crucial for clinical diagnostics, biomedical research, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

The quantification of this compound, a polar and low molecular weight compound, presents analytical challenges such as poor retention in reversed-phase liquid chromatography and low volatility for gas chromatography.[2][3] To overcome these challenges, derivatization is often employed to enhance analyte properties for both GC-MS and LC-MS/MS analysis.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust technique for the analysis of volatile and semi-volatile compounds.[4] For this compound analysis, derivatization is necessary to convert the non-volatile acid into a volatile ester, typically a trimethylsilyl (TMS) ester.[4][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique suitable for analyzing non-volatile compounds in complex biological matrices.[4] While direct analysis is possible, derivatization can improve chromatographic retention and ionization efficiency.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the quantification of this compound using LC-MS/MS.

Table 1: Quantitative Ranges of this compound in Plasma and Urine by LC-MS/MS

MatrixAnalyteQuantitative Range (ng/mL)
PlasmaThis compound (MSA)5 - 400[2][3]
UrineThis compound (MSA)100 - 5000[2][3]

Data derived from a multiplexed LC-MS/MS method for this compound, ethylmalonic acid, and glutaric acid with derivatization using n-butanol.[2][3]

Table 2: Method Detection Limits (MDL) for Dicarboxylic Acids by LC-MS

AnalyteMDL (mg/L)
Succinic Acid≤ 0.06[7]

Note: While this data is for succinic acid, it provides a relevant benchmark for the expected sensitivity for a structurally similar compound like this compound under optimized LC-MS conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Biological Samples

This protocol describes the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

1. Sample Preparation:

  • Solid Samples (e.g., tissue): Accurately weigh 1-10 mg of the sample into a reaction vial.[4]
  • Liquid Samples (e.g., biological fluids): Perform a liquid-liquid or solid-phase extraction to isolate the acidic components. The extract should be dried completely under a stream of nitrogen.[4] For microbial samples, an anionic exchange solid-phase extraction can be utilized.[8]

2. Derivatization: a. To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5] b. Tightly cap the vial and heat at approximately 70-75°C for 3-4 hours to ensure complete derivatization.[5][6][9]

3. GC-MS Analysis: a. After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.[9] b. GC Conditions (Example):

  • Column: DB-5MS capillary column (e.g., 52 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Injector: Splitless mode at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program: An initial temperature of 45°C held for 2 minutes, then ramped at 16°C/min to 250°C and held for 1 minute, followed by a ramp of 50°C/min to 315°C and held for 5 minutes.[6] c. MS Conditions (Example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]
  • Scan Mode: Full scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized this compound.[5][6][7]

4. Quantification:

  • Quantification is performed using a calibration curve generated from analytical standards of this compound subjected to the same derivatization procedure.[4] An internal standard, such as a stable isotope-labeled analog (e.g., (2,2,3,3-2H4)succinic acid), should be used to correct for variations in sample preparation and instrument response.[4][8]

Protocol 2: LC-MS/MS Analysis of this compound in Plasma and Urine

This protocol is based on a multiplexed analysis method with derivatization to enhance sensitivity and chromatographic performance.[2][3]

1. Sample Preparation and Derivatization: a. To 100 µL of plasma or a diluted urine sample, add an internal standard (e.g., a stable isotope-labeled analog of this compound).[4] b. Derivatization is performed using n-butanol to enhance signal intensity and improve separation.[2][3]

2. LC-MS/MS Analysis: a. LC Conditions (Example):

  • Column: A suitable reversed-phase column such as a Cogent Diamond Hydride™ (2.1 x 150 mm) or a Gemini C6-Phenyl (100 mm x 2.0 mm, 3 µm).[10]
  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.
  • Flow Rate: 0.2 - 0.4 mL/min.[10]
  • Gradient: A linear gradient is used for the analysis.[10] b. MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[7][11]
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-product ion transitions for this compound and its internal standard.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions of known concentrations prepared in the same biological matrix.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma, Urine, Tissue) extraction Extraction of Acidic Components sample->extraction drying Drying Under Nitrogen extraction->drying add_bstfa Addition of BSTFA drying->add_bstfa heating Heating (70-75°C) add_bstfa->heating injection Injection into GC-MS heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection calibration Calibration Curve detection->calibration quant_result Quantification of this compound calibration->quant_result

Caption: GC-MS analysis workflow for this compound.

metabolic_pathway cluster_disease Metabolic Block in Ethylmalonic Encephalopathy isoleucine Isoleucine propionyl_coa Propionyl-CoA isoleucine->propionyl_coa Catabolism methylmalonyl_coa L-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase (Vitamin B12 dependent) methylsuccinic_acid This compound methylmalonyl_coa->methylsuccinic_acid Alternative Pathway ethylmalonic_acid Ethylmalonic Acid methylmalonyl_coa->ethylmalonic_acid Alternative Pathway tca TCA Cycle succinyl_coa->tca

References

Application Note: Derivatization of Methylsuccinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylsuccinic acid, a dicarboxylic acid, is an important metabolite in various biological pathways. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging due to its low volatility and high polarity, which can lead to poor chromatographic peak shape and low sensitivity.[1] Derivatization is a crucial sample preparation step to overcome these limitations by converting the non-volatile this compound into a more volatile and thermally stable derivative. This application note provides detailed protocols for the two most common derivatization methods for organic acids: silylation and esterification, specifically tailored for the analysis of this compound.

Methods of Derivatization

Two primary methods are widely employed for the derivatization of carboxylic acids for GC-MS analysis:

  • Silylation: This method replaces the active hydrogen atoms in the carboxyl groups with a trimethylsilyl (TMS) group.[2][3][4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[1][5] The resulting TMS esters are significantly more volatile and thermally stable.[2]

  • Esterification: This method involves the conversion of carboxylic acids into their corresponding esters, typically methyl esters (Fatty Acid Methyl Esters or FAMEs).[1] A common reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).[1][6] This derivatization also increases the volatility of the analyte for GC-MS analysis.

Quantitative Data Summary

The choice of derivatization method can influence the sensitivity and reproducibility of the analysis. The following table summarizes typical performance data for the derivatization of dicarboxylic acids for GC-MS analysis.

Derivatization MethodAnalyte TypeLimit of Detection (LOD)Reproducibility (RSD%)Reference
Silylation (BSTFA)Dicarboxylic Acids≤ 2 ng/m³≤ 10%[7]
Esterification (BF3/alcohol)Dicarboxylic Acids≤ 4 ng/m³≤ 15%[7]
Silylation (BSTFA + 1% TMCS)26 Organic Acids0.04 - 0.42 µmol/L0.32 - 13.76%[5]

Experimental Protocols

Important Precaution: Silylation reagents are extremely sensitive to moisture.[2] All glassware should be thoroughly dried, and the reaction should be carried out in a moisture-free environment (e.g., under a stream of dry nitrogen).

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is a versatile method for the derivatization of organic acids.[2]

Materials and Reagents:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent like acetonitrile or THF)

  • Reaction vials (e.g., 2 mL autosampler vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For a standard solution, accurately weigh 1-10 mg of this compound into a reaction vial.[2]

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2][8]

  • Reagent Addition:

    • Add 100 µL of pyridine (or another appropriate solvent) to dissolve the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended, typically at least a 2:1 ratio of reagent to active hydrogens.[2]

  • Reaction:

    • Securely cap the vial and vortex for 10-30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[1][2] The optimal time and temperature may need to be determined empirically for the specific sample matrix.[9]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • A typical injection volume is 1 µL.

Protocol 2: Esterification using BF3-Methanol

This protocol is a classic method for preparing methyl esters of carboxylic acids.[1]

Materials and Reagents:

  • This compound standard or dried sample extract

  • 14% Boron Trifluoride-Methanol (BF3-Methanol) solution

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place the dried this compound sample in a reaction vial.

  • Reagent Addition:

    • Add 500 µL of 14% BF3-Methanol solution to the vial.

  • Reaction:

    • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 500 µL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

    • Allow the layers to separate.

  • Drying and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters (General Guidance)

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required based on the specific instrument and column used.

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250-280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Visualizations

Experimental Workflow: Silylation of this compound

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness start->dry add_reagents Add Pyridine and BSTFA + 1% TMCS dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition and Analysis inject->end

Caption: Workflow for silylation of this compound.

Logical Relationship: Derivatization Choice

G cluster_goal Analytical Goal cluster_problem Challenges cluster_solution Solution: Derivatization cluster_methods Derivatization Methods goal Analyze this compound by GC-MS problem Low Volatility & High Polarity goal->problem derivatization Increase Volatility & Thermal Stability problem->derivatization silylation Silylation (e.g., BSTFA) derivatization->silylation Forms TMS Esters esterification Esterification (e.g., BF3-Methanol) derivatization->esterification Forms Methyl Esters

Caption: Rationale for derivatization in GC-MS analysis.

References

Application Notes and Protocols for Urinary Organic Acid Profiling by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary organic acid (UOA) analysis is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders, also known as organic acidurias.[1][2] These conditions result from enzymatic deficiencies in the metabolic pathways of amino acids, carbohydrates, and fatty acids, leading to the accumulation of specific organic acids in bodily fluids, including urine.[1][2] Gas chromatography-mass spectrometry (GC-MS) is the gold standard technique for UOA profiling due to its high sensitivity, selectivity, and ability to identify and quantify a wide range of compounds in a single analysis. This application note provides a detailed protocol for the quantitative analysis of urinary organic acids by GC-MS, intended for use in clinical research and drug development settings.

Experimental Workflow

The overall workflow for urinary organic acid profiling by GC-MS involves sample preparation, including extraction and derivatization, followed by instrumental analysis and data processing.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standards urine_sample->add_is oximation Oximation (for Keto-Acids) add_is->oximation extraction Liquid-Liquid Extraction oximation->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (Silylation) evaporation->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration & Identification ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS based urinary organic acid profiling.

Experimental Protocols

This protocol describes a robust and widely used method for the extraction, derivatization, and analysis of organic acids from urine.

1. Materials and Reagents

  • Urine samples

  • Internal Standards (IS): Tropic acid and 2-Ketocaproic acid solution (1 mg/mL in methanol)

  • Hydroxylamine hydrochloride solution (50 mg/mL in water)

  • Sodium chloride

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts

  • Nitrogen evaporator

  • Heating block/incubator

  • Vortex mixer

  • Centrifuge

2. Sample Preparation

  • Sample Normalization: Measure the creatinine concentration of the urine sample. Transfer a volume of urine equivalent to 0.5 mg of creatinine into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard solution (Tropic acid and 2-Ketocaproic acid) to each urine sample.

  • Oximation (for Keto-Acids): Add 0.5 mL of hydroxylamine hydrochloride solution to each tube. Vortex briefly and incubate at 60°C for 30 minutes. This step converts keto-acids to their more stable oxime derivatives.

  • Acidification: After cooling to room temperature, acidify the samples to a pH of approximately 1 by adding 6M HCl dropwise.

  • Extraction:

    • Add approximately 1 g of sodium chloride to each tube and vortex to saturate the aqueous phase.

    • Add 5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 2 minutes to extract the organic acids.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Transfer the dried extract to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.

3. Derivatization

  • To the dried residue, add 75 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the tubes tightly and vortex for 1 minute.

  • Incubate at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.

  • After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Split (split ratio 10:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

5. Data Analysis and Quantification

  • Peak Identification: Identify the organic acids based on their retention times and mass spectra by comparing them to a reference library of known compounds.

  • Quantification: For each identified organic acid, create a calibration curve using standard solutions of known concentrations. Quantify the organic acids in the samples by relating the peak area of the analyte to the peak area of the internal standard. Results are typically expressed as mmol/mol creatinine.

Quantitative Data

The following tables provide reference ranges for commonly monitored urinary organic acids in a healthy population and typical findings in selected metabolic disorders. It is important to note that reference ranges can vary between laboratories and populations.[3]

Table 1: Reference Ranges of Selected Urinary Organic Acids in a Healthy Population

Organic AcidReference Range (mmol/mol creatinine)
Lactic Acid< 25
Pyruvic Acid< 1.90
3-Hydroxybutyric Acid< 5
Acetoacetic Acid< 2
Succinic Acid< 20
Fumaric Acid< 7
Malic Acid< 2.62
2-Oxoglutaric Acid< 18.94
Citric Acid71.30 - 772.63
Adipic Acid< 4.42
Suberic Acid< 2.64
Ethylmalonic Acid< 3.88
Methylmalonic Acid< 1.64
Orotic Acid< 5

Data compiled from multiple sources, ranges may vary.[3][4][5]

Table 2: Altered Urinary Organic Acid Profiles in Selected Metabolic Disorders

DisorderKey Diagnostic Organic AcidsTypical Findings (Compared to Healthy Population)
Maple Syrup Urine Disease (MSUD) 2-Ketoisocaproic acid, 2-Keto-3-methylvaleric acid, 2-Ketoisovaleric acid, 2-Hydroxyisovaleric acidMarkedly elevated levels of branched-chain ketoacids and their hydroxyacid derivatives.[6][7]
Methylmalonic Acidemia Methylmalonic acid, Methylcitric acid, 3-Hydroxypropionic acidSignificantly elevated levels of methylmalonic acid.[8] Methylcitric and 3-hydroxypropionic acids are also often elevated.
Propionic Acidemia 3-Hydroxypropionic acid, Methylcitric acid, PropionylglycineMarkedly increased excretion of 3-hydroxypropionic acid and methylcitric acid.[8]
Glutaric Aciduria Type I Glutaric acid, 3-Hydroxyglutaric acidHigh concentrations of glutaric acid and 3-hydroxyglutaric acid.[8]
Urea Cycle Disorders Orotic acidElevated orotic acid is a common finding, particularly in ornithine transcarbamylase (OTC) deficiency.[9]

Conclusion

The GC-MS method detailed in this application note provides a reliable and comprehensive approach for the quantitative profiling of urinary organic acids. This powerful tool is essential for the diagnosis and management of inherited metabolic disorders and can be a valuable asset in clinical research and the development of new therapeutic agents. Accurate quantification and interpretation of UOA profiles, in conjunction with other clinical findings, are crucial for improving patient outcomes.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsuccinic acid (MSA) is a dicarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, particularly those related to fatty acid oxidation. Its accurate and sensitive detection in biological matrices such as serum, plasma, and urine is crucial for clinical research and drug development. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers a powerful analytical platform for the quantitative analysis of this compound, providing high selectivity and sensitivity.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using LC-HRMS.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics for the analysis of this compound. It is important to note that derivatization can be employed to enhance signal intensity and improve chromatographic retention, which may influence the quantitative results.[1][2]

Table 1: Quantitative Parameters for this compound in Serum/Plasma

ParameterValueMethodReference
Linearity Range5 - 400 ng/mLLC-MS/MS with butanol derivatization[2]
Lower Limit of Detection (LLOD)0.50 µMLC-MS/MS with 3-NPH derivatization[3]
Correlation Coefficient (r²)> 0.992LC-MS/MS with 3-NPH derivatization[3]

Table 2: Quantitative Parameters for this compound in Urine

ParameterValueMethodReference
Linearity Range100 - 5000 ng/mLLC-MS/MS with butanol derivatization[2]

Signaling Pathway: this compound in Fatty Acid Oxidation Disorders

Elevated levels of this compound can be indicative of disruptions in the mitochondrial fatty acid β-oxidation pathway. Specifically, deficiencies in enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) can lead to the accumulation of upstream metabolites that are alternatively metabolized, resulting in the formation and excretion of this compound.[4][5]

FattyAcidOxidation cluster_disorder MCAD Deficiency FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA BetaOxidation Mitochondrial β-Oxidation Spiral AcylCoA->BetaOxidation AlternativePathway Alternative Metabolism AcylCoA->AlternativePathway AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (from odd-chain fatty acids) BetaOxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA SuccinylCoA->TCA_Cycle MSA This compound AlternativePathway->MSA

Figure 1: this compound formation in fatty acid oxidation disorders.

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample preparation, LC-HRMS analysis, and data processing.

Workflow SampleCollection Biological Sample Collection (Serum, Plasma, Urine) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCHRMS LC-HRMS Analysis (Q-TOF or Orbitrap) SamplePrep->LCHRMS DataAcquisition Data Acquisition (Full Scan MS and ddMS2/AIF) LCHRMS->DataAcquisition DataProcessing Data Processing (Peak Picking, Integration, Identification) DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Figure 2: General workflow for this compound analysis.

Experimental Protocols

Serum/Plasma Sample Preparation

This protocol describes a general method for the preparation of serum or plasma samples for the analysis of this compound.

Materials:

  • Serum or plasma samples

  • Ice-cold methanol or acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Pipettes and tips

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • LC-MS vials with inserts

Procedure:

  • Thaw frozen serum or plasma samples on ice.

  • Vortex the sample for 10-15 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.

  • Add 400 µL of ice-cold methanol or acetonitrile to the sample tube for protein precipitation.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.

  • Transfer the final extract to an LC-MS vial for analysis.

Urine Sample Preparation

This protocol outlines a simple dilution method for the preparation of urine samples.

Materials:

  • Urine samples

  • Deionized water

  • 0.22 µm syringe filters

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Pipettes and tips

  • Vortex mixer

  • LC-MS vials with inserts

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10-15 seconds.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 with deionized water in a clean microcentrifuge tube.

  • Vortex the diluted sample.

  • Filter the diluted urine through a 0.22 µm syringe filter into an LC-MS vial.

LC-HRMS Method

The following are general starting conditions for the analysis of this compound using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-18 min: 95% B; 18.1-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterRecommended Condition
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Mode Full Scan MS and Data-Dependent MS/MS (dd-MS2) or All-Ion Fragmentation (AIF)
Mass Range m/z 50 - 500
Resolution > 70,000 at m/z 200
Capillary Voltage 3.0 - 3.5 kV
Collision Energy (for MS/MS) Stepped collision energy (e.g., 10, 20, 40 eV)
Precursor Ion ([M-H]⁻) m/z 131.03446
Key Fragment Ions m/z 87.0453, m/z 113.0243

Data Analysis

  • Peak Picking and Integration: Use the instrument's software or third-party software to detect and integrate the chromatographic peak corresponding to this compound based on its accurate mass and retention time.

  • Identification: Confirm the identity of this compound by comparing the accurate mass of the precursor ion (within a 5 ppm mass tolerance) and the fragmentation pattern obtained from MS/MS spectra with a reference standard or spectral libraries.

  • Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations. Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

References

In-Liner Derivatization of Carboxylic Acids for Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-liner derivatization of carboxylic acids for analysis by Gas Chromatography (GC). In-liner derivatization, an automated technique where the chemical modification of analytes occurs directly within the hot GC inlet, offers significant advantages over traditional offline methods, including reduced sample handling, minimized risk of contamination, and increased throughput.[1][2]

Introduction to In-Liner Derivatization

Carboxylic acids are often non-volatile due to their high polarity and tendency to form hydrogen bonds, making their direct analysis by GC challenging.[3][4] Derivatization is a crucial step to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis.[5][6] Silylation is the most common derivatization technique, involving the replacement of the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[7][8]

In-liner derivatization streamlines this process by co-injecting the sample and a derivatizing reagent into the heated GC inlet.[9] The high temperature of the inlet facilitates a rapid and efficient reaction, with the derivatized analytes being immediately transferred to the GC column for separation and analysis. This technique is particularly advantageous for high-throughput screening and routine analysis in pharmaceutical and metabolomics research.[10]

Advantages of In-Liner Derivatization

  • Increased Throughput: Automation of the derivatization process allows for sequential and unattended analysis of a large number of samples.[1][11]

  • Improved Reproducibility: Automated liquid handling minimizes variability associated with manual sample preparation, leading to higher precision and accuracy.[1][11]

  • Reduced Sample Handling: Minimizes the risk of sample loss and contamination.[9]

  • Time and Cost Savings: Eliminates the need for separate, time-consuming offline derivatization steps and reduces solvent and reagent consumption.[9]

Common Derivatization Reagents for Carboxylic Acids

The choice of derivatization reagent is critical and depends on the specific carboxylic acids being analyzed and the desired sensitivity. Silylation reagents are the most widely used for making carboxylic acids amenable to GC analysis.[12]

Table 1: Common Silylation Reagents for In-Liner Derivatization of Carboxylic Acids

ReagentAbbreviationKey Features & Applications
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful trimethylsilyl donor, highly effective for a wide range of carboxylic acids. Its byproducts are volatile and typically do not interfere with the chromatogram.[4][13]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAConsidered one of the most volatile and reactive silylating reagents, making it ideal for in-liner techniques.[14]
N,O-Bis(trimethylsilyl)acetamideBSAA strong silylating agent suitable for many carboxylic acids.
TrimethylchlorosilaneTMCSOften used as a catalyst in combination with other silylating reagents like BSTFA to enhance reactivity, especially for hindered carboxylic acids.[4][15]

Experimental Protocols

Protocol 1: In-Liner Silylation of Carboxylic Acids using an Autosampler

This protocol outlines a general procedure for the automated in-liner derivatization of carboxylic acids using a standard autosampler capable of "sandwich" injections.

Materials:

  • Sample containing carboxylic acids dissolved in an appropriate aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide).

  • Silylation reagent (e.g., BSTFA with 1% TMCS).

  • Autosampler vials with caps and septa.

  • Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).

Procedure:

  • Sample Preparation: Prepare a solution of the carboxylic acid sample in a suitable aprotic solvent. The concentration should be optimized based on the sensitivity of the detector.

  • Autosampler Setup:

    • Place the sample vial and a vial containing the derivatization reagent in the autosampler tray.

    • Program the autosampler for a "sandwich" injection sequence. This involves drawing a small plug of solvent, an air gap, the derivatization reagent, another air gap, and finally the sample into the syringe. A typical sequence might be:

      • 0.5 µL solvent

      • 0.1 µL air

      • 1.0 µL derivatization reagent (e.g., BSTFA + 1% TMCS)

      • 0.1 µL air

      • 1.0 µL sample

  • GC Inlet Conditions:

    • Use a hot, split/splitless inlet.

    • Inlet Temperature: 250-300 °C (optimize for the specific analytes and reagent).

    • A deactivated glass liner is recommended to minimize analyte adsorption.[11]

  • GC Column and Oven Program:

    • Select a GC column appropriate for the analysis of the derivatized carboxylic acids (e.g., a mid-polarity column).

    • Develop a temperature program that provides good separation of the target analytes. An example program could be:

      • Initial temperature: 68 °C for 2 minutes.

      • Ramp 1: 5 °C/min to 120 °C.

      • Ramp 2: 7 °C/min to 200 °C.[16]

  • Detection:

    • Set the detector parameters (FID temperature, MS source temperature, etc.) according to the manufacturer's recommendations.

  • Data Analysis:

    • Identify and quantify the derivatized carboxylic acids based on retention times and detector response compared to standards.

Quantitative Data Summary

The following table summarizes typical performance data for the in-liner derivatization of carboxylic acids.

Table 2: Performance Characteristics of In-Liner Derivatization of Carboxylic Acids

ParameterTypical ValueReference
Derivatization Efficiency> 94%[9]
Limit of Detection (LOD)0.6 - 15 ng/L[6]
Reproducibility (%RSD)< 15%[1][11]

Visualizing the Workflow and Reactions

Experimental Workflow

The following diagram illustrates the automated in-liner derivatization workflow.

G cluster_autosampler Autosampler cluster_gc Gas Chromatograph Sample Sample Vial Syringe Syringe Aspiration (Sandwich Injection) Sample->Syringe Reagent Reagent Vial Reagent->Syringe Inlet Hot GC Inlet (Derivatization) Syringe->Inlet Column GC Column (Separation) Inlet->Column Detector Detector (MS/FID) (Detection) Column->Detector Data Data Analysis Detector->Data

Caption: Automated in-liner derivatization workflow.

Silylation Reaction of a Carboxylic Acid

This diagram shows the general chemical reaction for the silylation of a carboxylic acid using BSTFA.

G cluster_reaction Silylation Reaction with BSTFA CarboxylicAcid R-COOH BSTFA BSTFA plus1 + arrow1 Hot Inlet TMS_Ester R-COOSi(CH3)3 BSTFA:e->TMS_Ester:w plus2 + Byproducts Volatile Byproducts

Caption: Silylation of a carboxylic acid with BSTFA.

Decision Tree for Reagent Selection

This diagram provides a simplified decision-making process for selecting a silylation reagent.

G Start Start: Carboxylic Acid Analysis Hindered Is the Carboxylic Acid Sterically Hindered? Start->Hindered Standard Use MSTFA or BSTFA Hindered->Standard No Catalyst Use BSTFA + TMCS (catalyst) Hindered->Catalyst Yes End Proceed with In-Liner Derivatization Standard->End Catalyst->End

References

Application Note: Quantification of Methylsuccinic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methylsuccinic acid (MSA) in human plasma. This compound is a dicarboxylic acid that serves as a biomarker for metabolic homeostasis and is relevant in the study of various metabolic diseases.[1][2] The inherent challenges in analyzing small, polar molecules like MSA, such as poor retention on reversed-phase columns and inefficient ionization, are addressed through a derivatization procedure.[1][2] This method employs a straightforward sample preparation involving protein precipitation followed by derivatization with n-butanol to enhance chromatographic separation and detection sensitivity. The subsequent analysis by UPLC-MS/MS provides excellent accuracy and precision, making it suitable for both clinical research and drug development applications.

Introduction

This compound is a key intermediate in metabolism, and its concentration in biological fluids can be indicative of certain metabolic disorders.[1][2] Accurate and reliable quantification of MSA in plasma is crucial for biomarker discovery and clinical diagnostics. LC-MS/MS offers high selectivity and sensitivity for this purpose. However, MSA and its isomers, such as succinic acid, are challenging to analyze directly due to their high polarity.[1][2][3] Derivatization is a common strategy to improve their chromatographic behavior and ionization efficiency.[1][2][4][5] This protocol details a validated method using n-butanol derivatization for the reliable measurement of MSA in plasma.

Experimental Workflow

The overall experimental process from plasma sample to data analysis is outlined below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 d1 Evaporate to Dryness s5->d1 d2 Add 3M HCl in n-Butanol d1->d2 d3 Incubate at 65°C for 15 min d2->d3 d4 Evaporate and Reconstitute d3->d4 a1 UPLC Separation d4->a1 a2 Tandem MS Detection (MRM) a1->a2 p1 Quantification a2->p1 p2 Data Review & Reporting p1->p2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable isotopic-labeled internal standard)

  • LC-MS grade acetonitrile, water, and formic acid[6][7]

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Human plasma (K2-EDTA)

Sample Preparation Protocol
  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.[6]

  • Aliquoting: In a clean microcentrifuge tube, pipette 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3 at 1 µg/mL) to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.[8] Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reagent Preparation: Prepare a 3 M HCl solution in n-butanol.

  • Derivatization Reaction: Add 100 µL of 3 M HCl in n-butanol to the dried extract.[9]

  • Incubation: Tightly cap the tubes and incubate in a heating block at 65°C for 15 minutes.[9]

  • Final Evaporation: After incubation, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes and transfer the clear supernatant to an LC-MS vial for analysis.[6]

LC-MS/MS Analysis Logic

The derivatized this compound is separated from other matrix components using reversed-phase chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Injection Inject Reconstituted Sample Column Reversed-Phase C18 Column Sample_Injection->Column Gradient_Elution Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient_Elution Ion_Source Electrospray Ionization (ESI) Positive Mode Gradient_Elution->Ion_Source Eluent Transfer Quadrupole_1 Q1: Precursor Ion Selection (e.g., m/z 247.2 for MSA-dibutyl ester) Ion_Source->Quadrupole_1 Quadrupole_2 Q2: Collision-Induced Dissociation (CID) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Selection (e.g., m/z 135.1) Quadrupole_2->Quadrupole_3 Detector Detection & Signal Generation Quadrupole_3->Detector

Caption: Logical flow of the LC-MS/MS analysis for derivatized this compound.

Instrument Conditions

The following tables summarize the recommended starting conditions for the UPLC and MS/MS systems. These may require optimization for specific instruments.

Table 1: UPLC Parameters

ParameterValue
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 500°C
MRM Transitions See Table 3

Table 3: MRM Transitions for Butyl-Ester Derivatized Analytes

Note: Exact m/z values should be confirmed by infusion of derivatized standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (MSA)247.2135.115
MSA-d3 (Internal Std)250.2138.115

Method Performance Characteristics

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.

Table 4: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound5 - 400[1][2]>0.9955

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low15< 10%< 10%90 - 110%
Medium150< 8%< 8%95 - 105%
High350< 8%< 8%95 - 105%

Data presented are representative targets based on published methods. Actual performance may vary.

Conclusion

The described LC-MS/MS method with n-butanol derivatization provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the analytical method demonstrates excellent performance in terms of linearity, precision, and accuracy. This application note provides a comprehensive protocol that can be readily implemented in research and clinical laboratories for metabolic studies.

References

Application Notes and Protocols for Measuring Methylsuccinic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylsuccinic acid is a dicarboxylic acid that serves as an intermediate in the metabolism of fatty acids and the catabolism of the branched-chain amino acid isoleucine.[1][2] Its accumulation in biological fluids can be indicative of certain inborn errors of metabolism, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency.[2][3][4] In the context of cell culture, monitoring the levels of this compound in the media can provide valuable insights into cellular metabolism, nutrient utilization, and the metabolic phenotype of cells under specific experimental conditions.

These application notes provide detailed protocols for the quantification of this compound in cell culture media using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput.

Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the targeted quantification of small molecules like this compound from complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the non-volatile this compound amenable to gas chromatography. Silylation is a common derivatization method. GC-MS offers high chromatographic resolution and is a robust method for targeted analysis.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS generally offers higher sensitivity and specificity and can often analyze compounds with minimal sample preparation. Derivatization can also be employed to enhance sensitivity and chromatographic retention.[6][7][8]

Experimental Workflow

The general workflow for the analysis of this compound in cell culture media is depicted below.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis SampleCollection Cell Culture Media Collection ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Drying Drying (for GC-MS) SupernatantCollection->Drying Reconstitution Reconstitution (for LC-MS/MS) SupernatantCollection->Reconstitution Derivatization Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification

Caption: General experimental workflow for this compound analysis.

Metabolic Context of this compound

This compound is an intermediate in the catabolic pathway of the branched-chain amino acid L-isoleucine. Its formation can also be linked to fatty acid metabolism.

Metabolic Pathway of this compound Isoleucine L-Isoleucine KetoAcid R-2-oxo-3-methylvaleric acid Isoleucine->KetoAcid Transamination PropionylCoA Propionyl-CoA KetoAcid->PropionylCoA Oxidative Decarboxylation MethylsuccinicAcid This compound KetoAcid->MethylsuccinicAcid MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Isomerization TCA TCA Cycle SuccinylCoA->TCA FattyAcids Fatty Acids FattyAcids->PropionylCoA β-oxidation

Caption: Simplified metabolic pathway showing the origin of this compound.

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from established methods for organic acid analysis in biological samples.[5]

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., 13C-labeled succinic acid or other stable isotope-labeled dicarboxylic acid)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane

  • Nitrogen gas supply

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Sample Preparation
  • Media Collection: Collect 100 µL of cell culture media.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to each sample.

  • Drying: Evaporate the samples to complete dryness under a stream of nitrogen at 50°C.[5]

  • Derivatization:

    • Add 50 µL of dichloromethane and 40 µL of MSTFA to the dried sample.[5]

    • Seal the vials and incubate at 70°C for 2 hours to allow for silylation.[5]

    • Cool the samples to room temperature before analysis.[5]

GC-MS Analysis
  • Injector: PTV injector in splitless mode.

  • Column: Use a suitable capillary column for organic acid analysis.

  • Oven Program: An example temperature program could be: start at 70°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min. This should be optimized based on the specific column and instrument.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification. Monitor characteristic ions for silylated this compound (e.g., m/z 276, 262, 232).[5]

Calibration and Quantification
  • Prepare a series of calibration standards of this compound (e.g., 0.01–5 µg/mL) and process them in the same manner as the samples.[5]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Parameter Value Reference
Calibration Range0.01–5 µg/mL[5]
Limit of Detection (LOD)0.09 µg/mL[5]
Limit of Quantification (LOQ)Not explicitly stated, but can be calculated based on LOD.[5]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on methods for the analysis of organic acids in biological fluids.[6][7][8]

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., 13C-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

Sample Preparation
  • Media Collection: Collect 50 µL of cell culture media.

  • Protein Precipitation: Add 2 volumes of ice-cold acetonitrile (100 µL) to precipitate proteins.[9]

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 rpm for 5 minutes.[9]

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with water containing 0.1% formic acid to a suitable concentration for LC-MS/MS analysis. The dilution factor will depend on the expected concentration of this compound.[9]

LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 0.35 mL/min.[6]

  • Gradient: An example gradient could be: 0-6 min, 16-25% B; 6-18 min, 25-70% B; 18.01-21 min, 95% B; 21.01-24 min, 16% B.[6]

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6] The specific MRM transitions for this compound will need to be determined by infusing a standard solution.

Calibration and Quantification
  • Prepare a series of calibration standards of this compound (e.g., 2–100 µM) in a matrix that mimics the cell culture media.[6]

  • Process the standards in the same manner as the samples.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Parameter Value Reference
Linearity Range2–100 µM[6]
Lower Limit of Detection (LLOD)0.50 µM[6]
Reproducibility (CV%)~10.4%[6]

Data Presentation and Interpretation

The quantitative data obtained from either method should be presented in a clear and concise manner. A table summarizing the concentrations of this compound across different experimental conditions is recommended for easy comparison. The results can be interpreted in the context of the specific cell type and experimental design to understand metabolic shifts. For instance, an increase in extracellular this compound could indicate a bottleneck in the TCA cycle or an alteration in branched-chain amino acid catabolism.

Conclusion

The protocols outlined provide robust and reliable methods for the quantification of this compound in cell culture media. The choice between GC-MS and LC-MS/MS will depend on the specific needs of the researcher and the available instrumentation. Accurate measurement of this metabolite can provide valuable information for researchers, scientists, and drug development professionals working in areas related to cellular metabolism and metabolic disorders.

References

Application Note: Quantification of Methylsuccinic Acid in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylsuccinic acid (MSA) is a dicarboxylic acid that serves as a key intermediate in the metabolism of fatty acids.[1] Elevated levels of this compound in urine are a significant biomarker for several inborn errors of metabolism, most notably Ethylmalonic Encephalopathy.[1][2][3] This rare autosomal recessive disorder is characterized by neurological and vascular symptoms, and its diagnosis is aided by the detection of elevated this compound along with ethylmalonic acid.[1][2] Additionally, increased this compound can be associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, isovaleric acidemia, and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][4] Given its clinical relevance, the accurate and sensitive quantification of this compound in urine is crucial for the diagnosis and monitoring of these metabolic disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of endogenous metabolites in complex biological matrices like urine.[5] Its high sensitivity and selectivity make it particularly well-suited for analyzing low-abundance analytes and distinguishing between isomeric compounds. However, the analysis of small, polar organic acids like this compound by reversed-phase LC-MS/MS can be challenging due to poor retention and ionization efficiency.[6][7][8] This application note details a robust LC-MS/MS method for the quantification of this compound in human urine, addressing these challenges through a validated protocol.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in urine, from sample preparation to LC-MS/MS analysis.

Sample Preparation

Proper sample preparation is critical to remove interferences from the urine matrix and to enhance the analytical signal of this compound.

Materials:

  • Urine samples

  • Acetonitrile (ACN), LC-MS grade

  • n-Butanol

  • Acetyl chloride

  • Internal Standard (IS): D5-ethylmalonic acid or other suitable stable isotope-labeled analog

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Centrifuge the samples at a low temperature and high speed (e.g., 4°C, 10,000 x g for 10 minutes) to pellet any particulate matter.[9]

  • Aliquoting: Transfer a 100 µL aliquot of the clear supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample to a final concentration appropriate for the expected range of this compound.

  • Protein Precipitation (Optional but Recommended): Add 400 µL of cold acetonitrile to each urine aliquot. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant to a new tube.[5][9]

  • Derivatization (Butanolic HCl): To enhance chromatographic retention and ionization efficiency, derivatization of the carboxyl groups is performed.[7][8]

    • Prepare a fresh solution of 3N HCl in n-butanol by slowly adding acetyl chloride to n-butanol.

    • Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen.

    • Add 100 µL of 3N HCl in n-butanol to the dried residue.

    • Cap the tubes tightly and heat at 65°C for 20 minutes.

    • After incubation, evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulates before transferring the supernatant to LC vials for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized this compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Time (min)% Mobile Phase B
0.010
5.095
6.095
6.110
8.010
Table 1: Representative LC Gradient.

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Derivatization with butanol facilitates positive ion formation.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for the butyl-derivatized this compound and the internal standard need to be optimized on the specific mass spectrometer used. An example is provided below.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (di-butyl ester)245.1189.115
D5-Ethylmalonic Acid (di-butyl ester)250.2194.215
Table 2: Example MRM Transitions. These values are illustrative and require optimization.

Data Presentation and Quantitative Results

A fit-for-purpose method validation should be conducted to ensure the reliability of the quantitative data.[7][8] The following table summarizes typical quantitative performance metrics for the analysis of this compound in urine.

ParameterResult
Linear Range 100 - 5000 ng/mL[7][8]
Limit of Detection (LOD) ~30 ng/mL
Limit of Quantification (LOQ) 100 ng/mL[7][8]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Table 3: Summary of Quantitative Performance Data.

Visualizations

Experimental Workflow

experimental_workflow urine_sample Urine Sample Collection centrifuge1 Centrifugation urine_sample->centrifuge1 supernatant1 Supernatant Aliquoting centrifuge1->supernatant1 is_spike Internal Standard Spiking supernatant1->is_spike derivatization Derivatization (n-Butanol, HCl) is_spike->derivatization evaporation Evaporation derivatization->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound in urine.

Simplified Metabolic Pathway of this compound

metabolic_pathway fatty_acids Fatty Acid Oxidation precursors Precursors fatty_acids->precursors isoleucine Isoleucine Catabolism isoleucine->precursors ethylmalonyl_coa Ethylmalonyl-CoA precursors->ethylmalonyl_coa scad SCAD Deficiency precursors->scad methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Isomerase ee Ethylmalonic Encephalopathy ethylmalonyl_coa->ee methylsuccinic_acid This compound methylsuccinyl_coa->methylsuccinic_acid urine Urinary Excretion methylsuccinic_acid->urine scad->ethylmalonyl_coa ee->methylsuccinyl_coa

Caption: Simplified pathway showing the origin of this compound.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in human urine. The described protocol, including an optional but recommended derivatization step, addresses the challenges associated with the analysis of small, polar organic acids, ensuring reliable and sensitive quantification. This method is suitable for clinical research and drug development settings where the monitoring of this compound as a biomarker for inborn errors of metabolism is essential. The provided workflow and performance data serve as a valuable resource for researchers and scientists in the field.

References

Application Note: Quantitative Analysis of Methylsuccinic Acid in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsuccinic acid is a dicarboxylic acid that serves as a key intermediate in the catabolism of the branched-chain amino acid, isoleucine. Elevated levels of this compound in serum and urine are associated with several inborn errors of metabolism, most notably ethylmalonic encephalopathy.[1] This rare autosomal recessive disorder is characterized by neurological and vascular symptoms.[1][2][3] Therefore, the accurate and precise quantification of this compound in serum is crucial for the diagnosis and monitoring of these metabolic diseases. This application note provides detailed protocols for the sample preparation of human serum for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategies

The analysis of small polar molecules like this compound in a complex biological matrix such as serum presents analytical challenges. Proteins, which are abundant in serum, can interfere with analysis and must be removed.[4] Furthermore, the low volatility and high polarity of this compound necessitate derivatization to improve its chromatographic behavior and detection sensitivity in both GC-MS and LC-MS/MS.

Two primary analytical workflows are presented:

  • GC-MS Analysis: This classic approach involves protein precipitation followed by derivatization to create a volatile and thermally stable analyte suitable for gas chromatography. Silylation is a common derivatization technique for organic acids.

  • LC-MS/MS Analysis: This method offers high sensitivity and specificity. After protein precipitation, derivatization is often employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.

Experimental Protocols

Serum Sample Collection and Handling

Proper sample collection and handling are critical for accurate metabolomic analysis.

  • Blood Collection: Collect whole blood in a serum separator tube.

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifugation: Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the serum from the blood cells.

  • Storage: Transfer the serum to a clean polypropylene tube and store at -80°C until analysis to ensure the stability of the metabolites.

Protein Precipitation

This step is essential to remove interfering proteins from the serum sample. Three common and effective methods are described below.

Method A: Methanol Precipitation

Methanol is a widely used solvent for protein precipitation in metabolomics studies due to its high efficiency in precipitating proteins while keeping small metabolites in solution.[5]

  • Sample Aliquoting: Aliquot 100 µL of thawed serum into a microcentrifuge tube.

  • Solvent Addition: Add 400 µL of ice-cold methanol to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for the derivatization step.

Method B: Acetonitrile Precipitation

Acetonitrile is another effective solvent for protein precipitation and is often favored for its ability to produce a clean supernatant.

  • Sample Aliquoting: Aliquot 100 µL of thawed serum into a microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile to the serum sample.

  • Vortexing: Vortex the mixture for 1 minute.

  • Incubation: Incubate at 4°C for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube for derivatization.

Method C: Acetone Precipitation

Acetone is a strong protein precipitant, though it may lead to co-precipitation of some metabolites.

  • Sample Aliquoting: Aliquot 100 µL of thawed serum into a microcentrifuge tube.

  • Solvent Addition: Add 400 µL of cold (-20°C) acetone.

  • Vortexing and Incubation: Vortex the mixture and incubate for 60 minutes at -20°C.

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for further processing.

Derivatization

For GC-MS Analysis: Silylation

Silylation replaces active hydrogens on the carboxyl groups of this compound with a trimethylsilyl (TMS) group, increasing its volatility.[6]

  • Drying: Evaporate the supernatant from the protein precipitation step to complete dryness under a gentle stream of nitrogen.

  • Methoximation (Optional but Recommended): To prevent the formation of multiple derivatives from tautomers of any keto-acids that may be present, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.[7]

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubation: Incubate at 60°C for 60 minutes to ensure complete derivatization.[6]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

For LC-MS/MS Analysis: Butylation

Butylation of the carboxylic acid groups improves the chromatographic retention of this compound on reversed-phase columns and enhances its ionization efficiency in the positive ion mode.[3]

  • Drying: Evaporate the supernatant from protein precipitation to dryness.

  • Reagent Preparation: Prepare a derivatization reagent of 3 N HCl in n-butanol.

  • Derivatization Reaction: Add 100 µL of the butanolic HCl to the dried sample.

  • Incubation: Heat the mixture at 60°C for 60 minutes.

  • Evaporation: Evaporate the reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative performance parameters for the analysis of this compound and similar dicarboxylic acids in serum.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[3]
Lower Limit of Quantification (LLOQ)5 ng/mL[3]
Upper Limit of Quantification (ULOQ)400 ng/mL[3]
Intra-day Precision (%CV)< 15%[8]
Inter-day Precision (%CV)< 15%[8]
Accuracy (% Recovery)85-115%[8]

Table 2: GC-MS Method Performance

ParameterTypical ValueReference
Linearity (R²)≥ 0.995[9]
Limit of Quantification (LOQ)low µg/mL to ng/mL range[9]
Intra-day Precision (%CV)≤ 12%[9]
Inter-day Precision (%CV)< 15%[9]
Accuracy (% Bias)Within ±15%[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Analysis serum Serum Sample ppt Protein Precipitation (Methanol, Acetonitrile, or Acetone) serum->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant gc_deriv Silylation (GC-MS) supernatant->gc_deriv lc_deriv Butylation (LC-MS/MS) supernatant->lc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis lc_analysis LC-MS/MS Analysis lc_deriv->lc_analysis

Caption: General workflow for this compound analysis in serum.

Isoleucine Catabolism Pathway

isoleucine_pathway cluster_msa Alternative Pathway isoleucine Isoleucine keto_methylvalerate α-Keto-β-methylvalerate isoleucine->keto_methylvalerate BCAT methylbutyryl_coa α-Methylbutyryl-CoA keto_methylvalerate->methylbutyryl_coa BCKDH tiglyl_coa Tiglyl-CoA methylbutyryl_coa->tiglyl_coa methylacetoacetyl_coa α-Methylacetoacetyl-CoA tiglyl_coa->methylacetoacetyl_coa propionyl_coa Propionyl-CoA methylacetoacetyl_coa->propionyl_coa acetyl_coa Acetyl-CoA methylacetoacetyl_coa->acetyl_coa methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa methylsuccinic_acid This compound propionyl_coa->methylsuccinic_acid Metabolic block leads to accumulation succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase tca_cycle TCA Cycle succinyl_coa->tca_cycle

References

Application Notes: Silylation of Organic Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] However, many organic acids, which are key metabolites in numerous biological and industrial processes, are non-volatile due to their polar carboxylic acid functional groups and their ability to form hydrogen bonds.[1] To make these compounds amenable to GC-MS analysis, a derivatization step is necessary to increase their volatility and thermal stability.[2][3] Silylation is a widely used and effective derivatization technique that replaces the active hydrogen of a carboxylic acid with a trimethylsilyl (TMS) group.[2][4] This process significantly enhances the volatility of the organic acids, allowing for their successful analysis by GC-MS.[2][5]

This application note provides a comprehensive overview and detailed protocols for the silylation of organic acids for GC-MS analysis, targeted towards researchers, scientists, and drug development professionals.

Principle of Silylation

Silylation involves the reaction of a proton donor (in this case, the carboxylic acid) with a silylating agent.[3] The most common silylating agents introduce a trimethylsilyl (TMS) group, -Si(CH₃)₃, onto the molecule.[6] The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, leading to the formation of a volatile TMS ester.[7]

Commonly used silylating reagents for organic acids include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A versatile and highly reactive reagent that produces volatile by-products, minimizing chromatographic interference.[8][9]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Another powerful silylating agent with similar properties to BSTFA, also known for producing volatile by-products.[5][10]

  • Trimethylchlorosilane (TMCS) : Often used as a catalyst in combination with BSTFA or MSTFA to enhance the reactivity of the silylating agent, especially for hindered carboxyl groups.[2][4][11]

  • Hexamethyldisilazane (HMDS) : A weaker TMS donor that can be used for silylating carbohydrates and other compounds.[4][12]

The addition of a catalyst like TMCS to BSTFA or MSTFA increases the reactivity of the silylating mixture, making it suitable for a broader range of organic acids, including those that are more difficult to derivatize.[2][4]

Experimental Workflow for Silylation of Organic Acids

The overall process for the analysis of organic acids by GC-MS following silylation involves several key steps, from sample preparation to data analysis.

Silylation Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Urine, Cell Culture Media) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drying Evaporation to Dryness (e.g., under Nitrogen Stream) Extraction->Drying Reconstitution Reconstitute in Solvent (optional, e.g., Pyridine) Drying->Reconstitution Silylation Add Silylating Agent (e.g., BSTFA + 1% TMCS) Reconstitution->Silylation Reaction Incubate (e.g., 60-80°C for 30-60 min) Silylation->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for the silylation of organic acids for GC-MS analysis.

Detailed Experimental Protocol: Silylation using BSTFA with TMCS Catalyst

This protocol provides a general procedure for the silylation of organic acids from a dried extract using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

Materials:

  • Dried sample extract containing organic acids

  • BSTFA + 1% TMCS silylating reagent[2]

  • Pyridine (anhydrous, optional as a solvent and catalyst)[2]

  • Hexane or other suitable solvent for dilution[2]

  • Heating block or oven[2]

  • Vortex mixer[2]

  • GC vials with inserts[2]

Procedure:

  • Reagent Preparation: Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the silylating reagent and derivatives.[13][14]

  • Sample Reconstitution (Optional): To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine. Pyridine can act as a solvent and a catalyst, aiding in the dissolution of the organic acids.[2]

  • Addition of Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.[2] It is generally recommended to use an excess of the silylating reagent, with at least a 2:1 molar ratio of the silylating agent to the active hydrogen.[8]

  • Reaction Incubation: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.[2] Heat the mixture at 60-80°C for 30-60 minutes.[2] The optimal temperature and time may vary depending on the specific organic acids being analyzed and their steric hindrance.[8]

  • Cooling: Allow the vial to cool to room temperature.[2]

  • Dilution: Add a suitable solvent, such as hexane, to dilute the sample to the final desired concentration for GC-MS analysis.[2]

  • Transfer: Transfer the derivatized sample to a GC vial with an insert for injection into the GC-MS system.[2]

Sample Preparation from Biological Matrices

For the analysis of organic acids in biological fluids like urine or serum, a preliminary extraction step is required to isolate the acids and remove interfering substances.

Protocol for Urine Samples:

  • Acidification: To 2 mL of urine, add internal standards and acidify to approximately pH 1-2 with 6N HCl.[15]

  • Extraction: Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate, vortexing thoroughly for 1 minute, and then centrifuging to separate the layers.[2][15] Repeat the extraction twice.

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate.[15]

  • Evaporation: Evaporate the solvent to near dryness under a stream of nitrogen.[15] The resulting residue is then ready for the silylation protocol described above.

Protocol for Serum Samples:

  • Protein Precipitation: Add 400 µL of cold acetone to the serum sample to precipitate proteins.[2]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the organic acids to a clean tube.[2]

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen. The residue can then be subjected to the silylation procedure.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids. These should be optimized for the specific instrument and analytes of interest.

ParameterTypical Value
GC Column DB-5ms, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[16][17]
Injector Temperature 250-280°C[16]
Injection Mode Splitless or split (e.g., 10:1)[18]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[16]
Oven Temperature Program Initial temp: 70°C (hold 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold 5 min)[16]
MS Transfer Line Temp 280-290°C
Ion Source Temperature 200-230°C[16]
Ionization Mode Electron Ionization (EI) at 70 eV[16]
Mass Scan Range 45-550 amu[16]

Quantitative Data Summary

The reproducibility of the silylation method is crucial for quantitative analysis. The following table summarizes typical performance data, although specific values will depend on the analyte and matrix.

ParameterAcrylic Acid1,3-Propanediol3-Hydroxypropionic Acid
Calibration Range (% w/w) 0.1 - 1.00.1 - 1.00.1 - 1.0
Correlation Coefficient (r²) >0.998>0.999>0.996
Intra-batch Precision (% RSD) 0.59 - 7.820.59 - 7.820.59 - 7.82
Inter-batch Precision (% RSD) 0.00 - 17.020.00 - 17.020.00 - 17.02
Recovery (%) 93.3 - 140.093.3 - 140.093.3 - 140.0
Limit of Detection (µg/mL) 1.03.09.0
Limit of Quantification (µg/mL) 3.510.030.0
Data adapted from a study on the analysis of organic acids in bio-catalytic conversion processes.[18]

Challenges and Considerations

  • Moisture Sensitivity: Silylating reagents and their derivatives are highly sensitive to moisture, which can lead to hydrolysis and poor derivatization yields. It is critical to use anhydrous solvents and reagents and to protect samples from atmospheric moisture.[13][14]

  • Reagent Selection: The choice of silylating reagent and catalyst should be optimized based on the specific organic acids being analyzed. For sterically hindered acids, a stronger silylating agent or more stringent reaction conditions may be necessary.[8]

  • By-products: While reagents like BSTFA and MSTFA are designed to have volatile by-products, these can sometimes interfere with the analysis of very volatile analytes.

  • Stability of Derivatives: While silylation increases thermal stability, the resulting TMS esters can still be susceptible to hydrolysis. Therefore, samples should be analyzed in a timely manner after derivatization.[4][13]

Conclusion

Silylation is a robust and widely adopted derivatization technique for the GC-MS analysis of organic acids. By converting non-volatile carboxylic acids into their more volatile TMS ester derivatives, this method enables sensitive and reproducible quantification of a wide range of organic acids in various matrices. Careful attention to experimental details, particularly the exclusion of moisture, is essential for successful and reliable results.

References

Application Note and Protocol: Solid-Phase Extraction of Dicarboxylic Acids from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are a class of organic compounds that serve as important biomarkers for various metabolic processes and inborn errors of metabolism.[1] Elevated levels of specific DCAs in urine, a condition known as dicarboxylic aciduria, can be indicative of defects in fatty acid β-oxidation.[1] Accurate and reliable quantification of urinary dicarboxylic acids is therefore crucial for the diagnosis and monitoring of these metabolic disorders. Solid-phase extraction (SPE) offers a robust and selective method for the extraction and concentration of DCAs from complex biological matrices like urine, enabling sensitive downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] This application note provides a detailed protocol for the solid-phase extraction of dicarboxylic acids from urine using weak anion exchange (WAX) cartridges.

Principle of the Method

This protocol employs a weak anion exchange solid-phase extraction strategy.[2] The sorbent material possesses both reversed-phase and weak anion exchange properties.[2] The urine sample is first pre-treated by acidification to ensure that the dicarboxylic acids are in their anionic (negatively charged) state.[1] Upon loading the sample onto the conditioned SPE cartridge, the ionized dicarboxylic acids are retained by the positively charged sorbent.[2] Subsequent washing steps remove neutral and weakly retained interferences. Finally, the dicarboxylic acids are eluted from the cartridge by neutralizing them with an acidic elution solvent, which disrupts the ionic interaction with the sorbent.[2][4]

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation aliquot Aliquot Supernatant centrifugation->aliquot is_spike Spike with Internal Standard aliquot->is_spike acidification Acidification (e.g., 1M HCl) is_spike->acidification conditioning 1. Cartridge Conditioning (Methanol, Water) acidification->conditioning Load Sample equilibration 2. Equilibration (Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing1 4. Wash 1 (e.g., 5% Methanol in Water) loading->washing1 washing2 5. Wash 2 (e.g., Methanol) washing1->washing2 elution 6. Elution (e.g., 5% Formic Acid in Methanol) washing2->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for the Solid-Phase Extraction of Dicarboxylic Acids from Urine.

Materials and Reagents

  • SPE Cartridges: Weak anion exchange (WAX), e.g., 500 mg, 6 mL[5]

  • Dicarboxylic Acid Standards: Adipic acid, Suberic acid, Sebacic acid, etc. (≥98% purity)[1][4]

  • Internal Standard: Isotope-labeled dicarboxylic acid, e.g., Adipic acid-¹³C₆[1]

  • Methanol (HPLC grade) [1]

  • Ethyl Acetate (HPLC grade) [1]

  • Formic Acid (LC-MS grade) [4]

  • Hydrochloric Acid (HCl) [1]

  • Deionized Water [5]

  • Nitrogen Gas [1]

  • Urine Samples

Equipment

  • Solid-Phase Extraction Vacuum Manifold [2]

  • Centrifuge [1]

  • Vortex Mixer [1]

  • Sample Evaporator (e.g., Nitrogen evaporator) [1]

  • Analytical Balance

  • pH Meter

  • Micropipettes

  • Glass Test Tubes or Autosampler Vials [1]

Experimental Protocol

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each dicarboxylic acid analyte and the internal standard in 10 mL of methanol. Store at -20°C.[1]

  • Intermediate Analyte Mixture (10 µg/mL): Combine appropriate volumes of each analyte stock solution and dilute with a 50:50 methanol:water solution to achieve a final concentration of 10 µg/mL for each analyte.[1]

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with a 50:50 methanol:water solution.[1]

Sample Pre-treatment
  • Centrifugation: Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitate.[4]

  • Aliquoting: Transfer 0.5 mL of the urine supernatant to a clean microcentrifuge tube.[4]

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard working solution to each sample, calibrator, and quality control sample (except for double blanks).[1][4]

  • Acidification: Add 50 µL of 1 M HCl to each tube and vortex briefly to mix. The pH should be less than 2.[1][6]

Solid-Phase Extraction Procedure
  • Cartridge Conditioning: Place the weak anion exchange SPE cartridges on a vacuum manifold. Pass 5 mL of methanol through each cartridge, followed by 5 mL of deionized water. Do not allow the cartridges to dry out.[5]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 drops per second).[2][4]

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[4]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[2]

  • Elution: Place clean collection tubes inside the vacuum manifold. Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol.[4]

Post-Extraction Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][4]

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase composition for LC-MS/MS analysis (e.g., 95% water with 0.1% formic acid). Vortex and transfer to an autosampler vial.[1][4]

Analytical Instrumentation

The extracted samples are ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is typically used for quantification.[5]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of dicarboxylic acids from urine using SPE followed by mass spectrometry. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

Dicarboxylic AcidRecovery (%)Limit of Quantification (LOQ) (µmol/L)Limit of Detection (LOD) (µmol/L)Reference
Methylmalonic Acid>90% (implied)0.10.05[7]
2,5-Furandicarboxylic Acid90 - 110%Not SpecifiedNot Specified
General Organic Acids84.1% (mean)Not SpecifiedNot Specified[8]
Various (25 organic acids)90 - 100%< 5 nmole (for most)Not Specified[3]

Signaling Pathway Diagram (Metabolic Context)

The accurate measurement of dicarboxylic acids is often crucial in the context of fatty acid metabolism. The following diagram illustrates the relationship between β-oxidation and the ω-oxidation pathway that leads to the formation of dicarboxylic acids.

Fatty_Acid_Metabolism fatty_acids Fatty Acids beta_oxidation β-Oxidation (Major Pathway) fatty_acids->beta_oxidation omega_oxidation ω-Oxidation (Minor Pathway) fatty_acids->omega_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa metabolic_block Metabolic Block (e.g., MCAD Deficiency) beta_oxidation->metabolic_block Impaired in Dicarboxylic Aciduria tca_cycle TCA Cycle acetyl_coa->tca_cycle dicarboxylic_acids Dicarboxylic Acids omega_oxidation->dicarboxylic_acids urine_excretion Urinary Excretion dicarboxylic_acids->urine_excretion metabolic_block->omega_oxidation Increased Flux

Caption: Dicarboxylic Acid Formation via ω-Oxidation.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of dicarboxylic acids from urine. The use of weak anion exchange SPE cartridges offers a selective and efficient method for sample clean-up and concentration, leading to reliable and sensitive quantification by mass spectrometry. This method is well-suited for clinical research and diagnostic applications, aiding in the investigation of inborn errors of metabolism and other conditions associated with altered fatty acid oxidation.[1] The provided workflow and protocols can be adapted and validated for specific dicarboxylic acids of interest.

References

Application Notes and Protocols for Succinic Acid Analysis Using 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the citric acid cycle (TCA cycle), plays a pivotal role in cellular metabolism.[1] Its dysregulation is implicated in various pathological conditions, making its accurate quantification in biological matrices essential for research and clinical applications.[1][2] The use of stable isotope-labeled internal standards, such as 13C-labeled succinic acid, is the gold standard for quantitative analysis by mass spectrometry. This approach ensures high accuracy and precision by correcting for matrix effects, variations in sample preparation, and instrument response.[1][3]

This document provides detailed application notes and protocols for the quantitative analysis of succinic acid in various biological samples using 13C-labeled internal standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of succinic acid is most commonly and reliably achieved using mass spectrometry-based methods, which offer high sensitivity and selectivity. The choice between LC-MS/MS and GC-MS will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of biological matrices without the need for derivatization.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like succinic acid, a derivatization step is necessary to increase volatility.[5][6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of succinic acid using 13C-labeled internal standards. These values may vary depending on the specific instrumentation, method, and matrix used.

Table 1: LC-MS/MS Method Validation Data for 13C4-Succinic Acid Analysis in Mouse Biosamples [4]

ParameterPlasmaTissue Homogenate
Linearity (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ)< 2 ng/mL5 ng/mL
Intra-day Precision (%RSD)< 15%< 15%
Inter-day Precision (%RSD)< 15%< 15%
Accuracy (%RE)± 15%± 15%

Table 2: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice (10 mg/kg Intravenous Dose) [8][9]

ParameterValue
Clearance (CL)4574.5 mL/h/kg
Volume of Distribution (Vd)520.8 mL/kg
Terminal Half-life (t1/2)0.56 h
Oral Bioavailability (100 mg/kg dose)1.5%

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Succinic Acid Analysis

General Workflow for Succinic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Spiking Spike with 13C-Succinic Acid IS SampleCollection->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Extract Supernatant->Drying Reconstitution Reconstitute Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis (with Derivatization) Reconstitution->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis Succinic Acid Metabolic Pathways cluster_tca TCA Cycle (Mitochondria) cluster_glyoxylate Glyoxylate Shunt Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate_gly Isocitrate Isocitrate->Isocitrate_gly Transport SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glyoxylate Glyoxylate Isocitrate_gly->Glyoxylate Succinate_gly Succinate Isocitrate_gly->Succinate_gly Malate_gly Malate Glyoxylate->Malate_gly Acetyl-CoA Succinate_gly->Succinate Pool Malate_gly->Malate Pool AcetylCoA Acetyl-CoA

References

Application Notes: Methylsuccinic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsuccinic acid is a dicarboxylic acid that serves as a valuable biomarker for the diagnosis and monitoring of several inherited metabolic disorders. Elevated levels of this compound in biological fluids, particularly urine, can be indicative of underlying defects in amino acid catabolism and fatty acid oxidation. These application notes provide a comprehensive overview of the clinical significance of this compound, detailed protocols for its quantification, and a summary of its association with specific metabolic diseases.

Clinical Significance

Elevated urinary excretion of this compound is a key biochemical feature in several inborn errors of metabolism. Its presence, often in conjunction with other specific organic acids, can aid in the differential diagnosis of these complex disorders.

Metabolic Disorders Associated with Elevated this compound:

  • Ethylmalonic Encephalopathy (EE): This is the most prominent disorder associated with significantly elevated levels of both this compound and ethylmalonic acid.[1][2] EE is a severe, autosomal recessive mitochondrial disorder caused by mutations in the ETHE1 gene, which encodes a sulfur dioxygenase involved in hydrogen sulfide detoxification.[1][3] The accumulation of hydrogen sulfide is thought to inhibit short-chain acyl-CoA dehydrogenase (SCAD), leading to the characteristic organic aciduria.[4]

  • Isovaleric Acidemia (IVA): In this disorder of leucine metabolism, this compound is formed via the omega-oxidation of isovaleric acid.[5][6]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: Elevated this compound can be observed in this common fatty acid oxidation disorder, although it is not the primary diagnostic marker.[7]

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: Similar to MCAD deficiency, elevated levels of this compound can be a feature of SCAD deficiency.[8][9]

  • Succinyl-CoA Ligase (Synthetase) Deficiency: This mitochondrial disorder affecting the Krebs cycle can lead to the accumulation of succinyl-CoA, which may be indirectly related to alterations in related metabolic pathways.[10]

Biochemical Pathways

The accumulation of this compound in various metabolic disorders is a consequence of enzymatic blocks in specific catabolic pathways. The two primary pathways implicated are isoleucine catabolism and fatty acid β-oxidation.

Isoleucine Catabolism Pathway and Formation of this compound Precursors

Isoleucine is a branched-chain amino acid whose degradation pathway is a key source of metabolites that can lead to the formation of this compound precursors, particularly in the context of enzymatic defects.

G Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT alpha_Methylbutyryl_CoA alpha_Methylbutyryl_CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl_CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA SCAD/SBCAD Methylsuccinyl_CoA Methylsuccinyl-CoA (Precursor) alpha_Methylbutyryl_CoA->Methylsuccinyl_CoA Alternative Pathway (in disease) Propionyl_CoA Propionyl_CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl_CoA Tiglyl_CoA->Acetyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA PCC Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA MCM Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle

Caption: Simplified pathway of isoleucine catabolism.

Fatty Acid β-Oxidation Pathway

Defects in the β-oxidation of fatty acids can lead to the accumulation of acyl-CoA esters, which can be alternatively metabolized, potentially contributing to the formation of this compound.

G Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA Trans_Enoyl_CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD, SCAD) Alternative_Metabolism Alternative Metabolism (e.g., to dicarboxylic acids) Fatty_Acyl_CoA->Alternative_Metabolism Enzymatic Block L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3 3 L_3_Hydroxyacyl_CoA->3 _Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) _Ketoacyl_CoA->Shortened_Fatty_Acyl_CoA Acetyl_CoA Acetyl_CoA _Ketoacyl_CoA->Acetyl_CoA Krebs_Cycle Krebs_Cycle Acetyl_CoA->Krebs_Cycle

Caption: Overview of the fatty acid β-oxidation spiral.

Role of ETHE1 in Hydrogen Sulfide Metabolism

In Ethylmalonic Encephalopathy, the deficiency of the mitochondrial enzyme ETHE1 leads to an accumulation of toxic hydrogen sulfide (H₂S), which in turn inhibits other enzymes, including those in the fatty acid and isoleucine catabolism pathways.

G cluster_mitochondrion Mitochondrion H2S Hydrogen Sulfide (H₂S) Persulfide Glutathione Persulfide H2S->Persulfide SQR H2S->Inhibition Sulfite Sulfite Persulfide->Sulfite ETHE1 ETHE1 ETHE1 SCAD SCAD COX Cytochrome c Oxidase Inhibition->SCAD Inhibition Inhibition->COX Inhibition ETHE1_Deficiency ETHE1 Deficiency ETHE1_Deficiency->H2S Accumulation

Caption: Role of ETHE1 in hydrogen sulfide detoxification.

Data Presentation

The following table summarizes the urinary concentrations of this compound in healthy individuals and in patients with associated metabolic disorders. It is important to note that these values can vary depending on the analytical method used, the age of the individual, and their clinical state (e.g., during a metabolic crisis versus an asymptomatic period).

ConditionAnalyteMatrixConcentration RangeReference
Healthy Individuals (Pediatric) This compoundUrine0.13 - 2.14 mmol/mol creatinine[2]
Healthy Individuals (Adult) This compoundUrine0 - 2.3 mmol/mol creatinine (Males >13 years)[11]
Ethylmalonic Encephalopathy This compoundUrineMarkedly elevated (often >100 times the upper limit of normal)[1][8]
Isovaleric Acidemia This compoundUrine1.100 - 5.900 µmol/mmol creatinine[12]
MCAD Deficiency This compoundUrineMildly to moderately elevated[7]
SCAD Deficiency This compoundUrineMildly elevated[8]

Note: Specific quantitative ranges for MCAD and SCAD deficiency are not consistently reported in the literature and are often described as "mildly elevated." Diagnosis of these conditions relies on a broader profile of acylcarnitines and other organic acids.

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and management of these metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is the traditional gold standard, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a high-throughput alternative.

Experimental Workflow: Urinary Organic Acid Analysis

G Sample_Collection Urine Sample Collection Normalization Normalization to Creatinine Sample_Collection->Normalization Internal_Standard Addition of Internal Standard Normalization->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis LC-MS/MS Derivatization->Analysis GC-MS Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Clinical Interpretation Data_Processing->Interpretation

Caption: General workflow for urinary organic acid analysis.

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol describes a general method for the analysis of organic acids, including this compound, in urine using GC-MS.

1. Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., 2-ketocaproic acid, tropic acid)[13]

  • Hydroxylamine hydrochloride

  • 5M HCl

  • Sodium chloride

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation:

  • Thaw frozen urine samples and vortex.

  • Determine the creatinine concentration of the urine sample.

  • Transfer a volume of urine equivalent to 1 µmol of creatinine to a glass tube.[13]

  • Add a known amount of the internal standard solution.

  • Add hydroxylamine hydrochloride solution to form oxime derivatives of keto-acids and incubate.

  • Acidify the sample to a pH < 2 with 5M HCl.[14]

  • Saturate the aqueous phase with sodium chloride.

  • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging. Repeat the extraction.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add a mixture of BSTFA with 1% TMCS and pyridine.[13][14]

  • Cap the vial tightly and incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250-280°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 70-80°C, hold for 2-4 minutes.

    • Ramp 1: Increase to 180-200°C at 4-5°C/min.

    • Ramp 2: Increase to 280-300°C at 10-20°C/min, hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

5. Data Analysis:

  • Identify the TMS derivative of this compound based on its retention time and mass spectrum.

  • Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol is based on a multiplexed method for the analysis of this compound and other dicarboxylic acids.[5][15][16]

1. Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • n-Butanol with 3N HCl

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a suitable C18 or HILIC column

2. Sample Preparation and Derivatization:

  • Thaw frozen urine samples and vortex.

  • To a small volume of urine (e.g., 50 µL), add the internal standard solution.

  • Add n-butanol containing 3N HCl.

  • Incubate at 60°C for 45 minutes to form butyl ester derivatives.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from its isomers (e.g., a shallow gradient from low to high organic content).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the butyl ester of this compound and its labeled internal standard.

4. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the concentration of this compound using a calibration curve prepared from standards that have undergone the same derivatization procedure.

Conclusion

This compound is a critical biomarker for the investigation of suspected inborn errors of metabolism. Its quantification, in conjunction with a comprehensive analysis of other organic acids and acylcarnitines, provides valuable diagnostic information for conditions such as Ethylmalonic Encephalopathy, Isovaleric Acidemia, and certain fatty acid oxidation defects. The detailed protocols provided in these application notes offer robust methods for the reliable measurement of this compound in a clinical and research setting. The use of appropriate analytical techniques and careful interpretation of results are essential for the accurate diagnosis and management of patients with these rare metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid peak tailing when analyzing dicarboxylic acids by gas chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do dicarboxylic acids exhibit peak tailing in their underivatized form during GC analysis?

A1: Dicarboxylic acids are prone to significant peak tailing in GC for two primary reasons:

  • High Polarity: The two carboxylic acid functional groups make these molecules highly polar. This polarity leads to strong interactions with any active sites, such as free silanol groups, present on the surfaces of the GC inlet liner and the column stationary phase. These secondary interactions cause the molecules to be retained longer than expected, resulting in asymmetrical peaks with a "tail."[1]

  • Low Volatility: The strong hydrogen bonding between dicarboxylic acid molecules results in low volatility, making it difficult to vaporize them in the GC inlet without decomposition. Incomplete or slow vaporization can lead to band broadening and peak tailing.[2]

Q2: What is derivatization and why is it essential for the GC analysis of dicarboxylic acids?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical technique. For the GC analysis of dicarboxylic acids, derivatization is crucial because it converts the polar, non-volatile carboxylic acid groups into less polar, more volatile, and more thermally stable ester or silyl derivatives.[2][3] This modification minimizes interactions with active sites in the GC system, leading to improved peak shape, increased sensitivity, and better reproducibility.[4]

Q3: What are the most common derivatization methods for dicarboxylic acids in GC analysis?

A3: The two most prevalent derivatization techniques for dicarboxylic acids are:

  • Esterification: This method converts carboxylic acids into esters, most commonly methyl or butyl esters. Reagents like boron trifluoride in an alcohol (e.g., BF₃/methanol or BF₃/butanol) are frequently used.[5][6]

  • Silylation: This technique replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,N-Bis(trimethylsilyl)acetamide (BSA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues encountered during the GC analysis of derivatized dicarboxylic acids.

Issue: I am still observing peak tailing even after derivatization.

This is a common problem that can stem from several sources. Follow these steps to diagnose and resolve the issue.

Step 1: Verify the Completeness of Derivatization

Incomplete derivatization is a primary cause of peak tailing, as the remaining free carboxylic acid groups will interact with the GC system.[7]

  • Symptom: You may see the original dicarboxylic acid peak, or a peak corresponding to a partially derivatized (e.g., mono-esterified) product in your chromatogram.

  • Solution:

    • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[8]

    • Use Sufficient Reagent: A molar excess of the derivatization reagent is necessary to drive the reaction to completion. For silylation, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[7]

    • Optimize Reaction Conditions: Ensure the reaction time and temperature are adequate. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common practice.[7] For esterification with BF₃-methanol, heating at around 60°C for an hour is a good starting point.[7]

Step 2: Assess the GC System for Active Sites

Even with complete derivatization, active sites within the GC system can cause peak tailing.

  • Symptom: All peaks in the chromatogram, or specifically the polar analyte peaks, show tailing.

  • Solution:

    • Inlet Maintenance: The inlet is a common source of activity. Regularly replace the inlet liner and septum. Use deactivated liners, preferably with glass wool, to trap non-volatile residues and provide an inert surface for vaporization.[9][10]

    • Column Maintenance: If the column has been in use for a long time, active sites may have developed. Trim the front end of the column (e.g., 10-20 cm) to remove contaminants.

    • Use Inert Components: Whenever possible, use inert-coated components throughout the flow path, including liners, seals, and the column itself.

Step 3: Optimize GC Method Parameters

Sub-optimal GC parameters can contribute to poor peak shape.

  • Symptom: Broad or tailing peaks, especially for later eluting compounds.

  • Solution:

    • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the derivatized analytes without causing thermal degradation. However, be aware that significant temperature gradients can exist within the inlet.[11]

    • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Conversely, a ramp that is too fast may compromise resolution. Optimization of the ramp rate is often necessary.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type.

Quantitative Data Summary

The choice of derivatization method can impact the reproducibility and sensitivity of the analysis. The following table summarizes a comparison between silylation and esterification for the analysis of C3-C9 dicarboxylic acids.

Derivatization MethodReagentReproducibility (RSD%)Detection Limit (ng/m³)Reference
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)≤ 10%≤ 2[5]
EsterificationBoron trifluoride/alcohol≤ 15%≤ 4[5]

Note: Lower RSD% indicates better reproducibility, and a lower detection limit indicates higher sensitivity. Based on this data, silylation with BSTFA offers better performance for these dicarboxylic acids.

Experimental Protocols

Protocol 1: Silylation of Dicarboxylic Acids using BSA

This protocol provides a general guideline for the silylation of dicarboxylic acids using N,N-Bis(trimethylsilyl)acetamide (BSA).

Materials:

  • Dried dicarboxylic acid sample

  • N,N-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vial with a screw cap and PTFE/silicone septum

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried dicarboxylic acid sample into a reaction vial.

  • Reagent Addition:

    • Neat Reaction: Add 100-200 µL of BSA directly to the dry sample.

    • With Solvent: Dissolve the dry sample in 50-100 µL of an anhydrous solvent like pyridine. Then, add the BSA. If using a catalyst, a 1-10% addition of TMCS to the BSA is common.[4]

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Heat the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[4]

  • Analysis: After the reaction is complete and the vial has cooled to room temperature, a 1 µL aliquot of the reaction mixture can be directly injected into the GC-MS system.

Protocol 2: Esterification of Dicarboxylic Acids with BF₃-Methanol

This protocol describes the esterification of dicarboxylic acids using a 14% boron trifluoride in methanol solution.

Materials:

  • Dried dicarboxylic acid sample

  • 14% Boron trifluoride (BF₃) in methanol solution

  • Reaction vial with a screw cap and PTFE/silicone septum

  • Vortex mixer

  • Heating block or oven

  • Hexane

  • Saturated sodium chloride solution

Procedure:

  • Sample Preparation: Place the dried dicarboxylic acid sample in a reaction vial.

  • Reagent Addition: Add 50 µL of a 14% BF₃ in methanol solution to the vial.[7]

  • Reaction: Cap the vial, vortex for 30 seconds, and heat at 60°C for 60 minutes.[7]

  • Extraction: After cooling, add 100 µL of saturated sodium chloride solution and 100 µL of hexane to the vial. Vortex thoroughly to extract the methyl esters into the hexane layer.

  • Analysis: Inject a 1 µL aliquot of the upper hexane layer into the GC-MS.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Dicarboxylic Acids q1 Are you derivatizing your samples? start->q1 no_derivatization Derivatization is essential. See Protocol 1 or 2. q1->no_derivatization No q2 Is the derivatization complete? q1->q2 Yes no_derivatization->q2 incomplete_derivatization Troubleshoot Derivatization: - Use anhydrous conditions - Ensure sufficient reagent excess - Optimize reaction time and temperature q2->incomplete_derivatization No q3 Are there active sites in the GC system? q2->q3 Yes incomplete_derivatization->q3 active_sites Perform System Maintenance: - Replace inlet liner and septum - Use deactivated components - Trim the front of the column q3->active_sites Yes q4 Are GC parameters optimized? q3->q4 No active_sites->q4 optimize_gc Optimize GC Method: - Adjust inlet temperature - Optimize oven temperature program - Check carrier gas flow rate q4->optimize_gc Yes end_bad Problem Persists: Consult instrument manufacturer or specialist q4->end_bad No end_good Peak Shape Improved optimize_gc->end_good

Caption: A troubleshooting workflow for addressing peak tailing of dicarboxylic acids.

Derivatization_Process cluster_esterification Esterification cluster_silylation Silylation dca1 Dicarboxylic Acid (-COOH) reagent1 + BF3/Methanol dca1->reagent1 product1 Methyl Ester (-COOCH3) reagent1->product1 dca2 Dicarboxylic Acid (-COOH) reagent2 + BSTFA/BSA dca2->reagent2 product2 TMS Ester (-COOSi(CH3)3) reagent2->product2

Caption: Common derivatization reactions for dicarboxylic acids in GC analysis.

References

Technical Support Center: Organic Acid Derivatization for GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) regarding common issues encountered during the derivatization of organic acids for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing organic acids by GC?

A1: Organic acids are typically polar and non-volatile due to their carboxyl and hydroxyl groups. These properties make them unsuitable for direct GC analysis, as they do not vaporize easily and can interact strongly with the GC column's stationary phase, leading to poor peak shape, broad peaks, and poor retention.[1][2][3] Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, enabling successful separation and detection by GC.[1][4][5]

Q2: What are the most common types of derivatization for organic acids?

A2: The two most common methods are silylation and alkylation (specifically esterification).

  • Silylation: This process replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][3][6] Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are frequently used.[3][7]

  • Alkylation (Esterification): This method converts carboxylic acids into esters (e.g., methyl esters).[2][4] This can be achieved using reagents like diazomethane, or alcohols (e.g., methanol) with an acid catalyst like BF3 or HCl.[2][8]

Q3: What is the purpose of an internal standard in organic acid analysis?

A3: An internal standard is a compound of known concentration added to a sample before preparation. Its purpose is to correct for variations that can occur during the analytical process, such as differences in extraction efficiency, derivatization yield, and injection volume.[1] For accurate and precise quantification, a good internal standard should be chemically similar to the target analytes but not naturally present in the sample.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of organic acids in a question-and-answer format.

Q1: My derivatization reaction seems incomplete, resulting in low peak areas for my target analytes. What should I do?

A1: Incomplete derivatization is a common problem that leads to inaccurate quantification. Several factors can be the cause.

Potential Causes and Solutions:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture. Water in the sample or solvents will preferentially react with the reagent, consuming it and preventing the derivatization of the target analytes.[1][9][10]

    • Solution: Ensure all glassware is scrupulously clean and dry. Use anhydrous solvents and reagents. Dry the sample completely, for instance, by evaporation under a stream of nitrogen or by lyophilization, before adding the derivatization reagent.[1][7]

  • Suboptimal Reaction Conditions: Derivatization reactions are dependent on temperature and time.[10]

    • Solution: Review the recommended protocol for your specific reagent and analytes. You may need to optimize the reaction temperature and time. For many silylation reactions, temperatures between 50-70°C for 30-120 minutes are common.[1][11]

  • Insufficient Reagent: The derivatization reagent must be present in sufficient excess to ensure the reaction goes to completion.[10]

    • Solution: Increase the volume or concentration of the derivatization reagent. A general rule for silylation is to use at least a 2:1 molar ratio of the reagent to the active hydrogens in the sample.[10]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly.

    • Solution: Use fresh reagents and store them properly, often under an inert atmosphere and protected from moisture.[1] It is good practice to test new batches of reagents before using them on valuable samples.[1]

Q2: I am seeing multiple peaks for a single organic acid in my chromatogram. What is the cause?

A2: The appearance of multiple derivative peaks for a single compound can complicate data analysis and quantification.

Potential Causes and Solutions:

  • Incomplete Derivatization: If an organic acid has multiple functional groups (e.g., a hydroxyl group and a carboxyl group), incomplete derivatization can lead to a mix of partially and fully derivatized species, each producing a different peak.

    • Solution: Re-optimize the reaction conditions (temperature, time, reagent excess) as described in the previous point to drive the reaction to completion.

  • Tautomerization of Keto-Acids: Aldehyde and keto groups can exist in different isomeric forms (tautomers), which can each be derivatized to produce different products.[7]

    • Solution: Perform a two-step derivatization. First, use methoxyamine hydrochloride (MeOx) to protect the keto/aldehyde group and prevent tautomerization. Then, proceed with silylation of the carboxyl and hydroxyl groups.[7][12]

  • Formation of Multiple Derivative Species: Some organic acids with several functional groups can form different stable derivative species.[1]

    • Solution: Carefully review the mass spectra of the different peaks to confirm if they are indeed derivatives of the same compound. Adjusting derivatization conditions may favor the formation of a single, stable derivative.[1]

Q3: My chromatogram shows unexpected "ghost peaks." Where are they coming from?

A3: Ghost peaks are extraneous peaks that do not originate from your sample analytes. Identifying their source is a process of elimination.

Potential Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in the derivatizing agents or solvents are a common source of ghost peaks.[1] By-products from the derivatization reaction itself can also appear as peaks.[4][6]

    • Solution: Analyze a "blank" sample containing only the solvents and reagents. If the ghost peaks are present, this confirms a contaminated source. Use high-purity, chromatography-grade solvents and fresh reagents.[1]

  • GC System Contamination: The GC inlet is a frequent source of contamination. Septum bleed can introduce silicone-related peaks, and non-volatile residues from previous injections can accumulate in the liner.[1][7]

    • Solution: Regularly replace the injection port liner and septum.[7] Using a deactivated liner can help minimize interactions and analyte degradation.[1]

  • Column Bleed: The GC column itself can become contaminated or degrade at high temperatures, leading to a rising baseline or distinct peaks.[1]

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If the problem persists, you may need to trim the first few centimeters of the column inlet or replace the column entirely.[1]

Q4: My analyte peaks are tailing or showing poor shape. How can I improve them?

A4: Poor peak shape, particularly tailing, can compromise resolution and the accuracy of integration.

Potential Causes and Solutions:

  • Active Sites in the GC System: Polar organic acids can interact with active sites (e.g., exposed silanol groups) in the injection port liner or on the GC column, causing peak tailing.[1][13][14]

    • Solution: Use deactivated liners and columns to minimize these secondary interactions.[1][2] Regular maintenance and cleaning of the inlet are crucial.[13]

  • Incomplete Derivatization: As underivatized acids are highly polar, even small amounts remaining can lead to significant peak tailing.[3]

    • Solution: Ensure the derivatization reaction has gone to completion by optimizing the reaction conditions.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.

    • Solution: Dilute the sample or reduce the injection volume.

Data Presentation: Derivatization Reagents & Conditions

The following table summarizes common derivatization reagents for organic acids and their typical reaction conditions. Note that conditions should be optimized for specific applications.

Reagent AbbreviationFull NameTarget GroupsTypical Temp. (°C)Typical Time (min)By-products
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamide-COOH, -OH, -SH, -NH50 - 7530 - 120N-trimethylsilyl-trifluoroacetamide, CF3CONH2
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide-COOH, -OH, -SH, -NH37 - 7030 - 60N-methyltrifluoroacetamide
MTBSTFA N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide-COOH, -OH, -SH, -NH60 - 7030 - 60N-methyltrifluoroacetamide
BF3/Methanol Boron Trifluoride in Methanol (typically 10-14%)-COOH (Esterification)70 - 10030 - 60Water, BF3 by-products
MeOx Methoxyamine Hydrochloride>C=O (Aldehydes, Ketones)37 - 9030 - 90HCl

Data compiled from sources[1][7][8][11][15].

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation and Silylation)

This protocol is ideal for complex biological samples containing a wide range of organic acids, including keto-acids.[7]

  • Sample Preparation: Dry the sample extract completely in a GC vial under a gentle stream of nitrogen or using a vacuum concentrator. The complete removal of water is critical.[1]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at a set temperature (e.g., 37°C) for 90 minutes with shaking.[7]

  • Silylation:

    • Add 100 µL of a silylating reagent, such as MSTFA or BSTFA (often with 1% TMCS as a catalyst).

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at a set temperature (e.g., 37°C) for 30-60 minutes with shaking.[7]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Esterification with BF3-Methanol

This protocol is specific for converting carboxylic acids to their methyl esters (FAMEs - Fatty Acid Methyl Esters).

  • Sample Preparation: Place the dried lipid extract or organic acid sample in a reaction vial.

  • Reaction:

    • Add 200 µL of 12.5% (w/v) Boron Trifluoride-Methanol (BF3-Methanol) solution.[8]

    • Add 50 µL of Methanol.[8]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

  • Extraction:

    • After cooling, add a specific volume of water and a non-polar solvent (e.g., hexane or dichloromethane).

    • Vortex thoroughly to extract the methyl esters into the organic layer.

    • Centrifuge to separate the layers.

  • Analysis: Carefully transfer the top organic layer to a new GC vial for analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample / Extract Dry Dry Down (N2 Stream / Lyophilization) Sample->Dry Add_Reagent Add Derivatization Reagent(s) (e.g., BSTFA, MeOx) Dry->Add_Reagent React Incubate (Heat & Time) Add_Reagent->React GC_Inject GC Injection React->GC_Inject GCMS GC-MS Analysis GC_Inject->GCMS Data Data Processing GCMS->Data

Caption: General workflow for organic acid derivatization prior to GC-MS analysis.

Troubleshooting_Derivatization Start Problem: Incomplete Derivatization (Low Peak Area) Check_Moisture Is the sample completely dry? Start->Check_Moisture Dry_Sample Action: Ensure sample and solvents are anhydrous. Dry sample thoroughly. Check_Moisture->Dry_Sample No Check_Reagent Is the reagent fresh and in sufficient excess? Check_Moisture->Check_Reagent Yes Dry_Sample->Check_Reagent Increase_Reagent Action: Use fresh reagent. Increase reagent volume. Check_Reagent->Increase_Reagent No Check_Conditions Are reaction time and temperature optimal? Check_Reagent->Check_Conditions Yes Increase_Reagent->Check_Conditions Optimize_Conditions Action: Increase reaction time and/or temperature based on literature. Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting logic for incomplete organic acid derivatization.

Silylation_Reaction Organic_Acid R-COOH (Organic Acid) Plus1 + BSTFA BSTFA (Silylating Agent) Silyl_Ester R-COOSi(CH3)3 (TMS Ester - Volatile) BSTFA->Silyl_Ester Reaction (Heat) Plus2 + Byproduct By-products

Caption: Simplified reaction pathway for the silylation of a carboxylic acid.

References

Technical Support Center: Enhancing Methylsuccinic Acid Signal Intensity in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methylsuccinic acid and other small dicarboxylic acids by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for this compound in my ESI-MS analysis?

A1: this compound, like other small dicarboxylic acids, is a highly polar molecule with inherently poor ionization efficiency in typical reversed-phase liquid chromatography with electrospray mass spectrometry (RP-LC-ESI-MS/MS) setups.[1][2] This often results in low signal intensity and poor retention. The carboxyl groups can lead to charge repulsion in the ESI droplet, hindering the formation of gas-phase ions.

Q2: What are the primary strategies to enhance the signal intensity of this compound?

A2: The two main approaches to significantly improve the signal intensity of this compound are:

  • Chemical Derivatization: This involves chemically modifying the this compound molecule to improve its ionization efficiency and chromatographic retention.

  • Mobile Phase Optimization: Carefully selecting and optimizing the mobile phase composition and additives can greatly influence the ionization process and enhance the signal.

Q3: What ionization mode, positive or negative, is better for analyzing this compound?

A3: For underivatized this compound, the negative ionization mode (ESI-) is generally preferred, as the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions.[3][4] However, if a derivatization strategy is employed to introduce a permanently charged functional group, the positive ionization mode (ESI+) will be more suitable.

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a systematic approach to troubleshooting and resolving low signal intensity issues when analyzing this compound by ESI-MS.

Step 1: Evaluate Your Current Method

Before making significant changes, review your existing methodology. Common issues can stem from suboptimal instrument parameters or sample preparation.

  • Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[5] Regular maintenance is crucial for optimal performance.

  • Sample Concentration: Verify that your sample concentration is within the optimal range for your instrument.[5] Both overly dilute and overly concentrated samples can lead to poor signal.

  • LC-MS System Check: Confirm that the LC system is functioning correctly, with no leaks or blockages, and that the ESI spray is stable.[6]

Logical Flow for Initial Troubleshooting

Troubleshooting_Flow Start Low Signal Observed Check_Tuning Verify MS Tuning & Calibration Start->Check_Tuning Check_Concentration Check Sample Concentration Check_Tuning->Check_Concentration If OK Check_System Inspect LC & ESI Stability Check_Concentration->Check_System If OK Evaluate_Method Proceed to Method Optimization Check_System->Evaluate_Method If OK Derivatization_Workflow Start Dried MSA Sample Add_Reagent Add n-Butanol/HCl Reagent Start->Add_Reagent Incubate Incubate at 60-70°C Add_Reagent->Incubate Evaporate Evaporate Reagent Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS Analysis (Positive Mode) Reconstitute->Analyze

References

Technical Support Center: Improving Methylsuccinic Acid Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of methylsuccinic acid from plasma samples for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound from plasma often challenging?

A1: this compound is a small, polar dicarboxylic acid, which presents several analytical challenges.[1][2] Its high polarity makes it difficult to retain on standard reversed-phase liquid chromatography columns and can lead to poor signal intensity and ionization efficiency, especially when using techniques like electrospray ionization mass spectrometry (ESI-MS).[1][2] Furthermore, the complex nature of the plasma matrix can interfere with extraction and analysis.

Q2: What are the common methods for extracting this compound from plasma?

A2: The most common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method has its own advantages and disadvantages in terms of recovery, cleanliness of the extract, and throughput.

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is often recommended, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, to make the analyte more volatile.[3][4] For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can enhance signal intensity and improve chromatographic separation.[1][2] For instance, derivatization with n-butanol has been shown to improve signal intensity in LC-MS/MS analysis.[1][2]

Q4: What are some key pre-analytical factors that can affect the quantification of organic acids in plasma?

A4: Several pre-analytical variables can impact the accurate measurement of organic acids. These include the choice of anticoagulant, the delay between blood collection and plasma separation, and the fasting status of the subject.[5] For example, using EDTA plasma or serum can lead to variability in the levels of some organic acids compared to sodium heparin plasma.[5] Delays in plasma separation at room temperature can also cause significant changes in the concentrations of certain analytes.[5]

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues leading to low recovery of this compound during sample preparation.

Issue 1: Low Recovery After Protein Precipitation
Potential Cause Recommended Solution
Incomplete Protein Precipitation Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is a 3:1 or 4:1 ratio. Ensure thorough vortexing and allow for sufficient incubation time at a low temperature (e.g., on ice) to maximize protein precipitation.[6]
Co-precipitation of this compound While less common for small molecules, co-precipitation can occur.[6] Try a different precipitation solvent. Acetonitrile is often preferred as it can result in a cleaner supernatant compared to methanol.
Analyte Adsorption to Precipitated Proteins After adding the organic solvent, vortex the sample vigorously to ensure the complete denaturation of proteins and the release of protein-bound metabolites.
Issue 2: Low Recovery After Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Suboptimal pH of the Aqueous Phase The pH of the plasma sample should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, protonated form, which is more soluble in organic solvents. Acidification with an acid like hydrochloric acid (HCl) is a common practice.[7]
Inappropriate Organic Solvent Ethyl acetate is a commonly used solvent for extracting small organic acids. If recovery is low, consider using a more polar solvent or a mixture of solvents. The chosen solvent must be immiscible with the aqueous sample.[7]
Insufficient Mixing/Extraction Time Ensure vigorous mixing of the aqueous and organic phases by vortexing for at least 1-2 minutes to facilitate the efficient partitioning of this compound into the organic layer.[7]
Formation of Emulsions Emulsions can form at the interface of the two phases, trapping the analyte and leading to poor phase separation. Centrifugation is an effective way to break emulsions. Adding a small amount of a different organic solvent or salt can also help.[7]
Issue 3: Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate Sorbent Material For this compound, a weak anion exchange (WAX) sorbent is often a good choice as it retains the negatively charged carboxylate form of the molecule.[8] The sample should be loaded at a pH above the pKa of this compound to ensure it is deprotonated.
Inefficient Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. For anion exchange SPE, elution is typically performed with an acidic solvent to neutralize the charge on the analyte.[7] Consider increasing the volume of the elution solvent or performing a second elution step.[7]
Column Overload The amount of sample or analyte being loaded may be exceeding the capacity of the SPE cartridge. If this is suspected, try diluting the sample before loading or using a larger capacity cartridge.[7]

Quantitative Data Summary

The following table summarizes typical performance data for different analytical methods used for the analysis of small organic acids in plasma.

Method Extraction Technique Derivatization Quantitative Range (for MSA/related compounds) Reference
LC-MS/MSProtein Precipitation & Derivatizationn-butanol5 ng/mL to 400 ng/mL[1]
LC-MS/MSMixed-Mode SPENone15 ng/mL to 1200 ng/mL (for MMA)[8]
GC-MSLiquid-Liquid ExtractionTrimethylsilyl derivativesMethod-dependent
LC-MS/MSSPE & DerivatizationHCl-butanolLinear up to 200 µmol/L (for MMA)[9]

Experimental Protocols

Protocol 1: LC-MS/MS with Derivatization

This protocol is based on a method for the multiplexed analysis of small dicarboxylic acids in plasma.[1][2]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add 50 µL of 3N HCl in n-butanol.

    • Incubate at 60°C for 30 minutes.

    • Evaporate the solvent to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a suitable mobile phase.

    • Inject the sample into the LC-MS/MS system for analysis.

Protocol 2: GC-MS with Derivatization

This protocol provides a general procedure for the analysis of organic acids in plasma by GC-MS.[5]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Add 400 µL of acidified methanol to precipitate proteins and extract organic acids.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial.

  • Derivatization:

    • Evaporate the supernatant to dryness under nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the organic acids to their volatile trimethylsilyl derivatives.[10]

    • Incubate at a specified temperature and time to ensure complete derivatization.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Compound identification is based on retention time and mass fragmentation spectra.[5]

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_plasma_sample Plasma Sample cluster_extraction Extraction Method cluster_processing Post-Extraction Processing plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate, pH<2) plasma->lle spe Solid-Phase Extraction (e.g., WAX Cartridge) plasma->spe derivatization Derivatization (Optional, e.g., Butanolic HCl) ppt->derivatization lle->derivatization spe->derivatization reconstitution Reconstitution derivatization->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Overview of sample preparation workflows for this compound analysis.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_logic start Low this compound Recovery extraction_method Which extraction method was used? start->extraction_method ppt_q1 Is protein precipitation complete? extraction_method->ppt_q1 Protein Precipitation lle_q1 Is the sample pH < pKa of the analyte? extraction_method->lle_q1 Liquid-Liquid Extraction spe_q1 Is the sorbent material appropriate? extraction_method->spe_q1 Solid-Phase Extraction ppt_a1 Increase solvent:plasma ratio. Ensure thorough mixing and incubation. ppt_q1->ppt_a1 No lle_a1 Acidify the sample to pH < 2. lle_q1->lle_a1 No lle_q2 Is the organic solvent appropriate? lle_q1->lle_q2 Yes lle_a2 Consider a more polar solvent or solvent mixture. lle_q2->lle_a2 No spe_a1 Use a weak anion exchange (WAX) sorbent. spe_q1->spe_a1 No spe_q2 Is the elution solvent strong enough? spe_q1->spe_q2 Yes spe_a2 Use a more acidic elution solvent or increase volume. spe_q2->spe_a2 No

References

Technical Support Center: Urinary Organic Acid Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for urinary organic acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding interferences in urinary organic acid analysis.

Q1: What are the main types of interferences in urinary organic acid analysis by GC-MS?

Interferences in urinary organic acid analysis can be broadly categorized as endogenous or exogenous.[1]

  • Endogenous interferences originate from substances naturally present in the body. These can include metabolites that are of diagnostic interest but can complicate the analysis.[1][2]

  • Exogenous interferences come from substances not naturally present in the specimen.[1] This category includes drugs and their metabolites, dietary compounds, products from intestinal bacteria, and contaminants like soaps, creams, and plasticizers from collection containers.[1][3][4] Contaminants can also be introduced during sample processing, such as from preservatives, solvents, or GC-MS system components like septa and column bleed.[1]

Q2: How can diet and medications interfere with the analysis?

Dietary and medicinal compounds are significant sources of exogenous interferences.

  • Dietary Interferences : Certain foods can introduce compounds that may be mistaken for endogenous metabolites or can alter the metabolic profile. For accurate results, it is often recommended to avoid certain foods like fruits (apples, grapes, pears, cranberries), nuts (pecans, walnuts), and others for at least 48 hours before urine collection.[5][6][7]

  • Drug Interferences : Many common medications can interfere with urinary organic acid testing. Antibacterials, psychotropics, and contrast media are major categories of interfering drugs.[8] For example, certain antibiotics can cause false positives for specific analytes in urine screenings.[8] It is crucial to have a complete medication history for the patient to avoid misinterpretation of results.[5]

Q3: Why is derivatization necessary for organic acid analysis, and what are the common challenges?

Organic acids are generally not volatile enough for direct GC analysis. Derivatization converts them into more volatile and thermally stable compounds.[3][9] The most common method involves creating trimethylsilyl (TMS) derivatives.[3]

Common challenges include:

  • Incomplete Derivatization : This can lead to poor peak shapes and reduced sensitivity. To overcome this, optimizing reaction conditions such as temperature and time is crucial. For instance, a common protocol involves heating with BSTFA and pyridine at 75°C for 30 minutes.[10]

  • Formation of Artifacts : The derivatization process can sometimes create multiple derivative peaks for a single compound, complicating quantification and identification.[1] This can happen with compounds having multiple functional groups.

  • Analyte Instability : The stability of derivatized organic acids can vary, potentially affecting results if the analysis is delayed.[10][11]

Q4: What is column bleed and how can it affect my results?

Column bleed is the natural degradation of the column's stationary phase, which then elutes during analysis.[1] It manifests as a rising baseline, especially at higher temperatures.[1]

Effects of column bleed include:

  • Increased Baseline Noise : This reduces the signal-to-noise ratio, making it difficult to detect low-concentration analytes.[1]

  • Reduced Sensitivity : The high background can obscure small peaks.[1]

  • Mass Spectral Interference : Bleed products can produce ions that interfere with the mass spectra of target analytes.

To mitigate column bleed, it is important to use high-quality, low-bleed columns and to condition them properly before use. Regularly baking out the system can also help remove contaminants that contribute to a noisy baseline.[1]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during GC-MS analysis of urinary organic acids.

Problem: Poor Chromatographic Peak Shape (Broadening or Tailing)

Poor peak shape can be caused by several factors related to the GC system and the sample preparation method.

Troubleshooting Steps:

  • Check the Inlet : A contaminated or active inlet liner can cause analytes to interact with it, leading to tailing.[1] Ensure you are using a deactivated liner and that it is clean.

  • Evaluate the Column : Column degradation or contamination can lead to poor peak shape. Try trimming a small portion (e.g., 10-20 cm) from the front of the column. If this doesn't help, the column may need to be replaced.

  • Review Derivatization : Incomplete derivatization is a common cause of peak tailing, as the underivatized polar groups can interact with the column.[1] Re-evaluate your derivatization protocol for time, temperature, and reagent concentration.

  • Optimize GC Method : Check the oven temperature program and carrier gas flow rate. A temperature ramp that is too fast may not allow for proper separation, and an incorrect flow rate can also affect peak shape.

G cluster_0 Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed CheckInlet 1. Check Inlet Liner - Is it clean and deactivated? Start->CheckInlet CleanReplaceLiner Clean or Replace Liner CheckInlet->CleanReplaceLiner No CheckColumn 2. Evaluate Column Condition - Is it old or contaminated? CheckInlet->CheckColumn Yes CleanReplaceLiner->CheckColumn TrimColumn Trim Front of Column CheckColumn->TrimColumn Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn Severely Degraded CheckDerivatization 3. Review Derivatization - Was it complete? CheckColumn->CheckDerivatization No TrimColumn->CheckDerivatization ReplaceColumn->CheckDerivatization OptimizeDerivatization Optimize Derivatization Protocol (Time, Temp, Reagents) CheckDerivatization->OptimizeDerivatization No CheckGCMethod 4. Check GC Method - Is the temperature ramp or flow rate optimal? CheckDerivatization->CheckGCMethod Yes OptimizeDerivatization->CheckGCMethod OptimizeGCMethod Optimize GC Parameters CheckGCMethod->OptimizeGCMethod No End Peak Shape Improved CheckGCMethod->End Yes OptimizeGCMethod->End

Figure 1: Troubleshooting workflow for poor peak shape.
Problem: Presence of Unexpected or "Ghost" Peaks

Unexpected peaks can arise from various sources, including the sample itself and external contamination.[1]

Troubleshooting Steps:

  • Analyze a Blank : Run a solvent blank through your entire system (injection port, column, and detector). This will help determine if the contamination is coming from the GC-MS system itself.[1]

  • Check Sample Preparation : Review your sample preparation procedure. Contaminants can be introduced from solvents, glassware, or plasticware. Ensure all materials are of high purity and properly cleaned.

  • Investigate Patient History : The peaks may be from drug metabolites, dietary sources, or intestinal bacterial metabolism.[3] A thorough patient history is crucial for interpretation.[1]

  • Consider Carryover : If the unexpected peak appears after a particularly concentrated sample, it may be due to carryover. Run several solvent blanks to wash the system.

G cluster_1 Identifying Source of Unexpected Peaks Start Unexpected Peak Detected RunBlank 1. Run a Solvent Blank - Is the peak present? Start->RunBlank SystemContamination Source is System Contamination (Septa, Column, Gas) RunBlank->SystemContamination Yes CheckSamplePrep 2. Review Sample Preparation - Are reagents/materials clean? RunBlank->CheckSamplePrep No End Source Identified SystemContamination->End SamplePrepContamination Source is Sample Prep (Solvents, Glassware) CheckSamplePrep->SamplePrepContamination No PatientHistory 3. Review Patient History - Any drugs or specific diet? CheckSamplePrep->PatientHistory Yes SamplePrepContamination->End ExogenousCompound Peak is Likely an Exogenous Compound (Drug/Diet Metabolite) PatientHistory->ExogenousCompound Yes CheckCarryover 4. Check for Carryover - Did a high concentration sample run previously? PatientHistory->CheckCarryover No ExogenousCompound->End Carryover Source is Carryover (Wash system with solvent blanks) CheckCarryover->Carryover Yes CheckCarryover->End No Carryover->End

Figure 2: Logic diagram for identifying contamination sources.

Section 3: Data Presentation - Common Interferences

The following table summarizes common interfering substances that may be encountered in urinary organic acid analysis.

Interfering SubstanceSourcePotential Effect on Analysis
Phthalates (e.g., DEHP) Plasticizers from collection containers, tubing, and lab equipment.[1][4]Can cause large, late-eluting peaks that may obscure other analytes.
Salicylates (Aspirin) MedicationCan produce several metabolites that may be mistaken for endogenous compounds.
Acetaminophen MedicationMetabolites can co-elute with or have similar mass spectra to target analytes.
Benzoic Acid Dietary (e.g., cranberries, plums), Food PreservativeCan be present in high concentrations and may interfere with the quantification of other acids.[5]
Sorbitol Dietary (sweeteners, some fruits)Can produce a large peak that may overload the column.
Various Antibiotics MedicationCan lead to false-positive results in some screening assays.[8]
Bacterial Metabolites Gut MicrobiomeCan produce a variety of organic acids that may not be of human metabolic origin.[2][4]

Section 4: Experimental Protocols

This section provides a generalized protocol for the analysis of urinary organic acids by GC-MS. This is a template and may require optimization for specific applications.

Patient Preparation and Sample Collection
  • Patient Preparation : For 48 hours prior to collection, the patient should ideally avoid foods and supplements known to interfere, such as apples, grapes, pears, cranberries, their juices, echinacea, and reishi mushrooms.[6][7]

  • Sample Collection : Collect a first-morning urine sample before any food or drink has been consumed, as this sample is the most concentrated.[5][6]

  • Storage : Samples should be stored at -20°C or lower until analysis to prevent degradation of organic acids.[3]

Sample Preparation (Liquid-Liquid Extraction)
  • Normalization : The volume of urine used for analysis is often normalized to the creatinine concentration to account for the patient's hydration status.[4][12]

  • Internal Standard : Add an internal standard (e.g., heptadecanoic acid or a stable isotope-labeled standard) to the urine sample.[3][4] This is crucial for accounting for any loss of analytes during sample preparation and for quantification.[4]

  • Acidification : Acidify the sample to a pH of less than 2 with hydrochloric acid (HCl).[3] This protonates the organic acids, making them less water-soluble and more extractable into an organic solvent.[12]

  • Extraction : Add an organic solvent such as ethyl acetate and vortex thoroughly to extract the organic acids.[3][13] This step is often repeated to ensure complete extraction.

  • Drying : The combined organic extracts are then dried, often under a stream of nitrogen, to remove the solvent.[3][13]

Derivatization
  • Reagent Addition : To the dried extract, add a derivatizing agent. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[3][14]

  • Reaction : Cap the vial tightly and heat at a specific temperature (e.g., 70-90°C) for a set time (e.g., 15-30 minutes) to allow the derivatization reaction to complete.[10][13] This converts the organic acids to their more volatile TMS-esters.

  • Cooling : Allow the sample to cool to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Injection : Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC.[3]

  • Gas Chromatography :

    • Column : A non-polar capillary column (e.g., HP-5MS) is typically used.

    • Carrier Gas : Helium is the most common carrier gas.

    • Oven Program : A temperature gradient is used to separate the organic acids based on their boiling points. The program typically starts at a low temperature and ramps up to a higher temperature.

  • Mass Spectrometry :

    • Ionization : Electron impact (EI) ionization is standard.

    • Scan Mode : The mass spectrometer is typically operated in full scan mode to acquire mass spectra for all eluting compounds.[4]

    • Data Analysis : The resulting chromatogram is analyzed by comparing the retention times and mass spectra of the peaks to a library of known organic acid derivatives.

Section 5: Visualization

Overall Experimental Workflow

The following diagram illustrates the typical workflow for urinary organic acid analysis by GC-MS.

G cluster_2 Urinary Organic Acid Analysis Workflow SampleCollection 1. Sample Collection (First Morning Urine) SamplePrep 2. Sample Preparation - Add Internal Standard - Acidification - Liquid-Liquid Extraction SampleCollection->SamplePrep Drying 3. Drying (Under Nitrogen Stream) SamplePrep->Drying Derivatization 4. Derivatization (e.g., TMS Esters) Drying->Derivatization GCMS_Analysis 5. GC-MS Analysis - Injection - Separation (GC) - Detection (MS) Derivatization->GCMS_Analysis DataProcessing 6. Data Processing - Peak Identification - Library Matching - Quantification GCMS_Analysis->DataProcessing

Figure 3: General workflow for GC-MS based urinary organic acid analysis.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Small Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of small organic acids. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix effects in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of small organic acids that may be related to matrix effects.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Question: My analyte signal is highly variable between samples, leading to poor reproducibility and inaccurate quantitative results. What could be the cause?

Answer: This is a classic sign of matrix effects, where co-eluting endogenous or exogenous components from your sample matrix interfere with the ionization of your target small organic acids in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte signal, leading to erroneous quantification.[2]

Troubleshooting Steps:

  • Assess the Matrix Effect: The first step is to determine if matrix effects are indeed the cause. You can do this both qualitatively and quantitatively.

    • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in your chromatogram ion suppression or enhancement occurs.[3][4] A continuous flow of your analyte is introduced after the analytical column. When you inject a blank extracted matrix, any dips or peaks in the baseline signal indicate the retention times where matrix components are causing interference.[5]

    • Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying the extent of matrix effects.[3] It involves comparing the peak area of your analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration.[4]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS/MS system.[6]

    • Solid-Phase Extraction (SPE): This technique is highly effective for removing a wide range of interferences, including salts and phospholipids, which are common culprits for matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract your small organic acids while leaving many interfering matrix components behind in the original solvent.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE.

  • Optimize Chromatographic Conditions: Modifying your LC method can help separate your analytes of interest from the co-eluting matrix components.[7]

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between your analytes and interfering peaks.[7]

    • Column Selection: Consider using a different column chemistry (e.g., HILIC for polar organic acids) that provides better retention and separation from matrix components.

  • Utilize an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in a similar manner, allowing for accurate correction during data processing.

Issue 2: Significant Ion Suppression or Enhancement Observed

Question: I have confirmed significant ion suppression (or enhancement) in my analysis. How can I minimize this effect?

Answer: Observing significant ion suppression or enhancement requires a systematic approach to pinpoint the source and implement effective mitigation strategies.

Troubleshooting Steps:

  • Identify the Source of Interference: Use the post-column infusion technique to identify the retention time windows where the matrix effect is most pronounced. This will help you determine if the interference is from early-eluting components like salts or later-eluting compounds like phospholipids.[5]

  • Refine Sample Preparation:

    • If ion suppression is observed early in the chromatogram, it might be due to salts. Enhance your desalting procedure during sample preparation.

    • If suppression occurs in the middle of the gradient, phospholipids could be the cause. Implement a more rigorous sample cleanup method like SPE specifically designed for phospholipid removal.

  • Chromatographic Optimization:

    • Adjust the gradient to ensure your small organic acids elute in a "clean" region of the chromatogram, away from the identified interference zones.[7]

    • Consider reducing the flow rate, as a lower flow rate can sometimes lessen the severity of ion suppression.[7]

  • Matrix-Matched Calibrators: If a suitable SIL-IS is not available, preparing your calibration standards in an extract of a blank matrix (matrix-matched calibration) can help to compensate for the matrix effect.[9] This ensures that your standards and samples experience similar ionization suppression or enhancement.

  • Sample Dilution: If your assay has sufficient sensitivity, diluting your sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of your analyte.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[10] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can compromise the accuracy, precision, and sensitivity of the analysis.[2]

Q2: What are the common causes of matrix effects for small organic acids?

A2: For small organic acids, common sources of matrix effects in biological samples (e.g., plasma, urine) include:

  • Endogenous components: Salts, phospholipids, proteins, and other small organic molecules naturally present in the biological matrix.[3]

  • Exogenous components: Substances introduced during sample collection and preparation, such as anticoagulants (e.g., EDTA, heparin), and reagents.[3]

Q3: How is the Matrix Factor (MF) calculated and what does it indicate?

A3: The Matrix Factor is a quantitative measure of the matrix effect. It is calculated using the following formula:[3]

MF = (Peak Area of Analyte in Post-Extraction Spiked Blank Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF < 1 indicates ion suppression .

  • An MF > 1 indicates ion enhancement .

  • An MF = 1 indicates no matrix effect .

Regulatory guidelines often recommend that the coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should not be greater than 15%.[8]

Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available?

A4: While a stable isotope-labeled internal standard (SIL-IS) is ideal, a structural analog can be used as an alternative. However, it is crucial to demonstrate that the analog chromatographically co-elutes with the analyte and experiences the same degree of matrix effect. The effectiveness of a structural analog in compensating for matrix effects should be thoroughly validated.

Q5: Is it possible to completely eliminate matrix effects?

A5: Completely eliminating matrix effects is often challenging, especially in complex biological matrices. The goal is to minimize them to a level where they do not impact the accuracy and precision of the analytical method. A combination of optimized sample preparation, chromatography, and the use of an appropriate internal standard is typically the most effective strategy.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes the "golden standard" method to quantitatively determine the matrix effect.[3]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your small organic acid standards at a specific concentration (e.g., low and high QC levels) in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Take blank matrix samples (from at least 6 different sources) and process them using your established extraction procedure. After the final extraction step, spike the extracted matrix with the small organic acid standards to the same final concentration as in Set A.[8]

    • Set C (Pre-Extraction Spike): Spike blank matrix with the small organic acid standards before the extraction procedure. This set is used to determine the recovery.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

    • Recovery (RE):

    • Process Efficiency (PE):

Data Presentation:

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) Mean Peak Area (Set B) / Mean Peak Area (Set A)1A value < 1 indicates ion suppression; > 1 indicates ion enhancement.
Recovery (RE) (Mean Peak Area (Set C) / Mean Peak Area (Set B)) * 100100%Indicates the efficiency of the extraction process.
Process Efficiency (PE) (Mean Peak Area (Set C) / Mean Peak Area (Set A)) * 100100%Represents the overall efficiency of the entire analytical process.
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

This protocol helps to identify the regions in the chromatogram where matrix effects occur.[4]

Methodology:

  • System Setup:

    • Use a T-connector to introduce a constant flow of a standard solution of your small organic acid into the mobile phase stream between the analytical column and the mass spectrometer's ion source. This is typically done using a syringe pump.

    • The concentration of the infused standard should be sufficient to produce a stable and continuous signal.

  • Analysis:

    • Inject a blank mobile phase to establish a stable baseline signal for your analyte.

    • Inject an extracted blank matrix sample.

  • Data Interpretation:

    • Monitor the signal of your infused analyte.

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

    • By noting the retention times of these signal alterations, you can determine if they overlap with the retention time of your target analyte.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inaccurate/Irreproducible Results Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Investigate Cause Quantitative Quantitative Assessment (Post-Extraction Spiking) Problem->Quantitative Quantify Effect Chromo Optimize Chromatography Qualitative->Chromo Identify Interference Zones SamplePrep Optimize Sample Preparation (SPE, LLE) Quantitative->SamplePrep Address Significant ME InternalStd Use Stable Isotope-Labeled Internal Standard (SIL-IS) Quantitative->InternalStd Compensate for ME Dilution Sample Dilution Quantitative->Dilution If Sensitivity Allows Validation Method Validation SamplePrep->Validation Chromo->Validation InternalStd->Validation Dilution->Validation

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

PostExtractionSpiking cluster_prep Sample Preparation cluster_analysis Analysis & Calculation SetA Set A: Analyte in Neat Solution LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-Extraction Spiked Blank Matrix SetB->LCMS SetC Set C: Pre-Extraction Spiked Blank Matrix SetC->LCMS CalcMF Calculate Matrix Factor (MF) (Set B / Set A) LCMS->CalcMF CalcRE Calculate Recovery (RE) (Set C / Set B) LCMS->CalcRE

Caption: Experimental workflow for post-extraction spiking.

References

Optimizing Silylation of Organic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the derivatization time for the silylation of organic acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of organic acids by GC-MS?

Organic acids are often non-volatile and thermally labile due to the presence of polar functional groups such as carboxyl and hydroxyl groups. Silylation is a derivatization technique that replaces the active hydrogens in these groups with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the organic acids, making them suitable for analysis by GC-MS.[1]

Q2: What are the most common silylating reagents for organic acids?

The most common silylating reagents for organic acids are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3][4][5] Both are highly effective for derivatizing organic acids.[2] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to enhance its reactivity, especially for hindered or less reactive carboxyl groups.[6]

Q3: What is a two-step derivatization and when is it necessary?

A two-step derivatization process involves a methoximation step prior to silylation. This is particularly important for organic acids that contain ketone or aldehyde groups (keto-acids). The methoximation step stabilizes these carbonyl groups and prevents the formation of multiple derivatives from a single analyte due to tautomerization (isomers in equilibrium), which can complicate chromatographic analysis.[1]

Q4: How critical are anhydrous conditions for silylation reactions?

Anhydrous (water-free) conditions are absolutely critical for successful silylation. Silylating reagents are highly sensitive to moisture and will preferentially react with any water present in the sample or solvent, which reduces the amount of reagent available to derivatize the target organic acids, leading to incomplete derivatization.[2][7][8] All glassware, solvents, and samples must be thoroughly dried before the reaction.[2]

Q5: How long does silylation of organic acids typically take?

The derivatization of organic acids is generally a rapid process.[2][4] However, the optimal reaction time can be influenced by the specific organic acid, the silylating reagent used, the reaction temperature, and the sample matrix. It is always recommended to optimize the derivatization time for your specific application by analyzing aliquots at different time points to ensure the reaction has gone to completion.

Troubleshooting Guide

This section addresses common issues encountered during the silylation of organic acids.

Problem 1: Incomplete Derivatization

Symptoms:

  • Low peak areas for your target analytes.

  • Presence of the underivatized organic acid peak in the chromatogram.

  • Multiple peaks for a single analyte (partially and fully derivatized forms).

Potential Causes & Solutions:

CauseSolution
Presence of Moisture Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) aqueous samples to complete dryness.[7]
Insufficient Reagent Use a sufficient excess of the silylating reagent. A general guideline is a 2:1 molar ratio of silylating reagent to active hydrogens.
Suboptimal Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots at different time intervals to determine the optimal conditions.[7]
Degraded Reagent Use fresh silylating reagents. Store reagents in a desiccator under an inert atmosphere to prevent degradation from moisture.
Problem 2: Peak Tailing in the Chromatogram

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

CauseSolution
Incomplete Derivatization Underivatized polar groups can interact with active sites in the GC system, leading to peak tailing. Re-optimize your derivatization protocol to ensure complete reaction.
Active Sites in the GC System Use a deactivated GC inlet liner and a high-quality, inert GC column. Regularly replace the inlet liner and septum.[7] Consider silanizing the glassware used for sample preparation.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
Problem 3: Presence of Extraneous Peaks (Ghost Peaks)

Symptoms:

  • Unexpected peaks in your chromatogram that are not from your sample or standards.

Potential Causes & Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, GC-grade solvents and fresh reagents. Run a "blank" sample containing only the solvents and reagents to check for contamination.[7]
Septum Bleed The septum in the GC inlet can degrade at high temperatures, releasing siloxane compounds. Use a high-quality, low-bleed septum and replace it regularly.[7]
Carryover from Previous Injections Run a solvent blank after a concentrated sample to ensure there is no carryover. If carryover is observed, optimize your syringe and inlet wash parameters.

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the silylation of organic acids for GC-MS analysis.

G General Experimental Workflow for Silylation of Organic Acids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Dry Dry Sample Completely (e.g., Lyophilization or Nitrogen Stream) Sample->Dry Methoximation Optional: Methoximation (for keto-acids) Dry->Methoximation Silylation Silylation (Add MSTFA or BSTFA) Dry->Silylation Methoximation->Silylation If applicable Heat Incubate at Elevated Temperature Silylation->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing GCMS->Data G Troubleshooting Workflow for Silylation of Organic Acids Start Problem Observed in Chromatogram (e.g., low peaks, peak tailing) CheckDeriv Incomplete Derivatization? Start->CheckDeriv CheckMoisture Moisture Present? CheckDeriv->CheckMoisture Yes CheckSystem GC System Issues? CheckDeriv->CheckSystem No CheckReagent Sufficient/Fresh Reagent? CheckMoisture->CheckReagent No DrySample Solution: Thoroughly Dry Sample and Solvents CheckMoisture->DrySample Yes CheckConditions Optimal Time/Temp? CheckReagent->CheckConditions Yes AddReagent Solution: Use Fresh Reagent in Sufficient Excess CheckReagent->AddReagent No Optimize Solution: Optimize Reaction Time and Temperature CheckConditions->Optimize No End Problem Resolved CheckConditions->End Yes MaintainSystem Solution: Check/Replace Liner, Septum, and Column CheckSystem->MaintainSystem Yes DrySample->End AddReagent->End Optimize->End MaintainSystem->End

References

Technical Support Center: Optimizing Injection Parameters for Volatile Acid Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of volatile fatty acids (VFAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for analyzing volatile fatty acids as their methyl esters (FAMEs) instead of in their free form?

Analyzing VFAs as fatty acid methyl esters (FAMEs) is common practice for several reasons. In their free form, VFAs are highly polar compounds that tend to form hydrogen bonds, which can lead to adsorption issues within the GC system. This can result in poor peak shape and inaccurate quantification. Derivatization to FAMEs reduces the polarity of the fatty acids, making them more volatile and less likely to interact with active sites in the injector or on the column.[1][2] This process neutralizes the polar carboxyl functional groups, which is crucial for distinguishing the slight differences between unsaturated fatty acids. The resulting methyl esters are stable and provide for quick and quantitative analysis.

Q2: When should I choose a split versus a splitless injection for my VFA analysis?

The choice between split and splitless injection depends primarily on the concentration of your sample.

  • Split Injection: This method is preferred for samples with higher concentrations of VFAs, such as those from fecal or culture extracts, to prevent column overload.[3] In a split injection, only a portion of the sample enters the column, with the rest being vented.[4] A typical split ratio for VFA analysis can range from 1:20 to 1:50.[3]

  • Splitless Injection: This technique is ideal for trace analysis where sensitivity is critical, for instance, in plasma or serum samples.[3][4] In splitless mode, the entire vaporized sample is transferred to the column, maximizing the analyte amount that reaches the detector.[4]

Q3: What is the optimal injector temperature for VFA analysis?

The injector temperature should be high enough to ensure the complete and rapid vaporization of the volatile fatty acids or their derivatives. A typical injector temperature range for VFA analysis is 220–250°C.[3] For some applications, temperatures as high as 250°C[5] or even 300°C have been reported.[6] However, it is crucial to avoid excessively high temperatures that could lead to the degradation of thermally labile compounds.[7]

Troubleshooting Guide

Problem 1: My chromatogram shows significant peak tailing for VFA peaks.

Peak tailing, an asymmetry where the peak slopes more on the right side, is a common problem in VFA analysis and can lead to inaccurate integration and reduced resolution.[8]

  • Possible Cause 1: Analyte Interaction with Active Sites: Free fatty acids are polar and can interact with active sites (e.g., exposed silanols) in the injector liner or on the GC column.[8]

    • Solution:

      • Derivatization: Convert the VFAs to their less polar methyl esters (FAMEs) to reduce interactions.[2][8]

      • Inert Liner: Use a deactivated or inert injector liner.

      • Specialized Column: Employ a GC column specifically designed for the analysis of acidic compounds, such as the Nukol™ column, which has an acidic character to improve peak shape.[9]

  • Possible Cause 2: Column Contamination: Non-volatile residues in your sample can accumulate on the column, leading to active sites and peak tailing.[8]

    • Solution:

      • Column Bake-out: Condition the column at a high temperature (within its specified limits) to remove contaminants.[7][10]

      • Column Trimming: If baking out is ineffective, trimming the first few centimeters of the column can remove the most contaminated section.[7]

  • Possible Cause 3: Improper Column Installation: A poorly cut or installed column can cause turbulence and peak distortion.[8][11]

    • Solution: Recut the column end to ensure a clean, square cut and reinstall it according to the manufacturer's instructions.[12]

Problem 2: I am observing poor resolution or overlapping peaks for my VFAs.

Poor resolution can make accurate quantification difficult.

  • Possible Cause 1: Inappropriate GC Column: The column's stationary phase may not be suitable for separating your specific VFAs.

    • Solution: For VFA analysis, polar stationary phases are generally recommended.[8] Highly polar cyanopropyl columns are often preferred for detailed separations.[8][13] A "Carbowax" type column is also a common standard for routine fatty acid analysis.[13]

  • Possible Cause 2: Suboptimal Temperature Program: The oven temperature program may not be optimized for the separation.

    • Solution: Adjust the initial oven temperature, ramp rate, and final hold time. A slower temperature ramp can often improve the separation of closely eluting peaks.

  • Possible Cause 3: Column Overloading: Injecting too much sample can lead to broad, fronting, or overlapping peaks.[10][11]

    • Solution:

      • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.[12]

      • Dilute Sample: Dilute the sample before injection.

      • Reduce Injection Volume: Decrease the volume of sample injected. A 1 µL injection is standard for many VFA analyses.[3]

Problem 3: I am seeing ghost peaks or carryover from previous injections.

Ghost peaks are peaks that appear in a chromatogram at unexpected retention times, often due to contamination from a previous injection.

  • Possible Cause 1: Contaminated Syringe: Residue from a previous, more concentrated sample can remain in the syringe.

    • Solution: Thoroughly clean the syringe with an appropriate solvent between injections.[7]

  • Possible Cause 2: Contaminated Inlet Liner: The injector liner can become a source of carryover.

    • Solution: Replace the inlet liner as part of routine maintenance.[7]

  • Possible Cause 3: Inadequate Bake-out: Some less volatile compounds from the previous sample may not have eluted from the column.

    • Solution: Increase the oven temperature at the end of the run (bake-out) and/or extend the run time to ensure all components have eluted.[7][12]

Data Presentation: GC Injection Parameter Comparison

ParameterSplit InjectionSplitless InjectionTypical Recommendation for VFA Analysis
Sample Concentration HighLow (Trace Levels)Use split for fecal/culture extracts, splitless for plasma/serum.[3]
Split Ratio e.g., 1:20 to 1:50Not ApplicableAdjust based on sample concentration to avoid column overload.[3]
Injector Temperature 220-250°C220-250°CEnsure complete vaporization of VFAs.[3]
Injection Volume Typically 1 µLTypically 1 µLA standard volume for many applications.[3]
Primary Use Case Quantitative analysis of major componentsTrace analysis, high sensitivity requiredDependent on the specific research application.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation of Fecal Samples for VFA Analysis

This protocol describes a general procedure for preparing fecal samples for VFA analysis by GC.

  • Homogenization: Homogenize a known weight of the fecal sample in a suitable solvent or buffer.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Filtration: Filter the supernatant through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter.[14] An alternative is ultrafiltration with a molecular-mass cutoff of 3000 Da.

  • Acidification: Acidify the sample to ensure all VFAs are in their free form. Orthophosphoric acid is commonly used for this purpose.[15]

  • Internal Standard: Add an internal standard, such as 2-ethylbutyric acid, for accurate quantification.[14][15]

  • Storage: If not analyzed immediately, samples can be frozen at -20°C.[15]

Protocol 2: Derivatization of VFAs to Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general guideline for the esterification of VFAs using boron trifluoride (BF₃) in methanol.

  • Sample Preparation: Place a known amount of the extracted and dried VFA sample into a screw-capped glass tube.[8]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.[8][16]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[8]

  • Cooling: Cool the tube to room temperature.[8]

  • Extraction: Add 1 mL of water and 1 mL of hexane to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[8]

  • Phase Separation: Centrifuge at a low speed to facilitate the separation of the layers.[8]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[8]

  • Drying: Add a small amount of anhydrous sodium sulfate to dry the extract. The sample is now ready for GC injection.[8]

Visualizations

VFA_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_gc GC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Feces, Plasma) Homogenize Homogenization Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Filter Filtration Centrifuge->Filter Acidify Acidification Filter->Acidify Derivatize Esterification to FAMEs Acidify->Derivatize Inject GC Injection (Split/Splitless) Acidify->Inject Direct Injection Extract Hexane Extraction Derivatize->Extract Extract->Inject Separate Column Separation Inject->Separate Detect FID/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for VFA analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause1 Active Sites in System? Start->Cause1 Cause2 Column Contaminated? Start->Cause2 Cause3 Improper Column Installation? Start->Cause3 Sol1a Derivatize to FAMEs Cause1->Sol1a Yes Sol1b Use Inert Liner/ Acidic Column Cause1->Sol1b Yes Sol2a Bake-out Column Cause2->Sol2a Yes Sol3 Recut and Reinstall Column Cause3->Sol3 Yes End Peak Shape Improved Sol1a->End Sol1b->End Sol2b Trim Column End Sol2a->Sol2b If ineffective Sol2b->End Sol3->End

Caption: Troubleshooting logic for peak tailing issues.

References

Overcoming poor retention of methylsuccinic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor retention of methylsuccinic acid in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why do I see poor or no retention of this compound on my standard C18 reversed-phase column?

This compound is a small, polar dicarboxylic acid. Standard reversed-phase columns, like C18, primarily retain analytes through hydrophobic interactions. Due to its polar nature, this compound has a very weak interaction with the non-polar stationary phase, causing it to elute at or near the column's void volume.[1][2][3] This issue is common for many highly polar organic acids.[4] Furthermore, using highly aqueous mobile phases required for polar analytes can lead to a phenomenon known as "phase collapse" on traditional C18 columns, drastically reducing retention over time.[2][5]

Q2: How can I increase the retention of this compound in reversed-phase HPLC?

To improve retention in reversed-phase mode, you can:

  • Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., pH below 3) will suppress the ionization of the carboxylic acid groups on this compound.[6] The neutral, protonated form of the acid is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[6]

  • Use a Polar-Embedded Column: These are modified reversed-phase columns (e.g., C18-A) designed to be compatible with 100% aqueous mobile phases, preventing phase collapse and providing better retention for polar compounds.[2]

  • Employ Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized this compound, increasing its hydrophobicity and retention on a reversed-phase column. However, these agents can be harsh on the column and are often incompatible with mass spectrometry (MS).[3]

Q3: Are there alternative chromatography modes to reversed-phase for analyzing this compound?

Yes, several alternative modes are highly effective for retaining polar compounds like this compound:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile).[7][8] Zwitterionic HILIC columns, in particular, have shown excellent performance in separating this compound from its isomers.[7][9]

  • Mixed-Mode Chromatography: This technique uses stationary phases with dual retention mechanisms, such as reversed-phase and anion-exchange.[1] This allows for the simultaneous retention of both non-polar and polar/charged analytes, significantly improving the retention of acidic compounds.[3][4]

  • Ion-Exchange Chromatography (IEC): Anion-exchange chromatography directly separates molecules based on their negative charge.[10][11] As a dicarboxylic acid, this compound is well-suited for this technique, which can provide strong retention and high selectivity.[12][13][14]

Q4: What is derivatization and can it help with my analysis?

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method.[15] For this compound, derivatization can be used to:

  • Increase Hydrophobicity: By reacting the carboxylic acid groups with a non-polar derivatizing agent, the resulting molecule will be much less polar and therefore strongly retained on a standard reversed-phase column.[16]

  • Enhance Detector Response: A derivatizing agent can add a chromophore or fluorophore to the analyte, significantly improving its detectability by UV-Visible or fluorescence detectors.[15] For mass spectrometry, it can improve ionization efficiency.[16][17]

Troubleshooting Guide: Poor Peak Shape & Retention Time Instability

Poor retention is often accompanied by other chromatographic issues. Use this guide to troubleshoot common problems.

Issue 1: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase (e.g., residual silanols).[5][18] This is common for acidic compounds.

  • Solution:

    • Lower the mobile phase pH with an acid modifier (e.g., formic acid, phosphoric acid) to suppress analyte ionization and silanol activity.[5][18]

    • Ensure the mobile phase buffer concentration is sufficient (typically 10-20 mM) to maintain a consistent pH.[19]

    • Consider using a column with a highly deactivated stationary phase or a polar-embedded phase.[2]

Issue 2: Peak Fronting or Splitting

  • Possible Cause: Sample overload (mass or volume) or a mismatch between the sample solvent and the mobile phase.[18][20] In HILIC, injecting a sample in a solvent stronger (i.e., with more water) than the mobile phase is a common cause of poor peak shape.[20]

  • Solution:

    • Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[20]

    • Ensure the sample solvent is as close in composition to the mobile phase as possible. Ideally, dissolve the sample in the initial mobile phase.[20]

    • Check for physical column damage, such as a void at the column inlet, which can distort the peak shape.[5][19]

Issue 3: Drifting or Unstable Retention Times

  • Possible Cause: Inadequate column equilibration, mobile phase instability, or temperature fluctuations.[21][22] HILIC columns, in particular, require long equilibration times.[20]

  • Solution:

    • Equilibrate the column with at least 20-30 column volumes of the initial mobile phase before the first injection and between gradient runs.[20]

    • Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[23]

    • Use a column oven to maintain a constant temperature, as retention can shift by 1-2% for every 1°C change.[21]

    • Verify that the mobile phase pH is stable and sufficiently buffered, as small pH shifts can cause significant changes in the retention of ionizable compounds like this compound.[24]

Data & Methodologies

Table 1: Comparison of HPLC Methods for this compound Retention
Method TypeColumnMobile PhaseRetention Time (min)Key AdvantageReference
HILIC ZIC®-HILIC (50 x 4.6 mm, 5 µm)Acetonitrile/100 mM Ammonium Acetate, pH 6.8 (75:25 v/v)~4.0Excellent separation from isomer succinic acid. MS-compatible.[7][9]
HILIC ACE 5 HILIC-B (150 x 4.6 mm)10 mM Ammonium Formate, pH 3.0 in Acetonitrile/Water (90:10 v/v)~12.0Good retention and separation from related organic acids.[25]
Reversed-Phase Polaris C18-A (4.6 x 250 mm, 5 µm)0.1% Phosphoric Acid in WaterNot specifiedRetains polar organic acids without phase collapse in highly aqueous mobile phase.[2]
Mixed-Mode Scherzo SM-C18Gradient with Acetonitrile and Water with Formic AcidIncreased vs. ODSCombines reversed-phase and ion-exchange for enhanced retention of polar acids.[4]

Experimental Protocols

Protocol 1: HILIC Method for this compound Analysis

This protocol is based on the separation of methylmalonic and succinic acids, which is directly applicable to this compound.[7][9]

  • Column: ZIC®-HILIC (Zwitterionic), 50 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a solution of 100 mM ammonium acetate in water and adjust the pH to 6.8. The final mobile phase is a mixture of Acetonitrile and this buffer in a 75:25 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

  • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) is suitable. For method development, UV detection at ~210 nm can be used.[9]

  • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

Protocol 2: Pre-Column Derivatization for LC-MS Analysis

This protocol enhances retention in reversed-phase chromatography and improves MS sensitivity. It is adapted from a method for general carboxylic acids.[16][17]

  • Reagents:

    • Derivatization Reagent: 10 mM 4-bromo-N-methylbenzylamine (4-BNMA) in Acetonitrile.

    • Activating Agent: 1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 90:10 Acetonitrile/Water.

  • Procedure:

    • To 15 µL of your aqueous sample/standard, add 50 µL of the 10 mM 4-BNMA solution.

    • Add 25 µL of the freshly prepared 1 M EDC solution.

    • Mix thoroughly and incubate the mixture at 60 °C for 45 minutes.

    • After incubation, dry the samples completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried derivatized sample in 200 µL of 50:50 Acetonitrile/Water for injection into the LC-MS system.

  • Analysis: The resulting derivative is significantly more hydrophobic and can be readily analyzed on a standard C18 column with a typical water/acetonitrile gradient.

Visualizations

Troubleshooting_Workflow cluster_rp Reversed-Phase Solutions cluster_alt Alternative Modes start Poor Retention of This compound q_mode Using Reversed-Phase (C18)? start->q_mode rp_yes Modify RP Method q_mode->rp_yes Yes rp_no Consider Alternative Modes q_mode->rp_no No opt_ph Lower Mobile Phase pH (e.g., pH < 3) rp_yes->opt_ph opt_col Use Polar-Embedded or Mixed-Mode Column rp_yes->opt_col opt_deriv Perform Chemical Derivatization rp_yes->opt_deriv alt_hilic HILIC (Hydrophilic Interaction) rp_no->alt_hilic alt_iex IEC (Anion-Exchange) rp_no->alt_iex Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis sample Aqueous Sample (15 µL) reagent Add Derivatization Reagent (4-BNMA, 50 µL) sample->reagent activator Add Activating Agent (EDC, 25 µL) reagent->activator incubate Incubate (60°C, 45 min) activator->incubate dry Dry Sample (Vacuum Concentrator) incubate->dry reconstitute Reconstitute (50:50 ACN/Water, 200 µL) dry->reconstitute inject Inject into RP-HPLC System reconstitute->inject

References

Preventing thermal decomposition of analytes in GC inlet

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of gas chromatography (GC) is ensuring the thermal integrity of analytes during their introduction into the system. The GC inlet is a high-temperature environment designed to rapidly vaporize the sample, but this same heat can cause thermally labile compounds to decompose before they even reach the analytical column. This degradation can lead to inaccurate quantification, incorrect identification, and the appearance of artifact peaks, compromising the quality and reliability of results.

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and prevent the thermal decomposition of analytes in the GC inlet.

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition in the GC inlet and what are the common signs?

A1: Thermal decomposition is the breakdown of analyte molecules due to high temperatures in the GC injection port. This process can be exacerbated by the presence of active sites (e.g., silanol groups, metallic impurities) within the inlet liner or on other surfaces that catalyze degradation reactions.[1][2][3]

Common signs that your analyte may be degrading include:

  • Loss of Analyte Response: The peak for your target compound is smaller than expected or completely absent.[4][5]

  • Poor Peak Shape: Peaks may appear broad, tailing, or split, which can occur if the analyte interacts with active sites or if degradation products co-elute.[4][6]

  • Appearance of New Peaks: You may observe new, sharp peaks in the chromatogram that correspond to the more stable, smaller molecules formed during decomposition.[3][7]

  • Poor Reproducibility: The peak areas or ratios are inconsistent between injections.[8]

Q2: What are the primary factors in the GC inlet that contribute to analyte degradation?

A2: Several factors within the inlet system can cause or contribute to thermal decomposition:

  • Excessive Inlet Temperature: The most direct cause. While high temperatures are needed to vaporize the sample, excessive heat can break chemical bonds in sensitive molecules.[1][9]

  • Active Surfaces: Catalytic decomposition can occur on active sites within the inlet. Sources of activity include the liner surface, glass wool packing, metal surfaces of the injector weldment, and the inlet seal.[3][8][9] Using deactivated (silanized) liners and seals is critical.[10][11]

  • Inlet Liner Choice: The liner's geometry and the presence or absence of packing material like glass wool can significantly impact decomposition. While wool can aid in vaporization and protect the column, it also increases the surface area for potential catalytic activity.[8][10]

  • Analyte Residence Time: The amount of time the analyte spends in the hot inlet directly influences the extent of degradation. Techniques like hot splitless injection have longer residence times than split injections, increasing the risk.[3][7][10]

Q3: What are the main strategies to prevent thermal decomposition?

A3: Preventing thermal decomposition involves a multi-faceted approach:

  • Optimize Inlet Temperature: Lower the temperature to the minimum required for efficient vaporization of the least volatile compound of interest.[1][7]

  • Use Inert Components: Always use high-quality, deactivated inlet liners and seals to minimize active sites.[10][11][12]

  • Select the Proper Liner: Choose a liner geometry and packing that is appropriate for your analyte. For highly sensitive compounds, a liner without glass wool may be preferable.[9][10]

  • Choose a Gentle Injection Technique: For extremely labile compounds, consider "cold" injection techniques like Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection, which introduce the sample at a lower temperature before heating.[1][13][14]

  • Consider Derivatization: If other methods fail, chemically modifying the analyte to create a more volatile and thermally stable derivative can be a powerful solution.[1][15]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues related to analyte degradation in the GC inlet.

Problem: Peak for a known thermally labile compound is small, tailing, or missing.

Below is a troubleshooting workflow to diagnose and solve the issue. Start with Step 1 and proceed sequentially.

start Problem: Analyte Degradation (Poor Peak Shape / Lost Signal) step1 Step 1: Optimize Inlet Temperature Lower temp in 20-25°C increments. Is response/shape improved? start->step1 step2 Step 2: Evaluate Inlet Liner Is it new and deactivated? Try a liner without wool. step1->step2 No end_node Solution: Improved Peak Shape and Analyte Response step1->end_node Yes step3 Step 3: Change Injection Technique Can you use PTV or Cool On-Column? Increase split flow to reduce residence time. step2->step3 No step2->end_node Yes step4 Step 4: Perform Inlet Maintenance Replace septum and gold seal. Trim GC column inlet. step3->step4 No step3->end_node Yes step5 Step 5: Consider Derivatization Can analyte be made more stable? step4->step5 No step4->end_node Yes step5->end_node Yes

Caption: Troubleshooting workflow for analyte degradation in the GC inlet.

Q4: How do I properly optimize the GC inlet temperature?

A4: The ideal inlet temperature is a compromise between efficient vaporization of high-boiling point compounds and the degradation of thermally labile ones.[16] A universal starting point is often 250°C.[9][16] To find the optimal temperature for your specific method, you should perform an empirical test.

See the detailed experimental protocol below for a step-by-step guide. The key is to inject a standard containing both your most sensitive analyte and your least volatile analyte at various temperatures and observe the results.[9]

ParameterRecommendationRationale
Starting Temperature 250°CA good general-purpose temperature for a wide range of compounds.[9][16]
Adjustment Increment Decrease/increase by 20-25°CAllows for systematic evaluation without being overly time-consuming.[1]
Monitoring - Labile Analyte Look for an increase in peak area as temperature is lowered.Indicates that less of the analyte is degrading at lower temperatures.[7]
Monitoring - High-Boiling Analyte Look for an increase in peak area as temperature is raised.Ensures the temperature is high enough for complete and efficient vaporization.[16]
Q5: Which inlet liner should I choose for thermally sensitive compounds?

A5: The choice of liner is critical. For thermally labile compounds, the primary requirement is inertness.

  • Deactivation: Always use a liner that has been deactivated (silanized).[10][11] This process covers active silanol groups on the glass surface, preventing them from interacting with and degrading your analytes.[8]

  • Glass Wool: The use of glass wool is a trade-off. It promotes sample mixing and vaporization and traps non-volatile residues, protecting the column.[8] However, it also dramatically increases the surface area and can be a source of activity if not properly deactivated.[8][10] For extremely sensitive compounds like certain pesticides (e.g., Endrin, DDT), a liner without wool or one with wool positioned away from the needle injection zone is often recommended.[10]

  • Geometry: A liner with a taper at the bottom can help focus the sample onto the column head and reduce contact with the metal inlet seal.[10]

Liner FeatureProConBest For
Deactivated Surface Minimizes analyte interaction and degradation.[11]NoneAll thermally labile compounds.
With Glass Wool Aids vaporization, improves reproducibility, traps non-volatiles.[8]Can be a source of catalytic activity, causing degradation.[8]General use, complex matrices, high-boiling analytes.
Without Glass Wool Reduces surface area and potential for active sites.[10]May lead to poorer vaporization and reproducibility.Very sensitive or reactive compounds (e.g., DDT, Endrin).[10]
Tapered Bottom Helps guide sample to the column, minimizes contact with metal seal.[10]NoneGeneral improvement for most applications.
Q6: When should I use alternative injection techniques like PTV or Cool On-Column?

A6: Standard split/splitless injection occurs in a continuously hot inlet, which can be too harsh for highly sensitive molecules due to the prolonged exposure to heat and active surfaces.[1] If optimizing temperature and liner selection does not solve the degradation problem, you should consider a "cold" injection technique.

start Is your analyte thermally labile? split_splitless Standard Split/Splitless - Optimize Temp & Liner start->split_splitless No ptv Programmed Temperature Vaporization (PTV) - Good for large volumes - Reduces degradation start->ptv Yes concentration Is it trace-level analysis? split_splitless->concentration coc Cool On-Column (COC) - Most gentle technique - Eliminates inlet degradation ptv->coc Degradation still occurs split Split Injection concentration->split No splitless Splitless Injection concentration->splitless Yes

Caption: Decision logic for selecting a GC injection technique.

  • Programmed Temperature Vaporization (PTV): The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures, significantly reducing degradation. It is also suitable for large-volume injections.[13][14][15]

  • Cool On-Column (COC): This is the most gentle injection technique. The sample is injected directly into the column at a low oven temperature without any heated vaporization step in an inlet.[13][17] This method virtually eliminates the possibility of thermal degradation in the inlet and is ideal for the most sensitive compounds.[14]

Experimental Protocols

Protocol: Optimizing Inlet Temperature to Minimize Thermal Decomposition

This protocol provides a systematic method to determine the ideal inlet temperature that maximizes the transfer of target analytes while minimizing thermal degradation.

Objective: To empirically find the lowest possible inlet temperature that allows for efficient vaporization of all analytes of interest without causing significant degradation of thermally labile compounds.

Materials:

  • GC system with the column of choice installed

  • A new, deactivated GC inlet liner and septum[2]

  • A standard solution containing your most thermally sensitive analyte, your highest-boiling analyte, and an internal standard (if applicable)

Methodology:

  • Initial GC Setup:

    • Install the new, deactivated liner and septum.[2]

    • Set the initial inlet temperature to a conservative value (e.g., 200°C or 220°C).[2]

    • Set up a standard oven temperature program suitable for the elution of all target compounds.

    • Use a constant carrier gas flow rate (e.g., Helium at 1.0-1.5 mL/min).[2]

  • Temperature Series Injections:

    • Perform three replicate injections of the standard solution at the initial inlet temperature.

    • Increase the inlet temperature in 20°C or 25°C increments (e.g., 220°C, 240°C, 260°C, 280°C, 300°C).[1][2][9]

    • At each temperature setting, perform at least three replicate injections to ensure reproducibility.[2]

  • Data Analysis and Evaluation:

    • For each temperature, calculate the average peak area for your thermally labile analyte, your high-boiling analyte, and any degradation products observed.

    • Plot the average peak area of each compound against the inlet temperature.[9]

    • For the high-boiling analyte: The peak area should increase with temperature and then plateau. The start of the plateau is the minimum temperature for efficient vaporization.[16]

    • For the thermally labile analyte: The peak area may increase initially but will then decrease at higher temperatures as degradation becomes more pronounced.[9][16]

    • For degradation products: The peak areas for these will increase at higher temperatures.

  • Optimization:

    • Select the inlet temperature that provides the highest response for the thermally labile analyte without significantly compromising the response of the high-boiling analyte.[16] This often represents the best compromise for the overall analysis.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of organic acids by Gas Chromatography (GC). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC analysis of organic acids challenging?

Organic acids are often high-polarity and low-volatility compounds due to the presence of carboxyl groups, which can form strong intermolecular hydrogen bonds.[1] This makes them unsuitable for direct GC analysis, where analytes must be volatile and thermally stable.[2] Direct injection can lead to several problems, including poor peak shape (severe tailing), low response, and irreversible adsorption onto the GC column or inlet.

Q2: What is derivatization and why is it necessary for organic acid analysis?

Derivatization is a chemical reaction that converts an analyte into a more volatile and thermally stable product, making it suitable for GC analysis.[3][4] For organic acids, this process replaces the active hydrogen in the carboxyl group with another group, which reduces polarity and prevents hydrogen bonding.[1][4] This critical step leads to improved peak shape, better separation, and increased sensitivity.[5] The most common derivatization methods for organic acids are silylation and alkylation.[1][4]

Q3: What are the most common derivatization reagents for organic acids?

Silylation and alkylation are the two most widely used methods. Silylation involves replacing active hydrogens with a trimethylsilyl (TMS) group, while alkylation typically involves forming methyl esters.[1][4] The choice of reagent depends on the specific organic acids being analyzed and the sample matrix.

Method Common Reagents Reaction & Conditions Advantages Disadvantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (Trimethylchlorosilane) catalyst; MSTFA (N-methyl-N-(trimethylsilyl) trifluoroacetamide)Replaces active hydrogens with a TMS group. Typically requires heating (e.g., 70-75°C) for a set time (e.g., 30-60 min) to ensure complete reaction.[5][6]Most universal method, versatile for many functional groups, produces volatile derivatives.[1]Derivatives can be sensitive to moisture; may not be stable for all organic acids.[7]
Alkylation Methanol with catalysts like BF3 or AcCl; Methyl Chloroformate (MCF)Forms esters (commonly methyl esters) from carboxylic acids.[1][4] MCF derivatization is instantaneous and does not require heating.[7]Derivatives are generally more stable than silylated counterparts.[4][7] MCF method is rapid and cost-effective.[7]Can be less comprehensive than silylation for samples containing other metabolite classes like sugars.

Q4: How do I select the right GC column for derivatized organic acids?

The fundamental principle of column selection is "like dissolves like," meaning the polarity of the stationary phase should match the polarity of the analytes.[8][9] Since derivatized organic acids are less polar than their parent forms but still retain some polarity, mid-polar to polar stationary phases are generally recommended.

GC_Column_Selection cluster_input Start: Define Analysis Needs cluster_process Decision Process cluster_output Column Recommendation Analyte Identify Target Organic Acids (e.g., short-chain, aromatic) Derivatization Derivatization Required? Analyte->Derivatization Most organic acids are polar & non-volatile Polarity What is the analyte polarity post-derivatization? Derivatization->Polarity Yes (Silylation/Alkylation) Reduces polarity PolarColumn High-Polarity Column (e.g., WAX, FFAP) Excellent for polar analytes Polarity->PolarColumn Still highly polar (e.g., Free Fatty Acids) MidPolarColumn Mid-Polarity Column (e.g., 6% Cyanopropylphenyl) Good for general purpose Polarity->MidPolarColumn Moderately polar (General TMS derivatives) NonPolarColumn Non-Polar Column (e.g., 5% Phenyl Polysiloxane) Less common for organic acids Polarity->NonPolarColumn Significantly less polar

Stationary Phase Type Example Phases Polarity Key Characteristics & Applications Max Temp (°C)
Polyethylene Glycol (PEG) WAX, FFAP (Free Fatty Acid Phase)High-PolarIdeal for underivatized low molecular weight organic acids and fatty acid methyl esters (FAMEs).[10][11][12] FFAP phases are specifically designed for free acids.[12]~250-280
Cyanopropylphenyl Polysiloxane 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane (e.g., DB-624)Intermediate-PolarExcellent general-purpose columns for a wide range of derivatized organic acids.[13] Offers good separation for complex mixtures.~300
Phenyl Polysiloxane 5% Phenyl - 95% Dimethylpolysiloxane (e.g., DB-5)Low-PolarCan be used for well-derivatized, less polar organic acids. Elution order generally follows boiling points.[9]~320-340

Experimental Protocols

Protocol 1: Sample Derivatization via Silylation (General)

This protocol provides a general guideline for the silylation of organic acids using BSTFA. Optimization of temperature and time may be required for specific analytes.[6]

  • Sample Preparation: Pipette a known volume of your organic acid extract into a GC vial. Ensure the sample is completely dry, as moisture will consume the derivatization reagent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add the silylation reagent. A common choice is a mixture of BSTFA with 1% TMCS as a catalyst. For example, add 100 µL of the reagent to the dried sample.

  • Reaction: Tightly cap the vial and heat it to promote the reaction. A typical condition is heating at 70°C for 40-60 minutes.[5]

  • Cooling: Allow the vial to cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Typical GC-MS Method Parameters

These are starting parameters and should be optimized for your specific application and column.

Parameter Setting Rationale
GC Column e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common mid-polarity column suitable for a wide range of derivatized organic acids.
Carrier Gas HeliumInert gas standard for GC-MS.
Inlet Mode Split (e.g., 20:1) or SplitlessSplit mode is for concentrated samples; splitless is for trace analysis.
Inlet Temp 250 - 280°CEnsures rapid vaporization of derivatized analytes.[3]
Oven Program Initial: 70°C (hold 2 min)A low starting temperature helps focus analytes at the head of the column.
Ramp 1: 3°C/min to 200°CA slow ramp is crucial for separating closely eluting compounds.[14]
Ramp 2: 20°C/min to 320°C (hold 10 min)A faster ramp clears high-boiling compounds quickly after key analytes have eluted.[14]
MS Transfer Line 280°CPrevents condensation of analytes before they reach the ion source.[14]
Ion Source Temp 220 - 230°CStandard temperature for electron impact (EI) ionization.[14]
Mass Scan Range 50 - 550 amuCaptures the fragment ions of most common derivatized organic acids.[3]

Troubleshooting Guide

Problem: My organic acid peaks are broad or tailing.

Poor peak shape is a common issue that can compromise resolution and quantification. It often points to activity in the system or an unoptimized method.

Peak_Tailing_Troubleshooting cluster_problem Symptom cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Broadening or Tailing) Cause1 Incomplete Derivatization Problem->Cause1 Cause2 Active Sites in System Problem->Cause2 Cause3 Column Overload Problem->Cause3 Cause4 Column Contamination/ Aging Problem->Cause4 Solution1 Optimize reaction time/ temperature. Ensure sample is dry. Cause1->Solution1 Solution2 Use a deactivated inlet liner. Check for system leaks. Cause2->Solution2 Solution3 Dilute sample or increase split ratio. Cause3->Solution3 Solution4 Trim column inlet (15-30 cm). Bake out column. Replace column if necessary. Cause4->Solution4

  • Cause 1: Incomplete Derivatization: If the organic acids are not fully derivatized, the remaining polar carboxyl groups will interact strongly with the system, causing tailing.

    • Solution: Review and optimize your derivatization protocol.[15] Ensure the sample is completely dry before adding reagents. Increase the reaction temperature or time and re-analyze.[6]

  • Cause 2: Active Sites in the GC System: Active sites, such as free silanol groups in the inlet liner or on the column, can interact with polar analytes.

    • Solution: Use a deactivated inlet liner.[16] Regularly replace the septum and liner, as these are common sources of activity and contamination.[15]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.

    • Solution: Dilute your sample or increase the split ratio in your injection method.[17]

  • Cause 4: Column Contamination or Aging: Accumulation of non-volatile residues at the front of the column can create active sites and degrade performance.[16]

    • Solution: Trim the first 15-30 cm from the inlet side of the column. If performance does not improve, consider a high-temperature bakeout (do not exceed the column's maximum temperature limit).[16] If the column is old, it may need to be replaced.[18]

Problem: I am seeing unexpected "ghost" peaks in my chromatogram.

Ghost peaks are extraneous peaks that are not from your sample analytes.

  • Cause 1: Contaminated Reagents or Solvents: Impurities in your derivatization reagents, solvents, or carrier gas can appear as peaks in your chromatogram.

    • Solution: Always use high-purity, chromatography-grade reagents and solvents.[15] Run a "reagent blank" by performing the entire sample preparation and analysis procedure without the sample to see if the ghost peaks are present.[15] Ensure your carrier gas is pure and that oxygen/moisture traps are functioning correctly.[16]

  • Cause 2: Septum Bleed or Liner Contamination: The injector septum can shed silicone particles, and the liner can accumulate non-volatile residues from previous injections.

    • Solution: Replace the septum and inlet liner regularly.[15] Using high-quality, low-bleed septa can minimize this issue.

  • Cause 3: Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Run one or more solvent blanks between sample injections to wash the syringe and injection port. Ensure your syringe wash protocol is adequate.

Problem: My baseline is noisy or drifting.

An unstable baseline can interfere with the detection and integration of small peaks.

  • Cause 1: Column Bleed: At high temperatures, the stationary phase can begin to degrade and elute from the column, causing a rising baseline.

    • Solution: Ensure you are not exceeding the column's maximum operating temperature.[16] Properly condition new columns according to the manufacturer's instructions to remove residual manufacturing impurities.[16] If the column is old, it may be permanently damaged and need replacement.

  • Cause 2: System Contamination: Contamination in the carrier gas line, injector, or detector can cause a noisy or drifting baseline.

    • Solution: Check for leaks in the system, as oxygen can accelerate column degradation.[18] Ensure high-purity carrier gas is used and that gas traps are installed and working.[16] The detector may also need cleaning as per the instrument manufacturer's guide.

  • Cause 3: Detector Issues: The detector may not be properly equilibrated or could be contaminated.

    • Solution: Allow sufficient time for the detector to equilibrate after turning on the instrument.[19] If the baseline drift is consistently downward, it may indicate contaminants are being baked out of the detector.[19]

References

Technical Support Center: Gas Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape in your GC analysis. The content is tailored for researchers, scientists, and drug development professionals.

General Troubleshooting & FAQs

Q1: My chromatogram shows poor peak shape. Where should I start troubleshooting?

A good starting point is a systematic evaluation of the entire GC system, from sample injection to data acquisition. Poor peak shape is often linked to issues in the inlet, the column, or the chromatographic conditions. A common recommendation is to first perform routine maintenance on the inlet, such as replacing the septum and liner, as this is a frequent source of problems.[1][2] If the issue persists, investigating the column's installation and health is the next logical step.[1]

Q2: How often should I perform inlet maintenance?

Preventative maintenance schedules are highly dependent on the number of samples and the cleanliness of your sample matrix. For labs running particularly dirty samples, maintenance might be required daily, whereas for cleaner applications like headspace GC, it could be as infrequent as once a year.[3] It is recommended to establish a preventative maintenance schedule based on your specific application to avoid unexpected downtime.[3] As a general guideline, consider the replacement schedule in the table below.

ComponentTypical Replacement FrequencyRationale
Inlet Septum Daily to WeeklyPrevents leaks and contamination from septum coring.[4][5]
Inlet Liner WeeklyA dirty liner can be a source of active sites causing peak tailing or ghost peaks.[6]
Liner O-rings With every liner changeO-rings can deform and become brittle over time, causing leaks.[4]
Inlet Seal Monthly*A contaminated or scratched seal can lead to peak shape issues and poor reproducibility.[4][5]

Table 1: Recommended GC Inlet Maintenance Schedule. Note: Frequency should be adjusted based on sample matrix cleanliness and instrument usage.[3][5]

Peak Tailing

Peak tailing is observed as an asymmetry in the peak where the back half is wider than the front half. This can compromise resolution and affect the accuracy of quantification.[1][7]

Q3: What are the primary causes of peak tailing?

Peak tailing typically results from either chemical interactions (adsorption) or physical disruptions in the flow path.[8] If all peaks in the chromatogram are tailing, the cause is more likely to be physical, such as improper column installation.[7] If only specific, typically polar, analytes are tailing, the cause is more likely chemical.[8]

Common Causes:

  • Active Sites: Unwanted chemical interactions can occur on surfaces within the inlet liner, at the head of the column, or in the detector.[1] This is a common issue for polar or ionogenic compounds.[7]

  • Column Contamination/Degradation: Accumulation of non-volatile sample matrix or degradation of the stationary phase can create active sites.[7]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create "dead volume" and disrupt the sample flow path.[7][8]

  • Sub-optimal Method Parameters: An inlet temperature that is too low can cause slow sample vaporization, while a column temperature that is too low can also contribute to tailing.[1][6]

Troubleshooting Workflow: Peak Tailing

The following workflow provides a systematic approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed check_scope Are ALL peaks tailing or only specific peaks? start->check_scope physical_issue Physical Issue Likely (Flow Path Disruption) check_scope->physical_issue All Peaks chemical_issue Chemical Issue Likely (Adsorption) check_scope->chemical_issue Specific Peaks check_install 1. Check Column Installation (Position & Cut Quality) physical_issue->check_install inlet_maintenance 1. Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical_issue->inlet_maintenance remake_connection 2. Remake Connections (Minimize Dead Volume) check_install->remake_connection resolved Problem Resolved remake_connection->resolved trim_column 2. Trim Column Inlet (Remove 10-20 cm) inlet_maintenance->trim_column check_parameters 3. Review Method Parameters (Inlet/Oven Temperature) trim_column->check_parameters replace_column 4. Evaluate Column Health (Replace if Degraded) check_parameters->replace_column replace_column->resolved G start Peak Fronting Observed check_overload Is Column Overload Likely? start->check_overload reduce_amount 1. Reduce Analyte Mass check_overload->reduce_amount Yes other_issues Other Potential Causes check_overload->other_issues No how_to_reduce Decrease Injection Volume Dilute Sample Increase Split Ratio reduce_amount->how_to_reduce increase_capacity 2. Increase Column Capacity reduce_amount->increase_capacity how_to_increase Use Thicker Film Column Use Wider ID Column increase_capacity->how_to_increase resolved Problem Resolved increase_capacity->resolved check_install Check Column Installation other_issues->check_install check_solvent Check for Solvent Mismatch (Reverse Solvent Effect) check_install->check_solvent check_solvent->resolved G start Split Peaks Observed check_install 1. Check Column Installation (Correct Depth, Clean Cut) start->check_install check_inlet 2. Inspect Inlet check_install->check_inlet inlet_details Use Correct Liner (e.g., with wool) Perform Inlet Maintenance check_inlet->inlet_details check_solvent 3. Evaluate Solvents check_inlet->check_solvent solvent_details Ensure Solvent/Phase Polarity Match Use a Single Dilution Solvent check_solvent->solvent_details check_focus 4. Check Focusing (Splitless) check_solvent->check_focus focus_details Optimize Initial Oven Temperature check_focus->focus_details resolved Problem Resolved check_focus->resolved

References

Validation & Comparative

Navigating the Analytical Landscape for Methylsuccinic Acid: A Comparative Guide to Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of methylsuccinic acid, a key biomarker in several metabolic disorders. While enzymatic assays offer simplicity for some analytes, the gold standards for this compound—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—provide superior accuracy and specificity. This guide delves into the experimental data supporting these techniques, offering a clear rationale for method selection.

The Prevailing Methodologies: GC-MS and LC-MS/MS

Current research and clinical diagnostics predominantly rely on chromatographic techniques coupled with mass spectrometry for the precise quantification of this compound. These methods offer high sensitivity and the ability to resolve this compound from structurally similar isomers, a critical requirement for accurate diagnosis and research.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a long-standing and robust method for the analysis of organic acids. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained popularity due to its high throughput, specificity, and reduced need for sample derivatization.

A study comparing a newly developed LC-MS/MS assay with a traditional GC-MS method for the related compound methylmalonic acid demonstrated a strong correlation between the two techniques (r=0.92, p<0.001).[1] While this study focused on methylmalonic acid, the principles of detection and separation are highly relevant to this compound. The LC-MS/MS method also showed a slightly better correlation with other markers of vitamin B12 status.[1] Furthermore, LC-MS/MS methods offer significant advantages in terms of reduced analysis time and cost-effectiveness.[1]

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and related dicarboxylic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography, followed by detection and quantification by mass spectrometry.Separation of analytes in the liquid phase by chromatography, followed by detection and quantification by tandem mass spectrometry.
Sample Preparation Typically requires derivatization to increase volatility.Often requires minimal sample preparation, though derivatization can sometimes be used to improve ionization.
Specificity High, but may have challenges in resolving isomers with similar retention times and mass spectra.Very high, with the ability to differentiate isomers based on fragmentation patterns (MS/MS).
Sensitivity High, with detection limits typically in the low micromolar to nanomolar range.Very high, with quantitative ranges reported from 5 ng/mL to 400 ng/mL in plasma for this compound.[2]
Throughput Lower, due to longer run times and more extensive sample preparation.Higher, with faster analysis times allowing for the processing of more samples.
Precision Good, with reported intra- and inter-run imprecisions typically below 10%.Excellent, with intra-assay coefficients of variation (CV) less than 5.2% and inter-assay CVs less than 8.7% for related analytes.[3]
Accuracy High, often used as a reference method.Excellent, with mean spiked recoveries reported between 92.40% and 105.95% for related analytes.[4]

The Question of an Enzymatic Assay for this compound

While enzymatic assays are valued for their simplicity and speed in clinical chemistry, a direct and widely adopted enzymatic assay for the quantitative measurement of this compound is not prominently described in the scientific literature.

Enzymatic assays exist for structurally related dicarboxylic acids, such as succinic acid. These assays typically involve a series of coupled enzymatic reactions that result in a measurable change in absorbance or fluorescence. For example, a common succinic acid assay utilizes succinyl-CoA synthetase, pyruvate kinase, and lactate dehydrogenase to link the conversion of succinate to the oxidation of NADH, which can be monitored spectrophotometrically.

However, the specificity of the enzymes used in these assays is crucial. The enzymes in the succinic acid assay are specific for succinate and are unlikely to react with this compound, thus preventing its direct measurement. While it is theoretically possible to develop an enzyme-based assay for this compound, the lack of a specific enzyme that recognizes it as a substrate has limited the availability of such a method.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a generalized representation based on established methods for organic acid analysis.

1. Sample Preparation:

  • To 100 µL of plasma or urine, add an internal standard solution (e.g., isotopically labeled this compound).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase concentration over several minutes to separate the analytes.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

GC-MS Method for this compound Quantification

This protocol outlines a typical procedure for organic acid analysis by GC-MS.

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma or urine, add an internal standard (e.g., a non-endogenous dicarboxylic acid).

  • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Evaporate the solvent to dryness.

  • Derivatize the sample to make the organic acids volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This involves heating the sample with the derivatizing agent.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized organic acids, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI).

    • Detection: Scan mode can be used for identification, while selected ion monitoring (SIM) is used for quantification of specific fragment ions of the derivatized this compound.

Visualizing the Analytical Workflow

To illustrate the steps involved in the primary analytical methods, the following diagrams depict the experimental workflows.

cluster_LCMSMS LC-MS/MS Workflow A Sample Collection (Plasma/Urine) B Internal Standard Spiking A->B C Protein Precipitation (Acetonitrile) B->C D Evaporation C->D E Reconstitution D->E F LC Separation E->F G MS/MS Detection F->G H Data Analysis G->H

Caption: Workflow for this compound measurement by LC-MS/MS.

cluster_GCMS GC-MS Workflow I Sample Collection (Plasma/Urine) J Extraction of Organic Acids I->J K Derivatization (e.g., Silylation) J->K L GC Separation K->L M MS Detection L->M N Data Analysis M->N

Caption: Workflow for this compound measurement by GC-MS.

Conclusion

For the accurate and reliable quantification of this compound, LC-MS/MS and GC-MS are the methods of choice. LC-MS/MS, in particular, offers a combination of high specificity, sensitivity, and throughput that is well-suited for both clinical diagnostics and large-scale research studies. While enzymatic assays provide a convenient platform for many clinical analytes, the lack of a specific enzyme for this compound currently limits their application for this particular metabolite. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the generation of high-quality, reproducible data in the study of metabolic pathways and diseases.

References

Comparative Analysis of Methylsuccinic Acid Isomers in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of methylsuccinic acid isomers, focusing on their significance, metabolic pathways, and analytical quantification in biological samples. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction

This compound, a dicarboxylic acid, exists as two positional isomers: 2-methylsuccinic acid and 3-methylsuccinic acid. These isomers, particularly 2-methylsuccinic acid, have garnered significant attention in clinical research as potential biomarkers for various inborn errors of metabolism. Understanding the distinct biological roles and accurately quantifying the levels of these isomers in biological matrices are crucial for diagnostics and for advancing our understanding of metabolic pathways.

Biological Significance and Metabolic Pathways

2-Methylsuccinic acid is a normal, albeit minor, metabolite found in human fluids.[1][2][3] Its metabolic pathway is closely linked to the catabolism of the branched-chain amino acid isoleucine.[1][2][3] Elevated levels of 2-methylsuccinic acid in urine and plasma are a key biochemical feature of several inherited metabolic disorders.[1][2][3]

Key Associated Disorders with Elevated 2-Methylsuccinic Acid:

  • Ethylmalonic Encephalopathy: A rare, severe autosomal recessive disorder characterized by neurological impairment, vascular issues, and chronic diarrhea. Elevated 2-methylsuccinic acid, along with ethylmalonic acid, is a hallmark of this condition.[1][2][3]

  • Isovaleric Acidemia: An inborn error of leucine metabolism where elevated levels of 2-methylsuccinic acid can also be observed.[2]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A fatty acid oxidation disorder where 2-methylsuccinic acid may be elevated.[2]

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: Another fatty acid oxidation disorder associated with increased 2-methylsuccinic acid levels.

The biological significance and metabolic pathways of 3-methylsuccinic acid are less well-characterized in mammalian systems. Further research is required to elucidate its specific roles and metabolic origins.

Metabolic Pathway of 2-Methylsuccinic Acid

The accumulation of 2-methylsuccinic acid in certain metabolic disorders is primarily due to a bottleneck in the isoleucine catabolism pathway. A simplified representation of this pathway is illustrated below.

Metabolic Pathway of 2-Methylsuccinic Acid Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Tiglyl_CoA Tiglyl-CoA alpha_Keto_beta_methylvalerate->Tiglyl_CoA Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Two_Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA Two_Methylsuccinyl_CoA 2-Methylsuccinyl-CoA Propionyl_CoA->Two_Methylsuccinyl_CoA Metabolic_Block Metabolic Block (e.g., ETHE1 deficiency) Propionyl_CoA->Metabolic_Block TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Two_Methylsuccinic_Acid 2-Methylsuccinic Acid Two_Methylsuccinyl_CoA->Two_Methylsuccinic_Acid Metabolic_Block->Two_Methylsuccinic_Acid

Metabolic origin of 2-methylsuccinic acid from isoleucine.

Quantitative Analysis in Biological Samples

The quantification of this compound isomers in biological fluids such as plasma and urine is essential for the diagnosis and monitoring of associated metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.

Comparative Data

While comprehensive data comparing the levels of both 2- and 3-methylsuccinic acid isomers are scarce, the following table summarizes the reported quantitative ranges for total this compound (isomers not distinguished) in human plasma and urine.

AnalyteMatrixConditionConcentration RangeReference
This compoundPlasmaGeneral Population5 - 400 ng/mL[2]
This compoundUrineGeneral Population100 - 5000 ng/mL[2]
2-Methylsuccinic AcidUrineHealthy Children3.7 - 36 nmol/mg Creatinine[3]
This compoundUrineHealthy Adults0.1 - 2.2 mmol/mol creatinine[3]

Note: The conversion of units may be necessary for direct comparison, and values can vary depending on the analytical method, population, and individual metabolic state. The lack of specific data for 3-methylsuccinic acid highlights a critical area for future research.

Experimental Protocols

A robust and reliable analytical method is paramount for the accurate quantification of this compound isomers. The following provides a general workflow for the analysis of these compounds in biological samples by LC-MS/MS.

Experimental Workflow for this compound Isomer Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection (Plasma or Urine) Internal_Standard Addition of Internal Standard (e.g., ¹³C-labeled this compound) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Internal_Standard->Protein_Precipitation Derivatization Derivatization (optional) (e.g., with n-butanol) Protein_Precipitation->Derivatization Chiral_LC Chiral Liquid Chromatography (for enantiomeric separation) Derivatization->Chiral_LC Tandem_MS Tandem Mass Spectrometry (MRM mode) Chiral_LC->Tandem_MS Peak_Integration Peak Integration and Quantification Tandem_MS->Peak_Integration Data_Normalization Data Normalization (to internal standard and creatinine for urine) Peak_Integration->Data_Normalization Statistical_Analysis Statistical Analysis Data_Normalization->Statistical_Analysis

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Methylsuccinic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of methylsuccinic acid, a key biomarker in various metabolic pathways, is paramount. This guide provides an objective comparison of the two primary analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for this compound analysis. It further outlines a framework for inter-laboratory cross-validation to ensure data consistency across different research sites.

Comparative Analysis of Analytical Platforms

The choice of analytical methodology for this compound quantification can significantly impact the reliability and comparability of experimental data. Below is a summary of the performance characteristics of GC-MS and LC-MS/MS based on available validation data.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.998[1]> 0.99
Limit of Detection (LOD) Method dependent, generally in the low µg/mL to ng/mL range.[1] One study on organic acids reported a detection limit range of 3 to 272 ng/mL for aliphatic acids.A study on serum organic acids reported a Lower Limit of Detection (LLOD) of 0.50 µM.[2]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range.[1]A quantitative range of 5-400 ng/mL in plasma and 100-5000 ng/mL in urine has been reported.[3]
Accuracy/Recovery 80.23–115.41%.[1] A study on organic acids reported recoveries between 100% and 111% for aliphatic acids.Within 15% of the nominal value.[2] A study reported maximum errors of 14.1% at 5 µM and 7.5% at 25 µM.[2]
Precision (RSD) Intra-day: ≤ 12.03%.[1]Simultaneous reproducibility (intra-day): 10.4% CV. Inter-day reproducibility: 5.7% CV.[2]
Derivatization Typically required (e.g., silylation) to increase volatility.[1]Can be analyzed directly, but derivatization can enhance sensitivity.[3]
Sample Throughput Generally lower due to longer run times and sample preparation.[1]Higher throughput is achievable with faster chromatography.[1]
Matrix Effects Less susceptible to ion suppression/enhancement.[1]Can be prone to matrix effects, requiring careful validation.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically requires derivatization to make the analyte volatile.

  • Sample Preparation (e.g., Urine):

    • An internal standard is added to the urine sample.

    • Organic acids are extracted from the aqueous sample using a suitable organic solvent (e.g., ethyl acetate) under acidic conditions.

    • The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried extract is reconstituted in a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • The mixture is heated to ensure complete conversion of this compound to its volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5MS (or equivalent), is commonly used.

    • Oven Program: A temperature gradient is employed to separate the analytes. For example, starting at 70°C and ramping up to 320°C.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • MS Detection: Electron Ionization (EI) is used, and the mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and may or may not require derivatization.

  • Sample Preparation (e.g., Plasma/Serum):

    • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is transferred for analysis, sometimes with a dilution step.

    • An internal standard is added prior to precipitation.

  • Derivatization (Optional but can improve sensitivity):

    • Derivatization can be performed to improve ionization efficiency and chromatographic retention. For example, derivatization with 3-Nitrophenylhydrazine (3-NPH) has been used for organic acids.[2]

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an acid like formic acid to improve peak shape, is typically used.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • MS/MS Detection:

      • Ionization: Electrospray Ionization (ESI), usually in negative ion mode for acidic compounds.

      • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Framework for Inter-Laboratory Cross-Validation

To ensure that data generated from different laboratories are comparable, a cross-validation study is essential. The following workflow outlines the key steps in this process.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Acceptance Criteria (e.g., ±20% deviation) B Select Validated Methods (Primary and Comparator Labs) A->B C Prepare & Distribute Sample Sets (QCs and Blinded Incurred Samples) B->C D Lab A (Primary) Analyzes Samples C->D E Lab B (Comparator) Analyzes Samples C->E F Statistical Comparison of Results (e.g., Bland-Altman plot, % bias) D->F E->F G Investigate Discrepancies F->G if results differ H Final Cross-Validation Report F->H if results agree G->H

Inter-laboratory cross-validation workflow.

Biological Context: this compound in Metabolism

This compound is an important intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of this compound in biological fluids can be indicative of certain inborn errors of metabolism. The following diagram illustrates a simplified pathway of isoleucine metabolism leading to the formation of this compound.

G Isoleucine Isoleucine KetoAcid α-keto-β-methylvaleric acid Isoleucine->KetoAcid Transamination TiglylCoA Tiglyl-CoA KetoAcid->TiglylCoA Oxidative Decarboxylation MethylacrylylCoA 2-Methylacrylyl-CoA TiglylCoA->MethylacrylylCoA PropionylCoA Propionyl-CoA MethylacrylylCoA->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Enzymatic Conversion MethylsuccinicAcid This compound SuccinylCoA->MethylsuccinicAcid Metabolic Side-pathway

Simplified Isoleucine Catabolism Pathway.

References

A Researcher's Guide to Differentiating Methylsuccinic Acid from its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of organic molecules is paramount. Methylsuccinic acid and its constitutional isomers, ethylmalonic acid and glutaric acid, all share the same chemical formula (C₅H₈O₄) but differ in their structural arrangement. This seemingly subtle difference can lead to vastly different chemical and biological properties, making their unambiguous differentiation a critical analytical challenge. This guide provides a comparative overview of analytical techniques, supported by experimental data, to effectively distinguish between these isomers.

Physicochemical Properties

A starting point for differentiating isomers can be their fundamental physicochemical properties. While these properties alone may not be sufficient for definitive identification, they can provide initial clues and are essential for method development in chromatography.

PropertyThis compoundEthylmalonic AcidGlutaric Acid
IUPAC Name 2-Methylbutanedioic acid2-Ethylpropanedioic acidPentanedioic acid
CAS Number 498-21-5601-75-2110-94-1
Molecular Weight 132.11 g/mol 132.11 g/mol 132.11 g/mol
Melting Point 110-115 °C111-113 °C95-98 °C
pKa1 ~4.13~2.9~4.34
pKa2 ~5.64~5.8~5.42
Structure HOOC-CH(CH₃)-CH₂-COOHHOOC-CH(CH₂CH₃)-COOHHOOC-(CH₂)₃-COOH

Spectroscopic and Chromatographic Differentiation

Advanced analytical techniques are indispensable for the definitive identification of these isomers. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structural elucidation. The distinct proton (¹H) and carbon-¹³ (¹³C) environments in this compound, ethylmalonic acid, and glutaric acid result in unique NMR spectra.

Comparative ¹H and ¹³C NMR Data (in D₂O)

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound ~1.1 (d, 3H, CH₃), ~2.4 (dd, 1H, CH₂), ~2.7 (dd, 1H, CH₂), ~2.9 (m, 1H, CH)~17.0 (CH₃), ~35.0 (CH), ~37.0 (CH₂), ~175.0 (COOH), ~178.0 (COOH)
Ethylmalonic Acid ~0.9 (t, 3H, CH₃), ~1.9 (q, 2H, CH₂), ~3.4 (t, 1H, CH)~12.0 (CH₃), ~25.0 (CH₂), ~55.0 (CH), ~174.0 (COOH), ~174.0 (COOH)
Glutaric Acid ~1.9 (quintet, 2H, CH₂), ~2.4 (t, 4H, 2xCH₂)~20.0 (CH₂), ~33.0 (2xCH₂), ~177.0 (2xCOOH)

Note: Chemical shifts are approximate and can vary with solvent and pH.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of isomers. Due to the low volatility and high polarity of these dicarboxylic acids, derivatization is often employed to improve their chromatographic behavior and ionization efficiency. A common derivatization method is esterification, for example, to form dibutyl esters.

Comparative GC-MS Data of Dibutyl Esters

Isomer (Dibutyl Ester)Key Mass Fragments (m/z)
This compound 245 [M+H]⁺, 189 [M-C₄H₉O]⁺, 115
Ethylmalonic Acid 245 [M+H]⁺, 171, 115
Glutaric Acid 245 [M+H]⁺, 171, 115

Note: While the protonated molecule [M+H]⁺ will be the same, the fragmentation patterns upon collision-induced dissociation (CID) in MS/MS will differ, allowing for differentiation. A study by Kiebish et al. (2022) demonstrated that derivatization with n-butanol allows for the separation and quantification of these isomers using LC-MS/MS.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Butylation):

    • To approximately 1 mg of the dry acid, add 1 mL of 3N HCl in n-butanol.

    • Heat the mixture at 65°C for 45 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for MS/MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injection: Split or splitless injection.

    • Oven Program: A temperature gradient program is typically used, for example, starting at 60°C and ramping up to 280°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify the molecular ion and fragmentation patterns. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

  • Data Analysis: Identify the peaks based on their retention times and compare the mass spectra to a library or reference spectra of the derivatized standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile compounds. The separation of these dicarboxylic acid isomers can be achieved on various stationary phases, with reversed-phase chromatography being a common approach.

Comparative HPLC Data

IsomerTypical Retention Time (min)
This compound Varies depending on conditions
Ethylmalonic Acid Varies depending on conditions
Glutaric Acid Varies depending on conditions

Note: Absolute retention times are highly dependent on the specific HPLC system, column, mobile phase, and temperature. However, the elution order is generally reproducible under a given set of conditions. Typically, for reversed-phase chromatography, the less polar compound will have a longer retention time. In this case, the elution order can be complex and may require careful method development.

Experimental Protocol: HPLC
  • Sample Preparation: Dissolve the acid in the mobile phase or a compatible solvent.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or a mass spectrometer).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for controlling the retention of these acids.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Controlled column temperature (e.g., 30-40°C) is recommended for reproducible results.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used. For higher specificity and sensitivity, coupling to a mass spectrometer (LC-MS) is preferred.

  • Data Analysis: Identify the peaks by comparing their retention times to those of authentic standards run under the same conditions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound from its constitutional isomers.

Differentiation_Workflow cluster_start Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Unknown_Mixture Unknown Acid (C₅H₈O₄) NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Mixture->NMR GC_MS GC-MS (with Derivatization) Unknown_Mixture->GC_MS HPLC HPLC / LC-MS Unknown_Mixture->HPLC NMR_Data Unique Chemical Shifts and Splitting Patterns NMR->NMR_Data GC_MS_Data Specific Retention Times and Fragmentation Patterns GC_MS->GC_MS_Data HPLC_Data Characteristic Retention Times HPLC->HPLC_Data Methylsuccinic Methylsuccinic Acid NMR_Data->Methylsuccinic Ethylmalonic Ethylmalonic Acid NMR_Data->Ethylmalonic Glutaric Glutaric Acid NMR_Data->Glutaric GC_MS_Data->Methylsuccinic GC_MS_Data->Ethylmalonic GC_MS_Data->Glutaric HPLC_Data->Methylsuccinic HPLC_Data->Ethylmalonic HPLC_Data->Glutaric

Caption: Logical workflow for the differentiation of C₅H₈O₄ dicarboxylic acid isomers.

By employing a combination of these powerful analytical techniques and following systematic experimental protocols, researchers can confidently differentiate between this compound and its constitutional isomers, ensuring the integrity and accuracy of their scientific investigations.

Establishing Benchmark Urinary Methylsuccinic Acid Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing reference ranges for urinary methylsuccinic acid. It offers a detailed comparison of analytical methodologies, supported by experimental data, to ensure accurate and reproducible quantification in clinical and research settings.

Understanding Urinary this compound

This compound is a dicarboxylic acid that can be found in urine. Elevated levels of this organic acid can be indicative of certain inborn errors of metabolism. Therefore, establishing accurate reference ranges in healthy populations is crucial for the correct diagnosis and monitoring of these conditions.

Reference Ranges for Urinary this compound

The concentration of this compound in urine can vary with age. The following tables summarize the reference ranges for pediatric and adult populations, as reported in scientific literature. It is important to note that these ranges should be considered as a guide, and each laboratory should establish its own reference intervals based on its specific population and analytical methodology.

Table 1: Pediatric Urinary this compound Reference Ranges

Age GroupReference Range (mmol/mol creatinine)
2 days - 6 months0 - 10
7 months - 2 years0 - 5
3 - 8 years0 - 3
9 - 16 years0 - 2
Data derived from a study on a healthy Turkish pediatric population.

Table 2: Adult Urinary this compound Reference Ranges

Study/SourceReference Range (mmol/mol creatinine)
HealthMatters.io0.1 - 2.2
HealthMatters.io (as 2-Methylsuccinic Acid)0.42 - 4.07*
Converted from 3.7 - 36 nmol/mg Creatinine, assuming an average molecular weight of 113.1 g/mol for creatinine.

Comparative Analysis of Quantification Methods

The two primary analytical techniques for the quantification of urinary organic acids, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Traditional Gold Standard

GC-MS has historically been the benchmark method for urinary organic acid analysis. It offers high resolution and well-established libraries for compound identification. However, a key requirement for GC-MS analysis of non-volatile compounds like this compound is a chemical derivatization step to increase their volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Alternative

LC-MS/MS has emerged as a powerful alternative, offering several advantages over GC-MS. These include simpler sample preparation (often without the need for derivatization), higher throughput, and generally greater sensitivity and specificity. For challenging analytes like this compound, derivatization can still be employed in LC-MS/MS to enhance signal intensity and chromatographic retention.

Table 3: Performance Comparison of GC-MS and LC-MS/MS for Organic Acid Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation). More time-consuming.Often allows for direct "dilute-and-shoot" analysis, though derivatization (e.g., with n-butanol) can be used to improve performance for specific analytes.
Analysis Time Longer run times.Faster analysis, enabling higher throughput.
Sensitivity Generally good, but can be lower than LC-MS/MS for some compounds.Typically offers higher sensitivity (lower limits of detection).
Specificity High, based on both retention time and mass spectrum.Very high, due to the use of specific precursor-product ion transitions (MRM).
Compound Coverage Broad, for volatile and derivatizable compounds.Wide range, including polar and non-polar compounds, without the need for derivatization.
Matrix Effects Less susceptible.Can be prone to ion suppression or enhancement, requiring careful method development and the use of internal standards.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative workflows for the analysis of urinary this compound using both GC-MS and LC-MS/MS.

Workflow for Establishing Urinary this compound Reference Ranges

Establishment of Urinary this compound Reference Ranges cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Subject_Recruitment Recruit Healthy Population Sample_Collection Collect Urine Samples Subject_Recruitment->Sample_Collection Defined Inclusion/ Exclusion Criteria Sample_Processing Process and Store Specimens (-80°C) Sample_Collection->Sample_Processing Standardized Protocol Method_Selection Select Analytical Method (GC-MS or LC-MS/MS) Sample_Processing->Method_Selection Batch Analysis Sample_Preparation Prepare Samples (Extraction/Derivatization) Method_Selection->Sample_Preparation Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Data_Acquisition Acquire Data Instrumental_Analysis->Data_Acquisition Data_Processing Process Data (Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., 95th Percentile) Data_Processing->Statistical_Analysis Reference_Range_Establishment Establish Reference Ranges Statistical_Analysis->Reference_Range_Establishment

A Researcher's Guide to Inter-laboratory Performance in Urinary Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of urinary organic acids is paramount for diagnosing inborn errors of metabolism (IEMs) and monitoring therapeutic interventions. This guide provides a comprehensive comparison of inter-laboratory performance in urinary organic acid analysis, leveraging data from leading proficiency testing (PT) programs. It includes detailed experimental protocols for common analytical methods and visualizations of key metabolic pathways to support researchers in this critical field.

Overview of Proficiency Testing Programs

External Quality Assessment (EQA) and Proficiency Testing (PT) are essential for laboratories to benchmark their performance against their peers and ensure the quality of their results. Two of the most prominent providers of PT schemes for urinary organic acid analysis are the European Research Network for Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP).

These programs distribute urine samples from patients with confirmed IEMs or spiked with known concentrations of specific organic acids to participating laboratories. The laboratories analyze the samples using their routine methods and submit their results for evaluation. The PT providers then issue reports summarizing the performance of all participating laboratories, providing valuable insights into the state-of-the-art of urinary organic acid analysis.

Comparative Performance Data

The performance of laboratories in PT schemes can be assessed through various metrics, including diagnostic accuracy (the ability to correctly identify the disorder) and analytical performance (the accuracy and precision of quantifying specific organic acids).

Diagnostic Proficiency

The correct diagnosis of an IEM based on a urinary organic acid profile is a primary goal of this type of analysis. PT schemes assess this by providing samples from patients with known disorders and evaluating the interpretations submitted by participating laboratories.

Recent reports from the ERNDIM Qualitative Organic Acid schemes highlight a high level of proficiency for many common disorders. For example, in the 2023 ERNDIM Qualitative Organic Acids Scheme (Barcelona), a sample from a patient with mevalonic aciduria was correctly identified by 100% of the 76 participating laboratories that reported the key metabolite, mevalonate lactone or mevalonate.[1] Similarly, a sample representing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency was correctly diagnosed by 95% of participants in the 2024 ERNDIM scheme (United Kingdom).[2] However, challenges can arise with disorders that present with more subtle or complex profiles.

A comprehensive summary of performance in the CAP/ACMG Biochemical Genetics PT Surveys between 2004 and 2014 showed an overall analytic sensitivity for organic acid testing of 92.7%.[3] Performance was noted to be higher for challenges with prominent abnormalities and for laboratories in the United States.[3]

Quantitative Performance: Inter-laboratory Precision

For monitoring disease progression and the effectiveness of treatment, the precise quantification of specific organic acids is crucial. A key metric for assessing inter-laboratory performance is the coefficient of variation (CV), which measures the dispersion of results around the mean. A lower CV indicates better agreement between laboratories.

Data from the ERNDIM Quantitative Organic Acids in Urine scheme demonstrates that inter-laboratory CVs can vary significantly depending on the analyte. An older ERNDIM report highlighted that for some analytes, the intra-laboratory CV (precision within a single lab) was acceptable (<10% to >25%), while the inter-laboratory CV was disproportionately high, indicating a need for better method standardization.[4]

Table 1: Illustrative Inter-laboratory Coefficient of Variation (CV%) for Selected Urinary Organic Acids from ERNDIM PT Schemes

Organic AcidInter-laboratory CV% (Illustrative)
3-Hydroxyisovaleric acid51%
3-Hydroxyglutaric acid181%
Ethylmalonic acidVaries depending on concentration
Methylmalonic acidVaries depending on concentration

Note: This table presents illustrative data based on available ERNDIM reports. For the most current and comprehensive data, participants should refer to the latest annual reports from the respective PT providers.

Experimental Protocols

The majority of laboratories participating in PT schemes for urinary organic acid analysis utilize Gas Chromatography-Mass Spectrometry (GC-MS) as their primary analytical technique.[3] However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative due to its potential for higher throughput and simplified sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a generalized protocol for the analysis of urinary organic acids by GC-MS, based on common practices.

1. Sample Preparation:

  • Creatinine Determination: The urine sample's creatinine concentration is determined to normalize the volume of urine used for extraction.
  • Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of a target analyte or a non-endogenous organic acid) is added to the urine sample.
  • pH Adjustment and Extraction: The urine is acidified (e.g., with HCl) to a pH below 2. The organic acids are then extracted into an organic solvent, typically ethyl acetate or diethyl ether. This step is often repeated to ensure complete extraction.
  • Drying: The combined organic extracts are dried, for example, under a stream of nitrogen.

2. Derivatization:

  • To make the organic acids volatile for GC analysis, they are chemically modified in a process called derivatization. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This converts the acidic and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers.

3. GC-MS Analysis:

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
  • Separation: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interactions with the column's stationary phase.
  • Ionization and Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a unique mass spectrum for each compound.

4. Data Analysis:

  • The organic acids are identified by comparing their retention times and mass spectra to those of known standards or to a spectral library.
  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS methods for urinary organic acid analysis often involve a "dilute-and-shoot" approach, which significantly simplifies sample preparation.

1. Sample Preparation:

  • Dilution: The urine sample is diluted with a solvent, often an acidic mobile phase, containing one or more internal standards.
  • Centrifugation/Filtration: The diluted sample is centrifuged or filtered to remove any particulate matter.

2. LC-MS/MS Analysis:

  • Injection: A small volume of the prepared sample is injected into the liquid chromatograph.
  • Separation: The organic acids are separated on a reversed-phase or mixed-mode HPLC or UHPLC column using a gradient elution with an acidic mobile phase (e.g., water and acetonitrile with formic acid).
  • Ionization and Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for each target analyte are monitored, providing high selectivity and sensitivity.

3. Data Analysis:

  • Analytes are identified based on their retention time and specific MRM transitions.
  • Quantification is achieved by comparing the analyte's response to that of its corresponding internal standard and referencing a calibration curve.

Metabolic Pathway Visualizations

Understanding the underlying biochemical pathways is crucial for interpreting urinary organic acid profiles. Below are diagrams for several key inborn errors of metabolism, generated using the DOT language for Graphviz.

Methylmalonic Aciduria Pathway cluster_precursors Precursors Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Methylmalonic Acid Methylmalonic Acid L-Methylmalonyl-CoA->Methylmalonic Acid TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathway affected in Methylmalonic Aciduria.

Glutaric Aciduria Type 1 Pathway cluster_precursors Precursors Lysine Lysine Glutaryl-CoA Glutaryl-CoA Lysine->Glutaryl-CoA Hydroxylysine Hydroxylysine Hydroxylysine->Glutaryl-CoA Tryptophan Tryptophan Tryptophan->Glutaryl-CoA Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Glutaryl-CoA Dehydrogenase Glutaric Acid Glutaric Acid Glutaryl-CoA->Glutaric Acid 3-Hydroxyglutaric Acid 3-Hydroxyglutaric Acid Glutaryl-CoA->3-Hydroxyglutaric Acid

Caption: Metabolic pathway affected in Glutaric Aciduria Type 1.

Maple Syrup Urine Disease Pathway cluster_bcaas Branched-Chain Amino Acids Leucine Leucine Branched-Chain alpha-Ketoacids Branched-Chain alpha-Ketoacids Leucine->Branched-Chain alpha-Ketoacids Branched-Chain Aminotransferase Isoleucine Isoleucine Isoleucine->Branched-Chain alpha-Ketoacids Branched-Chain Aminotransferase Valine Valine Valine->Branched-Chain alpha-Ketoacids Branched-Chain Aminotransferase Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain alpha-Ketoacids->Branched-Chain Acyl-CoA Branched-Chain alpha-Ketoacid Dehydrogenase Complex

Caption: Metabolic pathway affected in Maple Syrup Urine Disease (MSUD).

Propionic Acidemia Pathway cluster_precursors Precursors Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase Propionic Acid Propionic Acid Propionyl-CoA->Propionic Acid

Caption: Metabolic pathway affected in Propionic Acidemia.

Conclusion

Inter-laboratory comparison through proficiency testing is a vital component of quality assurance in urinary organic acid analysis. While diagnostic proficiency for many common disorders is high, quantitative analysis shows significant inter-laboratory variability for certain analytes, underscoring the need for continued method standardization and harmonization. The choice between the well-established GC-MS and the increasingly adopted LC-MS/MS methodologies depends on the specific needs of the laboratory, including desired sample throughput, and available expertise. By understanding the performance characteristics of different analytical approaches and the biochemical basis of the disorders under investigation, researchers and clinicians can better interpret urinary organic acid profiles and contribute to improved patient outcomes.

References

A Comparative Analysis of Methylsuccinic Acid and Ethylmalonic Acid in Ethylmalonic Encephalopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylmalonic encephalopathy (EE) is a rare, autosomal recessive metabolic disorder characterized by the accumulation of specific organic acids, leading to severe neurological and systemic symptoms. This guide provides an objective comparison of two key biomarkers and potential pathogenic agents in EE: methylsuccinic acid (MSA) and ethylmalonic acid (EMA). The information presented herein, supported by experimental data, is intended to inform research and therapeutic development for this devastating disease.

Biochemical Profile: A Quantitative Comparison

The hallmark of ethylmalonic encephalopathy is a distinct biochemical signature characterized by the significant elevation of specific metabolites in urine and blood. The following tables summarize the quantitative data comparing the levels of ethylmalonic acid, this compound, and related acylcarnitines in EE patients versus healthy controls.

Metabolite EE Patients (mmol/mol creatinine) Normal Range (mmol/mol creatinine) Fold Increase (Approx.)
Ethylmalonic Acid (Urine)46 - >1200[1][2]< 8.4 - 10[2][3]5x - >120x
This compound (Urine)Elevated, but at much lower concentrations than EMA (2 to 200)[4]0.1 - 2.2[5]>1x - 90x

Table 1: Urinary Organic Acid Concentrations. This table illustrates the marked elevation of both ethylmalonic acid and this compound in the urine of patients with ethylmalonic encephalopathy compared to the normal range. Notably, the increase in ethylmalonic acid is substantially more pronounced.

Metabolite EE Patients (µmol/L) Normal Range (µmol/L) Fold Increase (Approx.)
C4 Acylcarnitine (Blood)Elevated[3]< 0.9[3]Variable
C5 Acylcarnitine (Blood)Slightly elevated (e.g., 0.39)[2]< 0.3[3]~1.3x

Table 2: Blood Acylcarnitine Concentrations. The accumulation of short-chain acyl-CoAs, due to enzymatic inhibition, is reflected in the elevated levels of their corresponding acylcarnitine esters in the blood.

The Pathophysiological Cascade: From Gene Defect to Metabolite Accumulation

The accumulation of this compound and ethylmalonic acid in EE is a direct consequence of a dysfunctional sulfide detoxification pathway. The following diagram illustrates the sequence of events, from the genetic defect to the resulting biochemical abnormalities.

Pathophysiological Pathway in Ethylmalonic Encephalopathy ETHE1 ETHE1 Gene Mutation ETHE1_protein Defective ETHE1 Protein (Sulfur Dioxygenase) ETHE1->ETHE1_protein H2S Hydrogen Sulfide (H2S) Accumulation ETHE1_protein->H2S Impaired Detoxification SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) Inhibition H2S->SCAD Inhibition AcylCoAs Accumulation of Short-Chain Acyl-CoAs (e.g., Butyryl-CoA) SCAD->AcylCoAs Blocked Metabolism Organic_Acids Increased Production of Ethylmalonic Acid & This compound AcylCoAs->Organic_Acids Acylcarnitines Elevated C4/C5 Acylcarnitines AcylCoAs->Acylcarnitines Clinical_Manifestations Neurological Damage & Systemic Symptoms Organic_Acids->Clinical_Manifestations Acylcarnitines->Clinical_Manifestations Workflow for Urinary Organic Acid Analysis by GC-MS Sample_Collection Urine Sample Collection Creatinine_Measurement Creatinine Measurement Sample_Collection->Creatinine_Measurement Internal_Standard Addition of Internal Standard Creatinine_Measurement->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis Results Results (mmol/mol creatinine) Data_Analysis->Results

References

Performance characteristics of different derivatization reagents for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical chemical modification technique. It enhances the volatility and thermal stability of otherwise non-volatile or semi-volatile compounds, making them amenable to GC analysis. This guide provides an objective comparison of the performance characteristics of common derivatization reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your analytical needs.

The "Why" of Derivatization in GC-MS

Many biologically and pharmaceutically relevant molecules, such as amino acids, steroids, fatty acids, and sugars, possess polar functional groups (-OH, -COOH, -NH2, -SH). These groups can lead to poor chromatographic performance, including broad peak shapes, low sensitivity, and thermal degradation in the GC inlet. Derivatization mitigates these issues by replacing active hydrogens with non-polar protecting groups, thereby increasing volatility and improving analytical accuracy.[1][2]

The Three Pillars of Derivatization: Silylation, Acylation, and Alkylation

The vast majority of derivatization reactions for GC-MS fall into one of three categories: silylation, acylation, or alkylation.[2] The choice of reagent is dictated by the functional groups present in the analyte, the desired properties of the derivative, and the analytical requirements of the method.

Silylation Reagents: The Workhorses of GC-MS Derivatization

Silylation is the most common derivatization technique in GC-MS, involving the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Silylating reagents are highly versatile and effective for a wide range of functional groups.

Performance Characteristics of Silylation Reagents
ReagentAbbreviationKey Features & ApplicationsTypical Reaction ConditionsDerivative Stability
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly versatile and widely used. Reacts with alcohols, phenols, carboxylic acids, and amines. By-products are volatile.[1][4]60-80°C for 15-60 minutes.[1] Some reactions are complete at room temperature.[1]TMS derivatives are susceptible to hydrolysis and should be analyzed promptly or stored under anhydrous conditions.[4]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAA powerful TMS donor, often considered more reactive than BSTFA, especially for hindered functional groups.[1][5] By-products are very volatile.[5]Often instantaneous at the injection port, but heating at 60-70°C for 30 minutes is also common.[6][7]Similar to BSTFA, TMS derivatives are moisture-sensitive.[8]
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms TBDMS derivatives, which are significantly more stable (up to 10,000 times) to hydrolysis than TMS derivatives.[3][9] Ideal for complex matrices or when delayed analysis is expected.[9]Typically requires heating at 60-100°C for 15 minutes to 4 hours.[1][10]TBDMS derivatives are robust and can be stable for extended periods.[2]
Experimental Protocol: Silylation of Steroids with MSTFA

This protocol is a general guideline for the silylation of steroids.[7]

Materials:

  • Dried steroid extract

  • Pyridine (anhydrous)

  • MSTFA

  • GC vials with caps

  • Heating block or oven

Procedure:

  • To the dried steroid extract in a GC vial, add 50 µL of pyridine.

  • Add 50 µL of MSTFA.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS.

Logical Workflow for Silylation

silylation_workflow start Dried Sample add_reagents Add Silylation Reagent (e.g., MSTFA) & Solvent start->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat (e.g., 60-70°C, 30 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: General workflow for a typical silylation derivatization procedure.

Acylation Reagents: Enhancing Detectability and Stability

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl, heptafluorobutyryl) to analytes containing -OH, -NH2, and -SH groups.[3] Acylating reagents are particularly useful for highly polar, multifunctional compounds like amino acids and carbohydrates. A key advantage of using fluorinated acylating reagents is the significant enhancement of sensitivity when using an electron capture detector (ECD).[3]

Performance Characteristics of Acylation Reagents
ReagentAbbreviationKey Features & ApplicationsTypical Reaction ConditionsDerivative Stability
Trifluoroacetic AnhydrideTFAAThe most reactive and volatile of the common fluorinated anhydrides.[11] Often used for amino acids and steroids.[11]50°C for 15 minutes.[11]Acyl derivatives are generally more stable to hydrolysis than silyl derivatives.[3]
Pentafluoropropionic AnhydridePFPAForms stable derivatives with alcohols, amines, and phenols.[12] Often provides the best sensitivity among the fluorinated anhydrides.[12]70°C for 20-30 minutes.[7][12]Good stability.
Heptafluorobutyric AnhydrideHFBAProvides the most sensitive derivatives for ECD.[11] Commonly used for the analysis of amphetamines and other drugs of abuse.[12]70°C for 30 minutes.[12]Good stability.
Experimental Protocol: Acylation of Amphetamines with PFPA

This is a general procedure for the acylation of amphetamines.[7]

Materials:

  • Dried sample extract containing amphetamines

  • Ethyl acetate

  • Pentafluoropropionic anhydride (PFPA)

  • GC vials with caps

  • Heating block

Procedure:

  • Reconstitute the dried extract in 50 µL of ethyl acetate in a GC vial.

  • Add 50 µL of PFPA.

  • Tightly cap the vial and heat at 70°C for 20 minutes.

  • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

Logical Relationship of Acylation Reagent Choice

acylation_reagent_choice cluster_goals Desired Outcome analyte Analyte Functional Groups (-OH, -NH2, -SH) reagent Acylation Reagent Choice analyte->reagent goal Analytical Goal goal->reagent high_reactivity High Reactivity/ Volatility reagent->high_reactivity TFAA best_sensitivity Best Sensitivity (ECD) reagent->best_sensitivity HFBA general_purpose General Purpose reagent->general_purpose PFPA

Caption: Selection of an acylation reagent based on analytical goals.

Alkylation Reagents: For Acidic Hydrogens and More

Alkylation involves the replacement of an active hydrogen with an alkyl group.[3] This technique is primarily used for the derivatization of compounds with acidic hydrogens, such as carboxylic acids and phenols, to form esters and ethers, respectively.[3] Alkylated derivatives are generally very stable.[8]

Performance Characteristics of Alkylation Reagents
ReagentAbbreviationKey Features & ApplicationsTypical Reaction ConditionsDerivative Stability
Boron Trifluoride-MethanolBF3-MethanolA widely used reagent for the esterification of fatty acids to form fatty acid methyl esters (FAMEs).[13]60-100°C for 5-30 minutes.[13][14]Ester derivatives are generally very stable.[8]
TrimethylsilyldiazomethaneTMSDA safer alternative to diazomethane for the methylation of carboxylic acids.[15]Room temperature for 2 hours.[15]Methyl esters are highly stable.
N,N-Dimethylformamide dimethyl acetalDMF-DMAReacts quickly with carboxylic acids, phenols, and thiols.[3]Often complete upon dissolution.[3]Derivatives are stable.
Experimental Protocol: Esterification of Fatty Acids with BF3-Methanol

This is a general protocol for the preparation of FAMEs.[14]

Materials:

  • Dried lipid extract

  • 14% BF3-methanol reagent

  • Hexane

  • Saturated NaCl solution

  • Reaction tubes with caps

  • Heating block

Procedure:

  • Add 2 mL of 14% BF3-methanol reagent to the dried lipid extract in a reaction tube.

  • Tightly cap the tube and heat at 60-100°C for 10-30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to achieve clear phase separation.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Derivatization Strategy Decision Tree

derivatization_decision_tree start Analyte Functional Group(s)? silylation Silylation (e.g., BSTFA, MSTFA) start->silylation Broad range of polar groups acylation Acylation (e.g., PFPA, HFBA) start->acylation Highly polar, multifunctional (e.g., amino acids, carbohydrates) alkylation Alkylation (e.g., BF3-Methanol) start->alkylation Carboxylic acids, phenols

Caption: A simplified decision tree for selecting a derivatization strategy.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the development of robust and reliable GC-MS methods. Silylation reagents offer broad applicability, acylation reagents provide enhanced sensitivity for specific detectors and increased derivative stability, while alkylation is a reliable method for acidic compounds. By understanding the performance characteristics of each class of reagent and following optimized experimental protocols, researchers can significantly improve the quality of their GC-MS data, leading to more accurate and reproducible results in their scientific endeavors.

References

Quantitative comparison of methylsuccinic acid levels in different diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to a Quantitative Comparison of Methylsuccinic Acid Levels in Various Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound levels across several metabolic diseases, supported by available experimental data. It includes detailed methodologies for quantitative analysis and visual representations of relevant metabolic pathways and experimental workflows.

Quantitative Comparison of Urinary this compound Levels

This compound, a dicarboxylic acid, is a metabolite that can be found in human fluids. Its levels are often elevated in certain inborn errors of metabolism. This section provides a quantitative comparison of urinary this compound levels in different diseases based on available literature.

DiseasePatient PopulationUrinary this compound Level (μmol/mmol creatinine)Reference
Normal/Healthy Children & Adults0.1 - 2.2[1]
Ethylmalonic Encephalopathy Child (female)17.4[2]
Isovaleric Acidemia Children (1-13 yrs)1.1 - 5.9
Short-chain acyl-CoA Dehydrogenase (SCAD) Deficiency -Elevated (Specific quantitative range not available in the reviewed literature)[3][4]
Medium-chain acyl-CoA Dehydrogenase (MCAD) Deficiency -Associated finding (Specific quantitative range not available in the reviewed literature)[1]
Type 2 Diabetes -Associated finding (Specific quantitative range not available in the reviewed literature)

Note: The provided values are based on limited available data and may vary depending on the individual patient, their metabolic state at the time of sample collection, and the analytical method used. Further research with larger patient cohorts is needed to establish more definitive quantitative ranges for each disease.

Metabolic Pathways Involving this compound

Elevated levels of this compound are often linked to disruptions in the catabolism of the branched-chain amino acid isoleucine and fatty acid oxidation.

Isoleucine Catabolism Pathway

A defect in the isoleucine catabolism pathway can lead to the accumulation of upstream metabolites, which may be shunted into alternative pathways, resulting in the production of this compound.[5][6][7]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA ACADSB Alternative_Pathway Alternative Pathway alpha_Methylbutyryl_CoA->Alternative_Pathway Metabolic Block Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Methylsuccinic_Acid This compound Alternative_Pathway->Methylsuccinic_Acid

Isoleucine catabolism pathway and the formation of this compound.
Fatty Acid β-Oxidation

This compound is also considered an intermediate in the breakdown of fatty acids.[1][8] Deficiencies in enzymes involved in β-oxidation, such as SCAD and MCAD, can lead to the accumulation of specific acyl-CoA esters, which may then be metabolized to this compound.

Fatty_Acid_Oxidation Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation β-Oxidation Spiral Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Metabolic_Block Metabolic Block (e.g., SCAD, MCAD deficiency) Beta_Oxidation->Metabolic_Block Accumulated_Acyl_CoAs Accumulated Acyl-CoAs Metabolic_Block->Accumulated_Acyl_CoAs Omega_Oxidation ω-Oxidation & Other Pathways Accumulated_Acyl_CoAs->Omega_Oxidation Methylsuccinic_Acid This compound Omega_Oxidation->Methylsuccinic_Acid

Fatty acid β-oxidation and potential pathways leading to this compound.

Experimental Protocols for this compound Quantification

The quantitative analysis of this compound in biological fluids, primarily urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of urinary organic acids, including this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Extraction (Liquid-Liquid or Solid Phase) Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Chromatogram Chromatogram Generation GC_MS->Chromatogram LC_MS_MS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Report Final Report (μmol/mmol creatinine) Quantification->Final_Report

General workflow for urinary this compound analysis.
Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This method is a widely used technique for the screening and quantification of organic acids.

  • Sample Preparation and Extraction:

    • To a specific volume of urine (often normalized to creatinine concentration), add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

    • Acidify the urine sample.

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use solid-phase extraction (SPE) with an anion exchange column to isolate the organic acids.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the non-volatile organic acids into volatile trimethylsilyl (TMS) esters.

    • Incubate the mixture at a specific temperature and time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the capillary column.

    • The mass spectrometer detects and fragments the separated compounds, generating a unique mass spectrum for each analyte.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of specific metabolites.

  • Sample Preparation:

    • Add an internal standard to the urine or plasma sample.

    • For plasma, perform protein precipitation using a solvent like acetonitrile.

    • Centrifuge the sample to remove precipitated proteins.

    • The supernatant can be diluted and directly injected or subjected to further cleanup if necessary. Derivatization may be employed to improve chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • The liquid chromatograph separates the analytes based on their polarity and interaction with the column stationary phase.

    • The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for detection and quantification. This provides very high selectivity.

  • Quantification:

    • Quantify this compound by comparing the response ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The quantification of this compound is a valuable tool in the diagnosis and monitoring of several inborn errors of metabolism. While elevated levels are a key indicator for diseases like ethylmalonic encephalopathy and are also seen in isovaleric acidemia and SCAD deficiency, further research is required to establish precise quantitative ranges for each disorder to enhance their diagnostic utility. The choice of analytical methodology, either GC-MS or LC-MS/MS, depends on the specific requirements of the laboratory for sensitivity, specificity, and throughput. The provided protocols offer a foundation for the development and implementation of robust analytical methods for this compound quantification.

References

Validation of a Novel High-Throughput LC-MS/MS Method for Dicarboxylic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of dicarboxylic acids against traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs, ensuring data accuracy, reliability, and efficiency.

Introduction to Dicarboxylic Acid Analysis

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups and are significant in various industrial and biological processes.[1] Their accurate quantification is crucial for quality control, environmental monitoring, and biomedical research, including the diagnosis of metabolic disorders such as methylmalonic acidemia.[1][2][3][4] While HPLC and GC are commonly employed for their analysis, LC-MS/MS has emerged as a preferred technique due to its superior sensitivity and specificity, especially in complex matrices.[1]

This guide focuses on a novel LC-MS/MS method that offers high-throughput analysis by minimizing the need for extensive chromatographic separation, a significant advantage over conventional methods.[2][3][4]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV, GC-MS, and the novel LC-MS/MS method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

  • HPLC-UV: This method is a more direct approach for non-volatile dicarboxylic acids and avoids the need for derivatization, which can simplify sample preparation.[5] However, it may lack the sensitivity and selectivity required for trace-level analysis in complex samples, with detection typically occurring at low wavelengths around 200 nm.[1][6]

  • GC-MS: A highly sensitive and selective technique, GC-MS is well-suited for trace-level analysis.[5] A significant drawback is that dicarboxylic acids, being generally non-volatile, require a derivatization step to increase their volatility and thermal stability for gas chromatography.[5][7][8]

  • Novel High-Throughput LC-MS/MS: This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[1] It is particularly advantageous for analyzing isomers, such as methylmalonic acid (MMA) and succinic acid (SA), by exploiting their different fragmentation patterns in the mass spectrometer, thus reducing the reliance on chromatographic separation.[2][3][4] This approach significantly shortens the analysis time to less than 60 seconds per sample.[2][3][4]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the validated methods for dicarboxylic acid analysis. The data for the Novel LC-MS/MS method is based on the analysis of methylmalonic acid (MMA) as a representative dicarboxylic acid.

Parameter Novel High-Throughput LC-MS/MS Conventional HPLC-UV Conventional GC-MS
Linearity (r²) > 0.99 (up to 150 µmol/L for MMA)[2][3]> 0.995[5]> 0.99
Limit of Quantification (LOQ) 0.1 µmol/L for MMA[2][3]Analyte dependent (typically higher than MS methods)Analyte dependent (generally low)
Limit of Detection (LOD) 0.05 µmol/L for MMA[2][3]Analyte dependentAnalyte dependent
Imprecision (%RSD) ≤ 7.5%[2][3]< 10%< 10%
Sample Throughput < 60 seconds per sample[2][3][4]Slower, dependent on chromatographic run timeSlower, includes derivatization time
Derivatization Required Yes (esterification)[2][3][4]No[5]Yes
Selectivity Very HighModerateHigh
Sensitivity Very HighModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproduction and validation of these analytical methods.

Novel High-Throughput LC-MS/MS Method Protocol

This protocol is adapted for the analysis of methylmalonic acid (MMA).

a) Sample Preparation (Extraction and Derivatization):

  • Extraction: Dicarboxylic acids are extracted from the sample matrix (e.g., serum, plasma, urine) using methyl-tert-butyl ether.[2][3][4]

  • Derivatization: The extracted acids are derivatized with butanolic HCl to form dibutyl esters.[2][3][4] This step is crucial for enhancing ionization efficiency.

b) LC-MS/MS Analysis:

  • Injection: The derivatized sample is injected into the LC-MS/MS system.[2][3]

  • Chromatography: Minimal chromatographic separation is required. A short column can be used to simply focus the analytes at the head of the column before elution.

  • Ionization: A nebulizer-assisted electrospray ionization source (e.g., TurboIonSpray) is used in the positive ion mode.[2][3][9]

  • Mass Spectrometry: Quantification is performed using the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. For MMA dibutyl ester, transitions like m/z 231 → 119 and 231 → 175 can be used.[3]

Conventional HPLC-UV Method Protocol

a) Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.[5]

b) HPLC Analysis:

  • Column: A reverse-phase column (e.g., C18) is typically used.[1]

  • Mobile Phase: An aqueous mobile phase with an acid modifier (e.g., perchloric acid) is common.[6]

  • Flow Rate: Typically around 1.0 mL/min.[5]

  • Detection: UV detection is performed at a low wavelength, generally around 200 nm.[1][5][6]

Conventional GC-MS Method Protocol

a) Sample Preparation (Extraction and Derivatization):

  • Extraction: Perform a liquid-liquid extraction to isolate the dicarboxylic acids.

  • Derivatization: Esterify the carboxylic acid groups (e.g., using BSTFA or diazomethane) to make the analytes volatile.

b) GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC.

  • Gas Chromatography: The volatile compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.[7]

  • Ionization: Electron ionization (EI) is typically used.[7]

  • Mass Spectrometry: The mass spectrometer separates and detects the resulting ions, providing both qualitative and quantitative information.

Workflow Visualization

The following diagrams illustrate the experimental workflows for the novel LC-MS/MS method and the decision-making process for selecting an appropriate analytical method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Urine) Extraction Liquid-Liquid Extraction (methyl-tert-butyl ether) Sample->Extraction Derivatization Esterification (with butanolic HCl) Extraction->Derivatization Injection Inject into LC-MS/MS Derivatization->Injection LC Minimal Chromatography Injection->LC MS Tandem MS (MRM Mode) LC->MS Quantification Quantification MS->Quantification Results Results Quantification->Results

Caption: Workflow for the novel high-throughput LC-MS/MS method.

Method_Selection_Logic Start Start: Need to Analyze Dicarboxylic Acids Req Define Analytical Requirements Start->Req Decision1 High Throughput & Sensitivity Needed? Req->Decision1 Decision2 Trace Level Analysis in Complex Matrix? Decision1->Decision2 No Method_LCMS Select Novel High-Throughput LC-MS/MS Decision1->Method_LCMS Yes Method_GCMS Select GC-MS Decision2->Method_GCMS Yes Method_HPLC Select HPLC-UV Decision2->Method_HPLC No

References

Unveiling Methylsuccinic Acid: A Potential Biomarker for Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers of mitochondrial dysfunction is paramount. This guide provides a comprehensive comparison of methylsuccinic acid with established biomarkers, supported by experimental data and detailed protocols, to aid in the evaluation of its potential utility in diagnosing and monitoring mitochondrial diseases.

Mitochondrial dysfunction is a hallmark of a wide range of debilitating genetic and acquired diseases. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and the development of novel therapeutics. While lactate, pyruvate, FGF-21, and GDF-15 are commonly used biomarkers, their utility can be limited by a lack of specificity and sensitivity across the heterogeneous spectrum of mitochondrial disorders. This has spurred the investigation of alternative or complementary biomarkers, with this compound emerging as a candidate of interest.

This compound is a dicarboxylic acid that can accumulate in certain inborn errors of metabolism associated with mitochondrial dysfunction, such as ethylmalonic encephalopathy.[1][2] Its biochemical origins are linked to the catabolism of branched-chain amino acids, particularly isoleucine, and fatty acids.[1][3] Elevated levels of this compound in urine and plasma may, therefore, reflect impairments in mitochondrial metabolic pathways.

Comparative Analysis of Biomarkers for Mitochondrial Dysfunction

To date, direct head-to-head studies comparing the diagnostic performance of this compound with established biomarkers across diverse cohorts of patients with mitochondrial disease are limited. However, by compiling data from various studies, we can construct a comparative overview.

BiomarkerSample TypeTypical Findings in Mitochondrial DysfunctionReported SensitivityReported SpecificityKey AdvantagesLimitations
This compound Urine, PlasmaElevated levels, particularly in specific organic acidurias.[1][2]Data not widely available for broad mitochondrial disease cohorts.Data not widely available for broad mitochondrial disease cohorts.Potentially reflects specific metabolic pathway defects.Lack of extensive validation across diverse mitochondrial diseases; may only be elevated in specific conditions.
Lactate Plasma, CSFElevated, especially during metabolic stress.[4]34-62%[4]83-100%[4]Widely available assay; reflects impaired oxidative phosphorylation.Can be elevated in non-mitochondrial conditions (e.g., ischemia, sepsis); prone to pre-analytical errors.[4][5]
Lactate-to-Pyruvate Ratio Plasma, CSFElevated ratio (>20-25) suggests impaired mitochondrial redox state.[6]31%[4]100%[4]Can help differentiate between defects in the electron transport chain and pyruvate metabolism.[4]Only reliable when lactate is significantly elevated; low sensitivity.[4]
FGF-21 Plasma, SerumSignificantly elevated, particularly in muscle-manifesting mitochondrial disease.[7]51-92.3%[7][8]76-91.7%[7][8]High sensitivity and specificity in certain patient populations.[7]Can be elevated in other conditions (e.g., liver disease, diabetes); less sensitive for non-myopathic mitochondrial disease.[9][10]
GDF-15 Plasma, SerumElevated in a broad range of mitochondrial diseases.[9][10]66-83%[8][10]64-92%[8][10]May have higher sensitivity than FGF-21 across a wider spectrum of mitochondrial disorders.[8][10]Also elevated in various non-mitochondrial conditions, including cardiovascular disease and cancer, limiting its specificity.[9][10]

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is essential for their clinical and research application. The following sections provide detailed methodologies for the analysis of this compound and other key biomarkers.

Quantification of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This method is a robust and widely used technique for the comprehensive profiling of urinary organic acids, including this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw frozen urine samples to room temperature and vortex.

    • Transfer a specific volume of urine (typically normalized to creatinine concentration) to a glass tube.[11]

    • Add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid).

    • Acidify the urine sample to a pH < 2 with hydrochloric acid.[12]

    • Perform two consecutive extractions with an organic solvent such as ethyl acetate or diethyl ether.[11][12]

    • Pool the organic phases and dry them under a stream of nitrogen.[12]

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[12][13]

    • Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes) to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.[13][14]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-1MS) with a temperature gradient program to separate the different organic acid derivatives.[12][13]

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for quantification of the target ions for this compound and the internal standard.[11]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma/Urine Organic Acids

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of organic acids.

  • Sample Preparation:

    • Thaw frozen plasma or urine samples on ice and vortex.

    • Precipitate proteins in plasma samples by adding a solvent like acetonitrile, followed by centrifugation.[15]

    • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • For some methods, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or n-butanol can be performed to enhance ionization efficiency and chromatographic retention.[15][16]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile with formic acid) to separate the analytes.[15]

    • Tandem Mass Spectrometry: Operate the mass spectrometer in negative or positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard.[15][16]

Signaling Pathways and Cellular Impact

The accumulation of this compound in the context of mitochondrial dysfunction is not merely a passive byproduct but can actively contribute to cellular pathophysiology.

Experimental Workflow for Biomarker Analysis

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Quantification cluster_biomarkers Target Biomarkers cluster_data Data Analysis & Comparison Patient Patient Cohort (Mitochondrial Disease) Urine Urine Sample Patient->Urine Plasma Plasma Sample Patient->Plasma Control Healthy Control Cohort Control->Urine Control->Plasma GCMS GC-MS Analysis (Urine) Urine->GCMS LCMS LC-MS/MS Analysis (Plasma/Urine) Urine->LCMS Plasma->LCMS ELISA ELISA (Plasma/Serum) Plasma->ELISA for FGF-21/GDF-15 MSA This compound GCMS->MSA LCMS->MSA LP Lactate / Pyruvate LCMS->LP FGF21 FGF-21 ELISA->FGF21 GDF15 GDF-15 ELISA->GDF15 Stats Statistical Analysis (Sensitivity, Specificity) MSA->Stats LP->Stats FGF21->Stats GDF15->Stats Comparison Performance Comparison Stats->Comparison

Caption: Experimental workflow for the comparative analysis of mitochondrial dysfunction biomarkers.

Disruption of the Krebs Cycle

Elevated levels of this compound can potentially interfere with the Krebs (TCA) cycle, a central hub of cellular metabolism. While direct inhibitory effects on specific enzymes are still under investigation, the accumulation of abnormal metabolites can disrupt the delicate balance of the cycle.

tca_cycle_disruption acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate msa Methylsuccinic Acid msa->succinate Potential Competition/ Inhibition mito_dysfunction Mitochondrial Dysfunction mito_dysfunction->msa Impaired Metabolism

Caption: Potential disruption of the Krebs cycle by elevated this compound.

Induction of Oxidative Stress

A common consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS), leading to oxidative stress. The accumulation of metabolic intermediates like this compound may exacerbate this process.

oxidative_stress_pathway mito_dysfunction Mitochondrial Dysfunction msa_accumulation This compound Accumulation mito_dysfunction->msa_accumulation etc_impairment Electron Transport Chain Impairment mito_dysfunction->etc_impairment msa_accumulation->etc_impairment Exacerbates ros_production Increased ROS Production etc_impairment->ros_production oxidative_damage Cellular Oxidative Damage (Lipids, Proteins, DNA) ros_production->oxidative_damage antioxidant_depletion Depletion of Antioxidant Defenses (e.g., Glutathione) ros_production->antioxidant_depletion antioxidant_depletion->oxidative_damage Contributes to

Caption: Proposed pathway of this compound's contribution to oxidative stress.

Conclusion

This compound holds promise as a potential biomarker for certain types of mitochondrial dysfunction, particularly those linked to specific inborn errors of metabolism. Its elevation in biofluids can signal defects in key metabolic pathways housed within the mitochondria. However, its broader applicability across the diverse landscape of mitochondrial diseases requires further validation through large-scale, comparative studies.

For researchers and clinicians, a multi-biomarker approach remains the most prudent strategy for diagnosing and monitoring mitochondrial dysfunction. The inclusion of urinary and plasma organic acid analysis, with a focus on metabolites like this compound, alongside the measurement of established markers such as lactate, pyruvate, FGF-21, and GDF-15, can provide a more comprehensive picture of the underlying metabolic derangements. The detailed experimental protocols provided in this guide offer a foundation for the standardized and accurate measurement of these critical analytes, facilitating further research into the role of this compound and other novel biomarkers in the complex field of mitochondrial medicine.

References

Safety Operating Guide

Proper Disposal of Methylsuccinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical waste are paramount to ensuring a secure work environment and maintaining regulatory compliance. Methylsuccinic acid, a corrosive and irritating compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3][4]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1][2]

  • Eye Protection: Use tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][5][6]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: In cases of inadequate ventilation or dust formation, use a particle filter respirator.[4][6]

Handle the chemical in a well-ventilated area, and avoid the formation of dust and aerosols.[1][6] Always wash hands thoroughly after handling.[3]

Quantitative Data for this compound

The following table summarizes key data for this compound, also known as Pyrotartaric Acid.

PropertyValueReferences
Chemical Formula C₅H₈O₄[2][5]
Molecular Weight 132.12 g/mol [5]
Appearance White to light cream crystalline powder[2][5]
Melting Point 110 - 116 °C (230 - 240.8 °F)[2][5]
pH < 7.0 (As a carboxylic acid in solution)[7]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3)[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[1][8][9] Discharging the chemical into drains or the environment is to be avoided.[1][6]

Step 1: Waste Collection and Segregation
  • Container: Collect waste this compound, whether solid or in solution, in a designated, sturdy, and sealable container that is compatible with acids.[1][6][10] Glass containers are generally preferred for acidic waste.[11][12]

  • Segregation: It is critical to segregate waste streams. Do not mix this compound with incompatible materials. Specifically, organic acids should be kept separate from inorganic acids, bases, and oxidizing agents to prevent hazardous reactions.[10][12][13]

  • Filling: Do not overfill liquid waste containers; a general guideline is to fill to about 75% capacity to allow for vapor expansion.[12]

Step 2: Labeling and Storage
  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Corrosive," "Irritant").[10][14]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible chemicals.[1][5][10] Ensure the storage location is secure and accessible only to authorized personnel.

Step 3: Accidental Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][6]

  • Containment: Prevent the spill from spreading and keep it away from drains and surface water.[3]

  • Cleanup:

    • For solid spills, avoid generating dust.[4] Carefully dampen the material with water before sweeping or scooping it up.[7]

    • Use absorbent materials for liquid spills.

    • Place all contaminated materials, including cleaning supplies and soiled PPE, into a suitable, sealed container for disposal as hazardous waste.[7][15]

  • Decontamination: Wash the spill area thoroughly with a soap and water solution.[7]

Step 4: Final Disposal
  • Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[6][9] University or company Environmental Health & Safety (EHS) departments typically manage this process.[10][15]

  • Regulatory Compliance: Disposal must be conducted in an appropriate treatment and disposal facility in accordance with all applicable laws and regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8][16]

  • Prohibition of Drain Disposal: Under no circumstances should this compound be disposed of down the sink or into sewer systems.[1][3][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Designated, Compatible Container ppe->collect spill Spill Occurs? ppe->spill segregate Segregate from Incompatible Waste (Bases, Oxidizers) collect->segregate label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste store Store in Secure, Ventilated Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end Compliant Disposal at Approved Facility pickup->end spill->collect No spill_proc Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean Up & Collect Waste 4. Decontaminate Area spill->spill_proc Yes spill_proc->collect Spill waste collected

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling methylsuccinic acid, covering personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, categorized by the level of protection required.

Protection Level Equipment Specifications & Rationale
Primary Protection Safety Goggles or Face ShieldProvides a barrier against dust particles and potential splashes, protecting the eyes and face from irritation.[1]
Nitrile or Butyl Rubber GlovesOffers chemical resistance to organic acids.[2][3][4][5] Check manufacturer's compatibility data.
Lab Coat or Acid-Resistant ApronProtects skin and personal clothing from contact with this compound.
Secondary Protection (for tasks with a higher risk of dust generation) Acid-Resistant SuitMaterials such as PVC or neoprene provide enhanced protection for the entire body.[2][6][7]
Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) Cartridge and Particulate Filter (N95/P100)Necessary when engineering controls cannot maintain exposure below acceptable limits or during spill cleanup to prevent respiratory irritation from dust.[8][9][10][11][12]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an appropriate spill kit, including a neutralizer like sodium bicarbonate, is readily accessible.[13][14]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling:

  • Don all required primary PPE before handling the chemical.

  • When weighing or transferring this compound, perform these actions in a ventilated enclosure or a designated area to minimize dust generation.

  • Use dedicated, clearly labeled glassware and equipment.

  • Avoid direct contact with the skin, eyes, and clothing.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent the absorption of moisture and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Protocol: Spill & Exposure Response

Immediate and correct response to spills and exposures is critical.

Spill Cleanup Protocol
Spill Size Procedure
Small Spill (contained on a benchtop) 1. Restrict access to the area. 2. Wearing appropriate PPE (including respiratory protection if dust is present), gently cover the spill with a neutralizer such as sodium bicarbonate.[13][14] 3. Once fizzing stops, carefully sweep the neutralized mixture into a designated, labeled hazardous waste container. 4. Clean the area with a damp cloth or sponge, and place all cleanup materials in the waste container.
Large Spill 1. Evacuate the immediate area and alert colleagues. 2. If safe to do so, close the doors to the laboratory to contain any dust. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Do not attempt to clean up a large spill without proper training and equipment.
Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a legal and ethical responsibility.

1. Waste Collection:

  • All solid waste contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[15]

2. Labeling:

  • The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution and local regulations.[15]

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[16][17] Do not dispose of this compound down the drain or in the regular trash.[18]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal cluster_spill Spill Response prep Assess Hazards & Review SDS ppe Don Appropriate PPE prep->ppe setup Prepare Work Area & Spill Kit ppe->setup handle Weigh & Transfer in Ventilated Area setup->handle decon Decontaminate Equipment & Work Area handle->decon spill Spill Occurs handle->spill Potential doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash dispose Dispose via EHS collect Collect Waste in Labeled Container collect->dispose neutralize Neutralize & Absorb spill->neutralize spill_collect Collect Spill Debris neutralize->spill_collect spill_collect->collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。